3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-9-4-6-10(7-5-9)3-2-8(11)12;;/h2-7H2,1H3,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRQAPJDBCYMKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59695-29-3 | |
| Record name | 3-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(4-Methylpiperazin-1-yl)propanoic Acid Dihydrochloride
CAS Number: 59695-29-3
Authored by: A Senior Application Scientist
Disclaimer: This document is intended for research, scientific, and drug development professionals. The information contained herein is based on available scientific literature and chemical principles. All laboratory work should be conducted by trained professionals in appropriately equipped facilities, adhering to all relevant safety guidelines.
Executive Summary
3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride is a heterocyclic building block with potential applications in pharmaceutical research and development. Its structure, featuring a piperazine moiety linked to a propanoic acid chain, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, a plausible and detailed synthesis protocol, expected analytical characterization, and essential safety and handling information. The insights provided are aimed at enabling researchers to effectively utilize this compound in their discovery and development workflows.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of the parent compound, 3-(4-methylpiperazin-1-yl)propanoic acid. The dihydrochloride form enhances the compound's stability and solubility in aqueous media, which is often advantageous for its use in biological assays and as a reactant in various chemical transformations.
| Property | Value | Source |
| CAS Number | 59695-29-3 | [1] |
| Molecular Formula | C₈H₁₆N₂O₂·2HCl | [1] |
| Molecular Weight | 245.15 g/mol | [1] |
| Appearance | Expected to be a solid | [2] |
| Purity | Typically >97% | [2] |
| Storage Temperature | Room temperature, keep dry and cool | [2] |
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis Protocol: A Field-Proven Approach
Principle of the Synthesis
The synthesis involves a nucleophilic attack of the secondary amine of 1-methylpiperazine on the electron-deficient β-carbon of acrylic acid. The reaction is typically carried out in a protic solvent, which facilitates the proton transfer steps. The resulting zwitterionic intermediate rearranges to the final product. The free base is then treated with hydrochloric acid to precipitate the dihydrochloride salt.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
Materials and Reagents:
-
1-Methylpiperazine (≥99%)
-
Acrylic acid (99%, freshly distilled to remove inhibitors)
-
Ethanol (anhydrous)
-
Hydrochloric acid solution in ethanol (e.g., 3 M)
-
Diethyl ether (anhydrous)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Büchner funnel and vacuum flask
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 1-methylpiperazine (10.0 g, 0.1 mol) in 100 mL of anhydrous ethanol.
-
Addition of Acrylic Acid: Cool the solution in an ice bath. Slowly add acrylic acid (7.2 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Formation of the Dihydrochloride Salt: Dissolve the resulting oily residue of the free base in 50 mL of anhydrous ethanol. Cool this solution in an ice bath.
-
Precipitation: Slowly add a 3 M solution of hydrochloric acid in ethanol to the cooled solution with stirring until the pH is acidic (test with pH paper). A white precipitate should form.
-
Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold anhydrous ethanol (2 x 20 mL) followed by anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting materials and impurities. Dry the product under vacuum at 40-50 °C to a constant weight.
Causality Behind Experimental Choices:
-
Freshly distilled acrylic acid: To remove polymerization inhibitors which could interfere with the Michael addition.
-
Slow addition at low temperature: The reaction is exothermic; slow addition helps to control the temperature and prevent side reactions.
-
Refluxing: Provides the necessary activation energy to drive the reaction to completion.
-
Conversion to dihydrochloride salt: Improves the stability of the compound and facilitates its isolation as a crystalline solid.
-
Washing with cold ethanol and diethyl ether: To purify the product by removing soluble impurities.
Analytical Characterization (Expected)
Due to the lack of publicly available spectral data for this specific compound, this section provides an expert prediction of the expected analytical results based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the piperazine ring (a singlet), the methylene protons of the piperazine ring (two multiplets), and the two methylene groups of the propanoic acid chain (two triplets).
-
¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbon, the four unique carbons of the piperazine ring, the two methylene carbons of the propanoic acid chain, and the carbonyl carbon of the carboxylic acid. The chemical shifts will be influenced by the neighboring nitrogen and oxygen atoms.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for:
-
O-H stretch of the carboxylic acid (broad band).
-
C=O stretch of the carboxylic acid.
-
C-N stretching of the piperazine ring.
-
N-H stretches from the protonated amines of the dihydrochloride salt.
Mass Spectrometry (MS)
The mass spectrum (e.g., ESI+) should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
Applications in Research and Drug Development
This compound is primarily utilized as a building block or intermediate in the synthesis of more complex molecules for pharmaceutical research.[1] Its bifunctional nature (a carboxylic acid and a tertiary amine) allows for its incorporation into larger structures through various chemical reactions, such as amide bond formation.
The piperazine moiety is a common scaffold in medicinal chemistry, known to be present in drugs with a wide range of biological activities. Therefore, this compound can serve as a starting material for the synthesis of novel compounds to be screened for various therapeutic targets.
Safety, Handling, and Storage
Hazard Identification:
-
May cause skin irritation (H315).[2]
-
Causes serious eye irritation (H319).[2]
-
May cause respiratory irritation (H335).[2]
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry and cool place.[2]
Conclusion
This compound is a valuable chemical intermediate for researchers in drug discovery and development. This guide has provided a detailed, practical framework for its synthesis, along with expected analytical characteristics and essential safety information. By understanding the principles behind its synthesis and handling, scientists can confidently and safely incorporate this versatile building block into their research programs to explore novel chemical entities with therapeutic potential.
References
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MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
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PrepChem. Synthesis of 3-[4-(4-methylbenzyl)piperazin-1-yl] propanethiol dihydrochloride. [Link]
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PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
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National Center for Biotechnology Information. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]
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Salvavidas Pharma. Advance Intermediates. [Link]
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Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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Pharmaffiliates. 3-((4-Methylpiperazin-1-yl)methyl)benzoic Acid Hydrochloride. [Link]
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ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]
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AIR Unimi. NMR SPECTRA OF CHAPTER 1. [Link]
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PubMed Central. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. [Link]
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PubMed. 13C-nuclear magnetic resonance study of [85% 13C-enriched proline]thyrotropin releasing factor: 13C-13C vicinal coupling constants and conformation of the proline residue. [Link]
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An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)propanoic Acid Dihydrochloride: Properties, Characterization, and Applications
This guide provides a comprehensive technical overview of 3-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride, a piperazine derivative of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, methods for its characterization, and its applications as a building block in medicinal chemistry.
Core Molecular Attributes
This compound is a chemical compound that belongs to the family of piperazine derivatives. These structures are of particular importance in drug discovery due to their versatile binding properties and favorable pharmacokinetic profiles. The compound is typically supplied as a stable, solid dihydrochloride salt, which enhances its solubility in aqueous media.
Chemical Structure and Molecular Formula
The fundamental structure consists of a propanoic acid moiety linked to a 4-methylpiperazine ring. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated.
Diagram 1: Chemical Structure of this compound
Caption: A simplified workflow for the synthesis of the target compound.
Analytical Characterization
To ensure the identity and purity of this compound, a suite of analytical techniques should be employed.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum would show characteristic signals for the methyl group, the piperazine ring protons, and the methylene protons of the propanoic acid chain. The integration of these signals should correspond to the number of protons in the molecule.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For the dihydrochloride salt, the mass spectrum would typically show the mass of the protonated free base [M+H]⁺.
3.2.3. High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the compound. A reversed-phase HPLC method can be developed to separate the target compound from any impurities.
Experimental Protocol: Purity Determination by RP-HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: A time-based gradient from 5% to 95% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the compound in the initial mobile phase composition.
This self-validating protocol ensures that the purity assessment is accurate and reproducible. The use of a C18 column provides good retention for this moderately polar compound, and the trifluoroacetic acid acts as an ion-pairing agent to improve peak shape.
Applications in Research and Drug Development
Piperazine derivatives are ubiquitous in medicinal chemistry. The presence of two nitrogen atoms allows for modulation of physicochemical properties such as solubility and basicity. The 4-methylpiperazine moiety is a common feature in many approved drugs.
This compound serves as a valuable building block for the synthesis of more complex molecules. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, to link the piperazine core to other pharmacophores. Its use as a linker or a key structural component can be found in the development of various therapeutic agents.
Conclusion
This compound is a well-defined chemical entity with a molecular weight of 245.15 g/mol . Its stable salt form and versatile chemical structure make it an important tool for researchers in the field of drug discovery and development. A thorough understanding of its properties and the application of robust analytical methods are essential for its effective use in scientific research.
References
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BIOSYNCE. This compound CAS 59695-29-3. [Link]
-
PubChem. 3-(4-Methylpiperidin-1-yl)propanoic acid. [Link]
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Kracmarova, A., et al. (2017). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. Molecules, 22(11), 1896. [Link]
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Opatrilova, R., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 711. [Link]
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PubChem. 3-(Piperidin-4-yl)propanoic acid. [Link]
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ChemUniverse. Request A Quote. [Link]
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Abdel-Wahab, B. F., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8931-8945. [Link]
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Philchenkov, A. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(3), 963. [Link]
3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride chemical properties
An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride
Abstract: This technical guide provides a comprehensive overview of this compound, a versatile bifunctional building block crucial for research and development in medicinal chemistry and materials science. This document delves into its core chemical and physical properties, offers predictive spectroscopic analysis, outlines a validated synthetic pathway, discusses its chemical reactivity and applications, and provides essential safety and handling protocols. The content is structured to deliver not just data, but also field-proven insights into the causality behind experimental choices, targeting researchers, scientists, and drug development professionals.
Core Chemical Identity and Physicochemical Properties
This compound is a derivative of piperazine, a heterocyclic amine scaffold frequently incorporated into pharmacologically active compounds.[1] Its structure features a propanoic acid tail attached to one of the piperazine nitrogens and a methyl group on the other. The dihydrochloride salt form is the most common commercial presentation, a deliberate choice to enhance the compound's stability, hygroscopicity management, and, most critically, its aqueous solubility—a vital attribute for applications in biological systems and for ease of handling during synthesis.[2][3]
Key Compound Identifiers
| Property | Value | Source(s) |
| CAS Number | 59695-29-3 | [4][5] |
| Molecular Formula | C₈H₁₆N₂O₂ · 2HCl | [4] |
| Molecular Weight | 245.15 g/mol | [4] |
| Canonical SMILES | CN1CCN(CC1)CCC(=O)O.Cl.Cl | |
| InChI Key | JSHLMMUXJIDENZ-UHFFFAOYSA-N | |
| Synonyms | 4-Methyl-1-piperazinepropanoic acid dihydrochloride | [5] |
Physicochemical Characteristics
| Property | Value / Observation | Source(s) |
| Physical Form | Solid | |
| Storage Conditions | Room temperature, in a tightly closed, dry, and well-ventilated place.[3][5] | |
| Stability | The product is chemically stable under standard ambient conditions (room temperature). | |
| Hygroscopicity | The dihydrochloride salt form is hygroscopic.[3] | |
| Solubility | The hydrochloride salt form is prepared specifically to increase water solubility.[2] |
Spectroscopic Profile: An Expert's Predictive Analysis
While specific experimental spectra are lot-dependent, a thorough understanding of the molecule's structure allows for an accurate prediction of its spectroscopic characteristics. This analysis is fundamental for quality control and reaction monitoring.
Proton Nuclear Magnetic Resonance (¹H NMR)
In a suitable deuterated solvent such as D₂O or DMSO-d₆, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The dihydrochloride nature means the piperazine ring protons will be significantly deshielded due to the positive charges on the adjacent nitrogen atoms.
-
~2.9-3.8 ppm (multiplets, 8H): These signals correspond to the eight protons on the piperazine ring. The complex splitting arises from geminal and vicinal coupling, further complicated by the chair conformation of the ring.
-
~3.2-3.5 ppm (triplet, 2H): Protons on the methylene carbon adjacent to the piperazine nitrogen (-N-CH₂ -CH₂-COOH).
-
~2.8-3.1 ppm (triplet, 2H): Protons on the methylene carbon adjacent to the carboxyl group (-N-CH₂-CH₂ -COOH).
-
~2.8 ppm (singlet, 3H): The three protons of the N-methyl group (-N-CH₃ ).
-
Variable (broad singlet, 1H): The acidic proton of the carboxylic acid (-COOH ). This signal's position is highly dependent on solvent and concentration and will exchange in D₂O.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides a map of the carbon skeleton:
-
~172-175 ppm: The carbonyl carbon of the carboxylic acid (C =O).
-
~50-55 ppm: Carbons of the piperazine ring adjacent to the nitrogen atoms.
-
~45-50 ppm: The N-methyl carbon (C H₃).
-
~30-35 ppm: The methylene carbon adjacent to the carboxyl group (-C H₂-COOH).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR analysis is invaluable for identifying key functional groups.
-
2500-3300 cm⁻¹ (broad): Characteristic O-H stretching vibration of the carboxylic acid.
-
2400-2700 cm⁻¹ (broad, multiple bands): N-H⁺ stretching from the protonated piperazine nitrogens.
-
~1710 cm⁻¹ (strong): C=O stretching of the carboxylic acid.
-
~1100-1300 cm⁻¹: C-N stretching vibrations.
Synthesis and Purification Protocol
The synthesis of this compound is a robust, multi-step process that leverages fundamental organic reactions. The following protocol is a validated pathway derived from standard procedures for N-alkylation and salt formation.[2][6]
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
-
N-Alkylation of 1-Methylpiperazine:
-
Rationale: This step forms the core C-N bond. An ester of the propanoic acid derivative (e.g., ethyl 3-bromopropanoate) is used to prevent the acidic proton of the carboxylic acid from interfering with the base-catalyzed alkylation.
-
Procedure:
-
To a solution of 1-methylpiperazine (1.0 eq) in a suitable solvent like acetonitrile, add a non-nucleophilic base such as potassium carbonate (1.5 eq).
-
Slowly add ethyl 3-bromopropanoate (1.05 eq) to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure to yield the crude intermediate ester.
-
-
-
Saponification (Ester Hydrolysis):
-
Rationale: This step deprotects the carboxylic acid, converting the ethyl ester to the carboxylate salt.
-
Procedure:
-
Dissolve the crude ester from the previous step in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture at 50-60°C for 2-4 hours.
-
Cool the reaction to room temperature and carefully acidify with concentrated HCl to a pH of ~7. The product at this stage is the free base in its zwitterionic form. The solvent is typically removed in vacuo.
-
-
-
Dihydrochloride Salt Formation and Purification:
-
Rationale: Conversion to the dihydrochloride salt serves two purposes: it protonates both basic nitrogen atoms for enhanced stability and solubility, and it often facilitates purification by crystallization.[2] Using a non-aqueous solvent like ether or isopropanol is critical to precipitate the salt.
-
Procedure:
-
Dissolve the crude free base from Step 2 in a minimal amount of a suitable alcohol, such as isopropanol.
-
Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (at least 2.0 equivalents) with vigorous stirring.
-
The dihydrochloride salt will precipitate out of the solution. Stir the resulting slurry at 0-5°C for 1-2 hours to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
-
Chemical Reactivity and Core Applications
The utility of this molecule stems from its bifunctional nature, possessing both a reactive carboxylic acid and a piperazine core.
Caption: Bifunctional reactivity of the title compound.
-
Carboxylic Acid Reactivity: The primary reaction pathway for the carboxylic acid moiety is amide bond formation. Using standard peptide coupling reagents (e.g., EDC, HOBt, HATU), it can be readily conjugated to primary or secondary amines on other molecules. This makes it an ideal linker for tethering the methylpiperazine group to a molecule of interest.
-
Piperazine Core as a Pharmacophore: The 1-methylpiperazine unit is a privileged scaffold in medicinal chemistry. It is found in numerous approved drugs and is known to improve pharmacokinetic properties, such as aqueous solubility and membrane permeability. In the dihydrochloride form, the nitrogens are protonated and non-nucleophilic. However, by neutralizing with a base, the free base can be generated in situ for reactions where the secondary amine's nucleophilicity is desired, although this is less common given the N-methylation.
-
Primary Application: Smart Linker in Drug Discovery: Its most significant application is as a hydrophilic, basic linker in the synthesis of complex molecules for drug development. Researchers use it to connect a pharmacophore to another part of a molecule, aiming to optimize the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final compound.
Safety, Handling, and Storage
While a complete toxicological profile has not been thoroughly investigated, established safety protocols for handling fine chemicals should be strictly followed. The information below is compiled from safety data sheets of the compound and structurally related chemicals.[3]
| Parameter | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Wear impervious gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood. | |
| Inhalation | Avoid inhalation of dust. If inhaled, move to fresh air. | |
| Skin Contact | Avoid contact. In case of contact, take off contaminated clothing and rinse skin with plenty of water. | |
| Eye Contact | Avoid contact. In case of contact, rinse out with plenty of water. | |
| Fire Fighting | Use water, foam, carbon dioxide, or dry powder. Combustion may produce hazardous gases including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[3] | |
| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.[3] |
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its well-defined structure, predictable reactivity, and the beneficial properties conferred by the methylpiperazine motif make it an indispensable building block for scientists aiming to synthesize novel compounds with tailored physicochemical and pharmacological profiles. Understanding its properties, synthesis, and handling is key to unlocking its full potential in the research and development landscape.
References
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Biosynce. (n.d.). This compound CAS 59695-29-3. Retrieved from [Link]
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Molbase. (n.d.). Synthesis of 3-[4-(4-methylbenzyl)piperazin-1-yl] propanethiol dihydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propanoic acid. Retrieved from [Link]
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Jampilek, J., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 707. Retrieved from [Link]
-
Mamedov, V. A., et al. (2020). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 25(21), 5199. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Al-Hussain, S. A., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(16), 9405-9413. Retrieved from [Link]
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Jampilek, J., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Semantic Scholar. Retrieved from [Link]
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Dana Bioscience. (n.d.). 3-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}propanoic acid dihydrochlo. Retrieved from [Link]
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Poplawska, B., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6296. Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility Profiling of 3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride
Foreword: The Criticality of Solubility Data in Pharmaceutical Research
Physicochemical Characterization of the Analyte
A thorough understanding of the molecule's properties is paramount before embarking on experimental solubility studies.
Table 1: Physicochemical Properties of 3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride
| Property | Value | Source |
| CAS Number | 59695-29-3 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₈H₁₆N₂O₂·2HCl | Santa Cruz Biotechnology[1] |
| Molecular Weight | 245.15 g/mol | Matrix Scientific[2] |
| Chemical Structure | A propanoic acid moiety linked to a 4-methylpiperazine ring, presented as a dihydrochloride salt. | Inferred from name |
| Predicted Ionization | The molecule possesses multiple potential ionization sites: a carboxylic acid and two nitrogen atoms on the piperazine ring. As a dihydrochloride salt, the nitrogen atoms are expected to be protonated, enhancing aqueous solubility. | Chemical intuition |
The presence of the piperazine ring, a common scaffold in medicinal chemistry, and its formulation as a dihydrochloride salt, strongly suggests that enhancing aqueous solubility was a key consideration in its design. Piperazine itself is freely soluble in water, and forming salts is a standard and effective method to improve the solubility of basic compounds.[3]
Theoretical Framework: Understanding Solubility
It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic solubility.
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure, where the solution is in equilibrium with the solid-state of the compound.[4][5] The shake-flask method is the gold standard for determining thermodynamic solubility.[5][6]
-
Kinetic Solubility: This is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[7][8] The concentration at which precipitation occurs is the kinetic solubility. This value is often higher than the thermodynamic solubility due to the formation of supersaturated solutions.[1][9] While useful for high-throughput screening in early discovery, thermodynamic solubility is essential for later-stage development.[7]
This guide will focus on the determination of thermodynamic solubility, which provides the most accurate and reliable data for formulation and biopharmaceutical classification.
Experimental Design for Solubility Determination
The following sections outline a comprehensive, step-by-step approach to determining the solubility of this compound.
The Shake-Flask Method for Thermodynamic Solubility
This protocol is the universally accepted method for generating reliable equilibrium solubility data and is recommended by regulatory bodies like the ICH.[10][11]
Objective: To determine the equilibrium concentration of the compound in various aqueous media.
Materials:
-
This compound
-
Purified water (Type I)
-
pH buffers (e.g., pH 1.2, 4.5, 6.8 as per ICH guidelines)[11][12]
-
Thermostatically controlled shaker/incubator
-
Calibrated pH meter
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Vials (e.g., glass HPLC vials)
-
Analytical quantification system (e.g., HPLC-UV)
Protocol:
-
Preparation of Media: Prepare a series of aqueous buffers. To comply with biopharmaceutics classification system (BCS) guidelines, buffers at pH 1.2, 4.5, and 6.8 are recommended.[11] The temperature of the media should be maintained at 37 ± 1°C to simulate physiological conditions.
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in separate, sealed containers. The key is to ensure that a solid phase remains present at the end of the experiment, confirming that equilibrium has been reached.
-
Equilibration: Place the containers in a shaker incubator set to 37°C. Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the exact time should be determined by sampling at various time points (e.g., 24, 48, 72 hours) and confirming that the concentration in solution has plateaued.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed at the experimental temperature to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot from the supernatant. Immediately filter the sample using a syringe filter (e.g., 0.22 µm) to remove all undissolved particles. This step is critical to prevent artificially high concentration readings. Adsorption of the compound to the filter should be assessed and accounted for if significant.
-
pH Measurement: Measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.[10]
-
Quantification: Dilute the filtrate with an appropriate mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV, as described in Section 4.0.
Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.
Factors Influencing Solubility
A comprehensive study should investigate variables that can impact the solubility of the compound.
-
pH: As the compound has multiple ionizable groups, its solubility is expected to be highly pH-dependent. A full pH-solubility profile should be generated by repeating the shake-flask experiment across a wider range of pH values.
-
Temperature: Solubility is temperature-dependent. While 37°C is physiologically relevant, assessing solubility at other temperatures (e.g., room temperature, 4°C) can provide valuable data for formulation and storage stability.
-
Co-solvents: In cases of poor aqueous solubility, the effect of common pharmaceutical co-solvents (e.g., ethanol, propylene glycol, PEG 400) can be evaluated by preparing binary or ternary solvent systems.[3]
Analytical Quantification
A validated, stability-indicating analytical method is essential for the accurate measurement of the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique.[13][14][15]
Objective: To develop and validate an HPLC-UV method for the quantification of this compound.
Protocol:
-
Instrumentation: Utilize an HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and retention time.
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for the compound by running a UV scan.
-
Flow Rate & Temperature: Typically 1.0 mL/min and a controlled column temperature (e.g., 30°C).
-
-
Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., mobile phase) and create a series of calibration standards through serial dilution.
-
Calibration Curve: Inject the calibration standards and plot the peak area versus concentration. The curve should exhibit linearity with a correlation coefficient (R²) > 0.999.
-
Sample Analysis: Inject the filtered and diluted samples from the solubility experiment. Use the calibration curve to determine the concentration in the sample.
-
Calculation: Back-calculate the original concentration in the undiluted sample, accounting for any dilution factors. This value represents the thermodynamic solubility.
Caption: Logical Flow for HPLC-UV Method Development and Sample Quantification.
Data Interpretation and Application
The solubility data generated should be compiled into a clear, tabular format for easy interpretation.
Table 2: Example Solubility Data Table for this compound at 37°C
| Solvent/Buffer | Final pH | Solubility (mg/mL) | Solubility (mol/L) |
| pH 1.2 HCl Buffer | 1.21 | [Experimental Value] | [Calculated Value] |
| pH 4.5 Acetate Buffer | 4.52 | [Experimental Value] | [Calculated Value] |
| pH 6.8 Phosphate Buffer | 6.81 | [Experimental Value] | [Calculated Value] |
| Purified Water | [Value] | [Experimental Value] | [Calculated Value] |
This data is foundational for:
-
Biopharmaceutics Classification System (BCS): The solubility data, particularly in the pH 1.2-6.8 range, is used to classify the drug substance as having high or low solubility according to ICH M9 guidelines.[16] A drug is "highly soluble" if its highest therapeutic dose is soluble in ≤250 mL of aqueous media over this pH range.[11][12]
-
Formulation Development: Understanding the solubility profile guides the selection of appropriate excipients, dosage forms (e.g., solution, suspension), and potential solubility enhancement strategies.[17]
-
Preclinical and Clinical Studies: The data informs the design of in vivo studies by helping to predict oral absorption and potential bioavailability challenges.
Conclusion
This guide provides a robust, scientifically-grounded framework for determining the solubility of this compound. By adhering to the principles of thermodynamic solubility, employing the gold-standard shake-flask method, and utilizing a validated HPLC-UV analytical technique, researchers can generate the high-quality, reliable data essential for advancing a compound through the drug development pipeline. The protocols described herein are designed to be a self-validating system, ensuring the integrity and trustworthiness of the experimental outcomes.
References
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
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Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]
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Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. [Link]
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Saal, C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Semantic Scholar. [Link]
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Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]
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American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. [Link]
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Le, T. N., et al. (2018). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. ACS Publications. [Link]
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ResearchGate. (2014). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
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Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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An In-depth Technical Guide to the Safe Handling of 3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride
Abstract: This document provides a comprehensive technical overview of the safety considerations, handling protocols, and emergency procedures for 3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride. Designed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety data with practical, field-proven insights to ensure laboratory safety and experimental integrity. By detailing the causality behind safety protocols, this whitepaper aims to foster a proactive safety culture grounded in scientific principles.
Section 1: Compound Identification and Physicochemical Properties
This compound is a piperazine derivative used in research and development settings.[1][2] While specific applications are proprietary to the end-user, its structural class warrants careful handling due to the bioactive nature of many piperazine compounds.[3] Understanding its fundamental properties is the first step in a robust risk assessment.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 59695-29-3 | [1] |
| Molecular Formula | C₈H₁₆N₂O₂·2HCl | [1] |
| Molecular Weight | 245.15 g/mol | [1] |
| Form | Solid | [4] |
| Storage Temperature | Room Temperature | [2] |
Note: This compound is intended for research use only and is not for diagnostic or therapeutic use.[1]
Section 2: Hazard Identification and GHS Classification
Based on data for similar piperazine compounds, this compound must be handled as a hazardous substance. The primary hazards are associated with direct contact, particularly to the eyes.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Serious Eye Damage | 1 | GHS05 | Danger | H318: Causes serious eye damage. |
(Classification derived from data for the non-hydrochloride form, 3-(4-Methylpiperazin-1-yl)propanoic acid, as a conservative proxy.[4])
Expert Insight: The Significance of H318
The H318 classification (Causes serious eye damage) is the most critical hazard associated with this compound.[4] Unlike eye irritation (H319), which is reversible, serious eye damage implies a risk of irreversible injury, including potential blindness. This is why the mandatory use of robust eye protection is non-negotiable. The dihydrochloride salt form can make the compound hygroscopic (absorbs moisture from the air), which can affect its physical handling properties and potentially exacerbate its corrosive effects on contact with moist tissues like the eyes or skin.[5]
Logical Hazard Relationship Diagram
The following diagram illustrates the relationship between the compound's physical state and the primary exposure risks.
Caption: Step-by-step safe handling workflow diagram.
Section 4: Emergency and First-Aid Procedures
Immediate and correct action during an emergency can significantly reduce the severity of an injury.
First-Aid Measures
-
Eye Contact: This is the most critical exposure route. Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station. [6][7]Forcibly hold the eyelids open to ensure the entire surface of the eye and lids are rinsed. [7]Remove contact lenses if present, but do not delay rinsing to do so. [7]Seek immediate medical attention regardless of the apparent severity. [7]* Skin Contact: Remove all contaminated clothing while rinsing the affected area with water for at least 15 minutes. [7][8]If skin irritation occurs, seek medical advice. [9]* Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists. [9]* Ingestion: Rinse the mouth with water. Do NOT induce vomiting. [10]Call a poison control center or physician for treatment advice. [9]
Decision Flowchart for Chemical Exposure
Caption: First-aid decision flowchart for exposure incidents.
Section 5: Accidental Release and Disposal
Spill Response
-
Minor Spill: For a small spill contained within a fume hood, alert others in the immediate area. [11]Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite or sand. [11]Collect the residue into a container, seal it, and label it for hazardous waste disposal. [11]* Major Spill: If a large spill occurs, or any spill outside of a fume hood, evacuate the area immediately. [6]Alert laboratory personnel and contact your institution's Environmental Health & Safety (EH&S) department. [12][6]
Waste Disposal
All waste containing this compound, including empty containers and contaminated disposables, must be treated as hazardous chemical waste. [9]Dispose of contents and containers in accordance with local, state, and federal regulations. Do not dispose of them down the drain.
Section 6: Toxicological and Reactivity Profile
Toxicological Information
While specific toxicological data for the dihydrochloride salt is not readily available, the hazard classifications for the parent compound indicate a high potential for severe eye damage. [4][13]Other potential effects, common to similar chemical classes, could include skin and respiratory irritation. [9]
Stability and Reactivity
-
Stability: The compound is expected to be stable under recommended storage conditions. [5]* Incompatibilities: Avoid contact with strong oxidizing agents and strong acids. [5]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [5]Piperazine derivatives can be sensitive to moisture and light, so storing in opaque, tightly sealed containers is a best practice. [14]
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BIOSYNCE. (n.d.). This compound CAS 59695-29-3. Retrieved from [Link]
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University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. UK Research Safety. Retrieved from [Link]
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Truman State University. (n.d.). Emergency Procedures. Chem Lab. Retrieved from [Link]
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University of Western Australia. (2024). Laboratory emergency response procedures. UWA Safety. Retrieved from [Link]
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Stanford University. (2024). General Use SOP - Irritants. Stanford Environmental Health & Safety. Retrieved from [Link]
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Princeton University. (n.d.). Section 3: Emergency Procedures. Princeton Environmental Health and Safety. Retrieved from [Link]
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BASF CORPORATION. (2017). Safety Data Sheet - ONETIME. Greenbook. Retrieved from [Link]
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BTC Europe. (2025). How to transport the Piperazine Series safely? BTC Blog. Retrieved from [Link]
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McLaughlin Gormley King Company. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
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A Technical Guide to 3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride (CAS No. 59695-29-3), a key building block for pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering critical insights into supplier selection, quality assessment, and potential applications of this versatile piperazine derivative.
Introduction: The Strategic Importance of Piperazine Moieties in Medicinal Chemistry
The piperazine ring is a privileged scaffold in modern drug discovery, recognized for its significant contribution to the pharmacokinetic and pharmacodynamic properties of a wide range of therapeutic agents.[1][2] This six-membered heterocycle, containing two nitrogen atoms at positions 1 and 4, offers a unique combination of structural rigidity and synthetic tractability. Its presence in a molecule can enhance aqueous solubility, improve oral bioavailability, and provide opportunities for multi-polar interactions with biological targets.[1] Consequently, piperazine derivatives are integral components of numerous approved drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[2]
This compound is a valuable intermediate that leverages the favorable characteristics of the piperazine core. The propanoic acid side chain provides a reactive handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecular architectures. The N-methyl group on the piperazine ring can also influence the compound's basicity and metabolic stability. This guide will delve into the technical considerations for sourcing and utilizing this important chemical entity in a research and development setting.
Commercial Suppliers and Strategic Sourcing
The consistent quality and reliable supply of starting materials are foundational to successful drug development. For a critical intermediate like this compound, a thorough evaluation of potential commercial suppliers is paramount.
Several chemical suppliers list this compound in their catalogs. The following table provides a non-exhaustive list of potential suppliers for consideration. Researchers should note that availability and specifications are subject to change and should always be confirmed directly with the supplier.
| Supplier | Noted Offerings & Information | Website (Illustrative) |
| Biosynce | A manufacturer and supplier that can provide a Certificate of Analysis (COA), Method of Analysis (MOA), Route of Synthesis (ROS), and Material Safety Data Sheet (MSDS).[3] | https://www.biosynce.com/ |
| Matrix Scientific | Lists the compound with its CAS number and basic chemical information. | https://www.matrixscientific.com/ |
| Santa Cruz Biotechnology | Offers the compound for research use, often with citation data.[4] | https://www.scbt.com/ |
| Sigma-Aldrich (Merck) | Lists the compound under its AldrichCPR brand, sometimes with limited analytical data provided.[5][6] | https://www.sigmaaldrich.com/ |
| ChemUniverse | Provides a platform to request a quote for the compound.[7] | https://www.chemuniverse.com/ |
Quality Specifications and Analytical Profiles: A Framework for Evaluation
Ensuring the quality of a pharmaceutical intermediate goes beyond a simple purity value. A comprehensive assessment involves a detailed review of the supplier's Certificate of Analysis (COA) and an understanding of the analytical methods used for characterization. While a specific, universally adopted monograph for this compound may not exist, a typical COA for a high-quality batch would include the following parameters:
| Parameter | Typical Specification | Analytical Method | Rationale and Importance |
| Appearance | White to off-white solid | Visual Inspection | Provides a preliminary check for gross contamination or degradation. |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Confirms the chemical structure of the compound, ensuring the correct material has been supplied. |
| Assay (Purity) | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) | Quantifies the amount of the desired compound, which is critical for accurate stoichiometry in subsequent reactions. |
| Water Content | ≤ 1.0% | Karl Fischer Titration | Excess water can interfere with moisture-sensitive reactions and affect the true concentration of the compound. |
| Related Substances | Individual Impurity: ≤ 0.5%Total Impurities: ≤ 1.0% | HPLC | Identifies and quantifies any by-products or degradation products, which could impact the safety and efficacy of the final drug substance. |
| Residual Solvents | Conforms to ICH Q3C limits | Gas Chromatography (GC) | Ensures that residual solvents from the manufacturing process are below levels that could pose a safety risk. |
Analytical Method Validation: The Cornerstone of Reliable Data
For drug development applications, it is crucial that the analytical methods used to generate the COA data are themselves validated. Analytical method validation is a documented process that demonstrates a method is suitable for its intended purpose.[1][8] Key validation parameters, as outlined in ICH guidelines, include:
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Researchers should not hesitate to inquire about the validation status of the analytical methods used by a potential supplier.
Synthesis and Potential Applications in Drug Development
Illustrative Synthetic Approach
While the exact proprietary synthesis routes used by commercial suppliers may vary, a plausible synthetic pathway for 3-(4-Methylpiperazin-1-yl)propanoic acid can be conceptualized based on established organic chemistry principles. A common approach for the synthesis of N-substituted piperazine derivatives involves the reaction of a piperazine with a suitable electrophile.
Diagram: Illustrative Synthetic Pathway
Caption: Application in the synthesis of kinase inhibitors.
Best Practices for Handling, Storage, and Use
To ensure the integrity and longevity of this compound, proper handling and storage procedures are essential.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. As a dihydrochloride salt, it is hygroscopic and should be protected from moisture.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. If there is a risk of generating dust, a respirator should be used. Work should be conducted in a well-ventilated area or a fume hood.
-
Use in Reactions: Before use, it is advisable to dry the compound under vacuum to remove any adsorbed water, especially for moisture-sensitive reactions. The dihydrochloride salt may need to be neutralized with a suitable base to generate the free base in situ, depending on the requirements of the subsequent reaction.
Conclusion: A Strategic Asset in the Drug Discovery Pipeline
This compound is more than just a chemical reagent; it is a strategic asset for medicinal chemists and drug development teams. Its versatile piperazine core and reactive propanoic acid side chain make it an invaluable building block for the synthesis of novel therapeutic agents, particularly in the area of kinase inhibitors. By carefully selecting suppliers, rigorously evaluating the quality of the material, and understanding its potential applications, research organizations can effectively leverage this compound to accelerate their drug discovery programs. This guide provides a foundational framework for making informed decisions regarding the procurement and utilization of this important pharmaceutical intermediate.
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An In-depth Technical Guide to the Synthesis, Characterization, and Biological Evaluation of 3-(4-Methylpiperazin-1-yl)propanoic Acid Dihydrochloride and its Structural Analogs
Introduction: The Piperazine Moiety as a Privileged Scaffold in Medicinal Chemistry
The piperazine ring is a ubiquitous structural motif in a vast array of pharmacologically active compounds, earning it the designation of a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms that can be independently functionalized, a conformationally restricted yet flexible six-membered ring, and the ability to engage in multiple hydrogen bonding interactions, contribute to its versatility.[1] These characteristics often impart favorable pharmacokinetic profiles, such as improved aqueous solubility and oral bioavailability, making piperazine derivatives attractive candidates for drug development.[1][2] The therapeutic applications of piperazine-containing drugs are extensive, spanning anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents, among others.[1][3]
This technical guide focuses on a specific member of this important class of compounds: 3-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride, and its structural analogs. We will delve into the synthetic strategies for accessing this core structure and its derivatives, detail the analytical techniques for their characterization, and explore their potential biological activities, underpinned by an understanding of their structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space and therapeutic potential of this promising family of molecules.
Core Compound Profile: this compound
| Property | Value | Reference |
| CAS Number | 59695-29-3 | |
| Molecular Formula | C₈H₁₆N₂O₂ · 2HCl | |
| Molecular Weight | 245.15 g/mol | |
| Chemical Structure | CN1CCN(CC1)CCC(=O)O.Cl.Cl | |
| Physical Form | Solid |
Synthesis of 3-(4-Methylpiperazin-1-yl)propanoic Acid and its Analogs
The synthesis of 3-(4-methylpiperazin-1-yl)propanoic acid and its structural analogs can be achieved through several reliable synthetic routes. The choice of method often depends on the desired scale of the reaction and the availability of starting materials. The two most common and efficient approaches are the Michael addition of N-substituted piperazines to acrylic acid or its esters, and the direct alkylation of N-substituted piperazines with a 3-halopropanoic acid derivative.
Method 1: Michael Addition
The Michael addition, or conjugate addition, of an amine to an α,β-unsaturated carbonyl compound is a powerful C-N bond-forming reaction.[4][5] In the context of synthesizing our target compounds, this involves the reaction of an N-substituted piperazine with acrylic acid or an acrylate ester.
Caption: General workflow for the synthesis via Michael Addition.
Detailed Experimental Protocol (Hypothetical, based on similar reactions):
-
Reaction Setup: To a solution of acrylic acid (1.0 eq) in a suitable solvent such as methanol or water, add N-methylpiperazine (1.1 eq) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the desired 3-(4-methylpiperazin-1-yl)propanoic acid.
-
Salt Formation: For the dihydrochloride salt, the purified product is dissolved in a minimal amount of ethanol, and a solution of HCl in isopropanol (2.2 eq) is added. The resulting precipitate is filtered, washed with cold ether, and dried under vacuum.
Causality Behind Experimental Choices:
-
The use of a slight excess of the N-substituted piperazine helps to ensure the complete consumption of the acrylic acid.
-
Refluxing the reaction mixture provides the necessary activation energy for the conjugate addition to proceed at a reasonable rate.
-
The choice of solvent is critical; protic solvents like methanol or water can facilitate the proton transfer steps in the Michael addition mechanism.
Method 2: N-Alkylation
Direct N-alkylation of an N-substituted piperazine with a 3-halopropanoic acid or its ester is another viable synthetic route.[6] This method is particularly useful for introducing a wider variety of propanoic acid-derived side chains.
Caption: General workflow for the synthesis via N-Alkylation.
Detailed Experimental Protocol (Hypothetical, based on similar reactions):
-
Reaction Setup: A mixture of N-methylpiperazine (1.1 eq), 3-bromopropanoic acid (1.0 eq), and a non-nucleophilic base such as potassium carbonate (2.0 eq) is suspended in a polar aprotic solvent like acetonitrile or DMF.
-
Reaction Conditions: The reaction mixture is heated to 60-80 °C and stirred for 8-12 hours. Reaction progress is monitored by TLC.
-
Work-up and Isolation: Upon completion, the inorganic salts are filtered off, and the solvent is removed in vacuo. The residue is then taken up in water and the pH is adjusted to neutral. The aqueous layer is washed with a nonpolar solvent (e.g., dichloromethane) to remove any unreacted starting material. The aqueous layer is then acidified, and the product is extracted with a suitable organic solvent. The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be further purified by column chromatography or recrystallization.
-
Salt Formation: The dihydrochloride salt is prepared as described in Method 1.
Causality Behind Experimental Choices:
-
The use of a base is essential to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the piperazine nitrogen and render it non-nucleophilic.
-
Polar aprotic solvents are preferred as they can dissolve the reactants and facilitate the S_N2 reaction without interfering with the nucleophile.
Synthesis of Structural Analogs
The synthesis of structural analogs of 3-(4-methylpiperazin-1-yl)propanoic acid can be achieved by modifying the N-substituent on the piperazine ring or by altering the propanoic acid side chain.
Variation of the N-Substituent
A diverse library of analogs can be generated by starting with different N-monosubstituted piperazines. For instance, N-arylpiperazines can be synthesized via the Buchwald-Hartwig amination or by reacting anilines with bis(2-chloroethyl)amine.[7] These N-substituted piperazines can then be subjected to either the Michael addition or N-alkylation protocols described above.
Example Analogs:
-
3-(4-Phenylpiperazin-1-yl)propanoic acid
-
3-(4-Benzylpiperazin-1-yl)propanoic acid
-
3-(4-Ethylpiperazin-1-yl)propanoic acid
Modification of the Propanoic Acid Moiety
The propanoic acid side chain can also be modified. For example, using substituted acrylic acids in the Michael addition or different 3-halocarboxylic acids in the N-alkylation can introduce substituents on the aliphatic chain.
Characterization of Synthesized Compounds
The identity and purity of the synthesized compounds must be confirmed using a combination of spectroscopic and analytical techniques.
| Technique | Purpose | Expected Observations for 3-(4-Methylpiperazin-1-yl)propanoic acid |
| ¹H NMR | To determine the proton environment of the molecule. | Signals corresponding to the N-methyl group, the piperazine ring protons, and the methylene protons of the propanoic acid chain. |
| ¹³C NMR | To identify the number and type of carbon atoms. | Resonances for the N-methyl carbon, the carbons of the piperazine ring, the carbons of the propanoic acid chain, and the carbonyl carbon. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the mass of the free base or a protonated molecular ion. |
| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-N stretching. |
| Elemental Analysis | To determine the elemental composition. | The percentage of C, H, N, and O should be within ±0.4% of the calculated values. |
Biological Evaluation and Structure-Activity Relationships (SAR)
Piperazine derivatives are known to exhibit a wide range of biological activities. The specific activity of 3-(4-methylpiperazin-1-yl)propanoic acid and its analogs would need to be determined through a battery of in vitro and in vivo assays tailored to the therapeutic area of interest. Based on the broader class of piperazine compounds, potential activities could include:
-
Anticancer Activity: Many piperazine derivatives have shown potent anticancer effects.[1] Assays such as the MTT assay against various cancer cell lines would be a primary screening method.
-
Antimicrobial Activity: The piperazine scaffold is present in several antimicrobial agents.[8] Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi would be appropriate.
-
Receptor Binding Assays: Arylpiperazine derivatives are well-known ligands for various G-protein coupled receptors (GPCRs), including serotonergic and adrenergic receptors.[9] Radioligand binding assays can determine the affinity and selectivity of the analogs for specific receptor subtypes.
Structure-Activity Relationship Insights
The structural modifications of the 3-(4-methylpiperazin-1-yl)propanoic acid core can have a significant impact on biological activity.
Caption: Key structural modification points and their potential impact on biological activity.
-
N-Substituent: The nature of the substituent on the piperazine nitrogen is often a key determinant of pharmacological activity and selectivity. For instance, small alkyl groups like methyl may confer different properties compared to larger aryl or benzyl groups. Aryl substituents can engage in pi-stacking interactions with aromatic residues in target proteins, potentially increasing binding affinity.[9]
-
Propanoic Acid Chain: The carboxylic acid group provides a key hydrogen bond donor and acceptor, which can be crucial for target engagement. Esterification or amidation of the carboxylic acid can modulate the compound's polarity, membrane permeability, and metabolic stability, effectively creating prodrugs.
Conclusion
This compound and its structural analogs represent a versatile and promising scaffold for the development of novel therapeutic agents. The synthetic routes to these compounds are well-established and amenable to the generation of diverse chemical libraries. A thorough understanding of the structure-activity relationships, guided by systematic biological evaluation, will be crucial in unlocking the full therapeutic potential of this important class of molecules. This guide provides a foundational framework for researchers to embark on the synthesis, characterization, and exploration of these compounds in the pursuit of new medicines.
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The Strategic Utility of 3-(4-Methylpiperazin-1-yl)propanoic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Methylpiperazin-1-yl)propanoic acid has emerged as a pivotal structural motif in the landscape of medicinal chemistry. While a singular, celebrated moment of discovery for this compound is not prominently documented, its history is written in the numerous patents and research articles that leverage its unique physicochemical properties. This guide provides a comprehensive technical overview of 3-(4-Methylpiperazin-1-yl)propanoic acid, delving into its synthesis, chemical characteristics, and, most critically, its application as a versatile building block in the development of novel therapeutics. For the discerning researcher and drug development professional, understanding the strategic value of this compound is key to unlocking new avenues in the design of next-generation pharmaceuticals.
Introduction: A Molecule of Strategic Importance
3-(4-Methylpiperazin-1-yl)propanoic acid, with the empirical formula C₈H₁₆N₂O₂, is a bifunctional organic compound featuring a carboxylic acid group and a tertiary amine embedded within a methylpiperazine ring. This unique combination of a polar, ionizable carboxylic acid and a basic, often protonated, methylpiperazine moiety imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to form salts, which are critical for drug formulation and delivery. Its true value, however, lies in its role as a versatile scaffold and intermediate in the synthesis of a wide array of biologically active molecules. The methylpiperazine group is a well-established pharmacophore in many approved drugs, often contributing to target binding, improved metabolic stability, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-(4-Methylpiperazin-1-yl)propanoic acid is essential for its effective application in drug design and synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O₂ | |
| Molecular Weight | 172.22 g/mol | |
| Appearance | Solid | |
| InChI Key | JSHLMMUXJIDENZ-UHFFFAOYSA-N | |
| SMILES | CN1CCN(CC1)CCC(O)=O |
These properties make it a suitable starting material for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures.
Synthesis and Manufacturing
The synthesis of 3-(4-Methylpiperazin-1-yl)propanoic acid and its derivatives has evolved to meet the demands of large-scale pharmaceutical production. While specific historical synthesis routes for the parent compound are not detailed in the provided literature, modern synthetic strategies for closely related and more complex derivatives highlight the chemical principles involved.
A notable example is the development of a continuous, large-scale asymmetric manufacturing process for (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic acid, a chiral derivative.[1][2] This advanced synthesis underscores the importance of stereocontrol and efficiency in producing enantiomerically pure building blocks for drug development.
Key Synthetic Approaches:
-
Resolution of Racemic Mixtures: Earlier methods relied on the resolution of racemic mixtures using chiral resolving agents like L-tartaric acid.[1] While effective on a smaller scale, this approach is often less efficient for large-scale production due to the inherent loss of 50% of the material.[1]
-
Asymmetric Synthesis: Modern approaches prioritize enantioselective synthesis to produce the desired stereoisomer directly. One such route starts from the readily available and inexpensive D-serine.[1] A key step involves the SN2 displacement of a chiral triflate with N-methylpiperazine, which proceeds with high stereocontrol.[1]
-
Continuous Manufacturing: The implementation of continuous manufacturing processes for derivatives of 3-(4-methylpiperazin-1-yl)propanoic acid has enabled production on an 80 kg scale with high enantiomeric purity (>99% e.p.).[1] This method offers significant advantages in terms of scalability, consistency, and safety.
Illustrative Synthetic Workflow (Asymmetric Synthesis of a Derivative)
Caption: Asymmetric synthesis of a chiral derivative from D-serine.
Applications in Drug Discovery and Development
The true significance of 3-(4-methylpiperazin-1-yl)propanoic acid lies in its widespread use as a foundational element in the design of novel therapeutic agents. The methylpiperazine moiety is a recurring motif in medicinal chemistry, and its incorporation via this propanoic acid derivative offers a reliable strategy for enhancing the pharmacological properties of drug candidates.
Kinase Inhibitors in Oncology
The methylpiperazine group is frequently employed in the design of kinase inhibitors to improve solubility and facilitate interactions with the ATP-binding pocket of kinases.
-
mTOR Inhibitors: A potent and selective mTOR inhibitor, Torin1, was developed from a quinoline starting point.[3] The benzonaphthyridinone scaffold of Torin1 incorporates a piperazine-containing side chain, demonstrating the utility of this functional group in achieving high potency and selectivity for the mTOR kinase.[3]
-
FLT3 and CDK Inhibitors: A series of 1-H-pyrazole-3-carboxamide derivatives have been synthesized as inhibitors of FLT3 and various cyclin-dependent kinases (CDKs).[4] The lead compound, FN-1501, features a 4-((4-methylpiperazin-1-yl)methyl)phenyl group, which is critical for its potent inhibitory activity against FLT3 and CDKs, making it a promising candidate for the treatment of acute myeloid leukemia (AML).[4]
Anticancer Drug Intermediates
Beyond direct incorporation into final drug molecules, derivatives of 3-(4-methylpiperazin-1-yl)propanoic acid serve as key intermediates in the synthesis of complex anticancer agents. For example, 4-(4-methylpiperazino)methylbenzoic acid dihydrochloride is a crucial intermediate for the synthesis of imatinib mesylate, a cornerstone in the treatment of chronic myeloid leukemia.[5]
Other Therapeutic Areas
The utility of the methylpiperazine propanoic acid scaffold is not limited to oncology. Derivatives have been explored in a variety of other therapeutic contexts:
-
Antiproliferative Agents: Novel organotin(IV) carboxylate compounds derived from propanoic acid derivatives have shown significant in vitro antiproliferative activity against a panel of human cancer cell lines.[6]
-
CNS Disorders: The piperazine ring is a common feature in drugs targeting the central nervous system. The synthesis of l-[3-(4-metachlorophenyl-l-piperazinyl)propyl]-3,4-diethyl- A -l,2,4,-triazolin-5-one highlights the use of piperazine-containing side chains in developing compounds with potential applications in neurological disorders.[7]
Conclusion
3-(4-Methylpiperazin-1-yl)propanoic acid stands as a testament to the importance of versatile chemical building blocks in the ever-evolving field of drug discovery. While its own "discovery" may be humble and largely undocumented, its history is rich with applications that have propelled the development of innovative medicines. For the modern medicinal chemist, this compound offers a reliable and effective tool for introducing the favorable pharmacokinetic and pharmacodynamic properties of the methylpiperazine moiety into novel drug candidates. As the quest for more potent, selective, and safer therapeutics continues, the strategic deployment of scaffolds like 3-(4-methylpiperazin-1-yl)propanoic acid will undoubtedly remain a cornerstone of successful drug design.
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Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][8]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. PubMed.
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The Strategic Utility of 3-(4-Methylpiperazin-1-yl)propanoic Acid Dihydrochloride in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
In the landscape of contemporary drug design, the strategic selection of chemical building blocks is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. 3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride has emerged as a cornerstone synthon, particularly for introducing the N-methylpiperazine moiety into complex molecular architectures. This guide elucidates the chemical properties, strategic applications, and detailed reaction protocols for this versatile building block. By focusing on its role in the synthesis of advanced therapeutic agents, such as the selective Janus Kinase 1 (JAK1) inhibitor Golidocitinib (AZD4205), this document provides researchers with the foundational knowledge to effectively leverage this reagent in their drug discovery programs.
Introduction: The Rationale for N-Methylpiperazine in Drug Design
The piperazine ring is a privileged scaffold in medicinal chemistry, and its N-methylated derivative is of particular importance.[1] The inclusion of the N-methylpiperazine motif into a drug candidate is a deliberate strategy to modulate its physicochemical properties. Key advantages include:
-
Enhanced Aqueous Solubility: The tertiary amine of the N-methylpiperazine group is basic and can be protonated at physiological pH. This positive charge significantly improves a compound's solubility in aqueous media, which is often a critical factor for oral bioavailability and formulation.
-
Improved Permeability and Efflux Avoidance: The N-methyl group provides a degree of lipophilicity that can balance the polarity of the protonated amine, creating a molecule that can efficiently partition into lipid bilayers and cross cell membranes. This balance is crucial for achieving good oral absorption and distribution to target tissues.
-
Favorable Target Interactions: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the overall structure can engage in beneficial van der Waals and hydrophobic interactions within protein binding pockets.[2]
-
Metabolic Stability: The piperazine ring is often more resistant to metabolic degradation compared to other aliphatic amines, potentially leading to a longer half-life and improved pharmacokinetic profile.
3-(4-Methylpiperazin-1-yl)propanoic acid serves as an ideal carrier for this valuable moiety, providing a carboxylic acid handle that is primed for one of the most fundamental reactions in medicinal chemistry: amide bond formation.
Physicochemical Properties and Handling
A thorough understanding of the building block's properties is essential for its effective use and safe handling.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 59695-29-3 | |
| Molecular Formula | C₈H₁₆N₂O₂ · 2HCl | |
| Molecular Weight | 245.15 g/mol | |
| Form | Solid | |
| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed. |
Safety and Handling
As a dihydrochloride salt, this compound is acidic and requires careful handling to avoid contact with skin and eyes.
-
Hazard Pictograms: GHS05 (Corrosion)[2]
-
Signal Word: Danger[2]
-
Hazard Statements: H318 (Causes serious eye damage)[2]
-
Precautionary Statements: P280 (Wear protective gloves/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Researchers should always consult the full Material Safety Data Sheet (MSDS) before use and handle the compound within a chemical fume hood using appropriate personal protective equipment (PPE).
Core Application: Amide Bond Formation
The primary utility of 3-(4-methylpiperazin-1-yl)propanoic acid is as a partner in amide coupling reactions. The carboxylic acid can be activated by a variety of standard coupling reagents to react with a primary or secondary amine, forming a stable amide bond and incorporating the N-methylpiperazine-propyl linker into the target molecule.
Figure 2: Key amide coupling step in the synthesis of an AZD4205 precursor.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure for the EDC/HOBt-mediated coupling of this compound with an aromatic amine, based on standard literature methods and the specific reagents used in syntheses like that of AZD4205. [1][3] Step 1: Reactant Preparation
-
To a solution of the requisite aniline intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M), add this compound (1.2 eq).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq).
Step 2: Base Addition
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add Diisopropylethylamine (DIPEA) (3.0 eq) to the stirred suspension. The addition of base is crucial to first neutralize the dihydrochloride salt to the free amine and then to facilitate the coupling reaction.
Step 3: Coupling Agent Addition
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
Step 4: Reaction Progression
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine is consumed.
Step 5: Work-up and Purification
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide product.
Characterization and Analytical Profile
The successful synthesis of the amide product can be confirmed using standard analytical techniques.
| Technique | Expected Observations for the N-Methylpiperazine Moiety |
| ¹H NMR | A characteristic singlet for the N-methyl group (N-CH₃) typically appears around δ 2.2-2.3 ppm. The methylene protons of the piperazine ring and the propyl linker will appear as a series of multiplets in the δ 2.4-2.8 ppm region. The chemical shifts will vary depending on the solvent and the final molecular structure. |
| ¹³C NMR | The N-methyl carbon (N-CH₃) will show a signal around δ 46 ppm. The carbons of the piperazine ring typically appear in the δ 53-55 ppm range. The carbonyl carbon of the newly formed amide bond will be observed downfield, typically in the δ 170-175 ppm region. |
| Mass Spec. | Electrospray ionization mass spectrometry (ESI-MS) will show a prominent ion corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the final product. |
Conclusion
This compound is a high-value, strategic building block for modern drug discovery. Its utility lies in its ability to efficiently introduce the pharmacologically advantageous N-methylpiperazine moiety via robust and well-understood amide coupling chemistry. As demonstrated by its application in the synthesis of complex kinase inhibitors like AZD4205, this reagent provides a reliable and direct route to novel therapeutics with potentially enhanced solubility, permeability, and metabolic stability. A comprehensive understanding of its properties, reaction protocols, and analytical profile empowers medicinal chemists to confidently incorporate this versatile synthon into their synthetic strategies, accelerating the development of next-generation pharmaceuticals.
References
-
Sigma-Aldrich. 3-(4-Methylpiperazin-1-yl)propanoic acid AldrichCPR.
-
Su, Q., et al. (2020). Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517–4527.
-
ResearchGate. Piperazine: the molecule of diverse pharmacological importance.
-
Santa Cruz Biotechnology. this compound.
-
Cayman Chemical. AZD 4205 (Golidocitinib).
-
Google Patents. WO2017050938A1 - Compounds and methods for inhibiting jak.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2017050938A1 - Compounds and methods for inhibiting jak - Google Patents [patents.google.com]
- 3. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Strategies for Amide Coupling with 3-(4-Methylpiperazin-1-yl)propanoic Acid
Abstract
Amide bond formation is arguably the most frequently utilized reaction in medicinal chemistry and drug discovery.[1][2] 3-(4-Methylpiperazin-1-yl)propanoic acid is a valuable bifunctional building block, incorporating a reactive carboxylic acid handle and a tertiary amine moiety characteristic of many pharmacologically active agents. However, the presence of the basic methylpiperazine group introduces specific challenges that must be addressed for efficient and clean amide coupling. This application note provides a detailed guide for researchers, outlining the core principles, comparing common coupling strategies, and presenting robust, step-by-step protocols for the successful synthesis of amides using this versatile reagent.
Introduction: The Challenge of the Bifunctional Reagent
The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the rapid and competing acid-base reaction, which forms a non-reactive carboxylate-ammonium salt.[3][4] Consequently, the carboxylic acid must first be converted into a more electrophilic, "activated" species that can be readily attacked by the amine nucleophile.[2]
The structure of 3-(4-methylpiperazin-1-yl)propanoic acid presents a unique consideration. The molecule contains both the carboxylic acid to be activated and a non-nucleophilic tertiary amine. This integral base can influence the reaction equilibrium, interact with reagents, and complicate product purification. A well-designed protocol must therefore account for this dual reactivity to maximize yield and purity.
Core Principles: A Tale of Two Activation Pathways
Modern amide synthesis predominantly relies on two classes of coupling reagents: carbodiimides and uronium/aminium salts. Understanding their mechanisms is key to selecting the appropriate conditions and troubleshooting a reaction.
Carbodiimide-Mediated Activation (e.g., EDC)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are cost-effective and widely used reagents. They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[4][5] This intermediate, however, is prone to racemization (for chiral acids) and can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which can be difficult to remove.
To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) are essential.[5][6] HOBt traps the O-acylisourea intermediate to form an active ester, which is more stable, less prone to racemization, and reacts cleanly with the amine to yield the desired amide.[5]
Figure 1: EDC/HOBt coupling mechanism highlighting the key intermediate and the role of HOBt.
Uronium Salt-Mediated Activation (e.g., HATU)
Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling agents available.[5][7] In the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to directly form a highly reactive HOAt active ester.[8] This ester then rapidly and cleanly reacts with the amine to form the amide bond, often with shorter reaction times and higher yields than carbodiimide methods, particularly for sterically hindered or electron-deficient substrates.[5]
Figure 2: HATU-mediated coupling mechanism, a direct and highly efficient pathway to the amide.
Comparative Overview of Reagents
The choice of coupling reagent is a critical decision based on the nature of the substrates, cost, and desired reaction efficiency.
| Feature | EDC / HOBt | HATU / DIPEA |
| Activation Speed | Moderate (15-30 min activation) | Very Fast (< 15 min activation) |
| Reaction Time | 2 - 12 hours | 30 - 120 minutes |
| Efficiency | Good to excellent for most substrates. | Excellent, especially for hindered or difficult substrates.[5] |
| Byproducts | Water-soluble urea and HOBt. | Water-soluble tetramethylurea and HOAt. |
| Racemization Risk | Low, when HOBt is used. | Very low.[6][7] |
| Cost | Lower | Higher |
| Best For | Routine couplings, large-scale synthesis, cost-sensitive projects. | Difficult couplings, rapid library synthesis, maximizing yield. |
Experimental Protocols
The following protocols are designed as a starting point and may require optimization based on the specific amine substrate used.
Workflow Overview
Figure 3: General experimental workflow for amide coupling reactions.
Protocol 1: EDC/HOBt Mediated Coupling (Cost-Effective Method)
This protocol is a reliable and economical choice for coupling with primary and secondary amines.
Materials:
-
3-(4-Methylpiperazin-1-yl)propanoic acid (1.0 eq)
-
Amine (Primary or Secondary, 1.0 - 1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Solvent (DMF or DCM, ~0.1 M concentration)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add 3-(4-methylpiperazin-1-yl)propanoic acid, HOBt, and the amine substrate to a flame-dried round-bottom flask.
-
Dissolve the solids in anhydrous DMF or DCM.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add DIPEA to the stirred solution, followed by the portion-wise addition of EDC·HCl.
-
Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Stir the reaction for 4-12 hours. Monitor progress by TLC or LC-MS until the starting acid is consumed.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate or DCM. b. Wash sequentially with saturated aqueous NaHCO₃ solution (2x) to remove unreacted HOBt and acid, and then with brine (1x). c. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography. Due to the basic nature of the product, silica gel may require pre-treatment or modification of the eluent (e.g., DCM/Methanol with 0.5-1% triethylamine) to prevent peak tailing.[9]
Protocol 2: HATU Mediated Coupling (High-Efficiency Method)
This protocol is recommended for sterically hindered amines, electron-deficient amines, or when reaction speed and yield are paramount.
Materials:
-
3-(4-Methylpiperazin-1-yl)propanoic acid (1.0 eq)
-
Amine (Primary or Secondary, 1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Solvent (DMF, ~0.1 M concentration)
Procedure:
-
Under an inert atmosphere, dissolve 3-(4-methylpiperazin-1-yl)propanoic acid in anhydrous DMF in a flame-dried flask.
-
Add DIPEA to the solution, followed by HATU.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid. A color change may be observed.
-
Add the amine substrate to the reaction mixture (neat or as a solution in DMF).
-
Stir the reaction at room temperature for 30-90 minutes. Monitor progress by TLC or LC-MS. Reactions are often complete within one hour.
-
Work-up & Purification: Follow the same procedure as described in Protocol 1 (steps 7 and 8). The byproducts from HATU are generally water-soluble and easily removed during the aqueous work-up.
Troubleshooting and Scientific Insights
-
Low Yield: If the reaction is sluggish, particularly with EDC, ensure all reagents and the solvent are anhydrous. For difficult substrates, switching from EDC/HOBt to the more powerful HATU reagent is the most effective solution.[1]
-
Solubility Issues: 3-(4-Methylpiperazin-1-yl)propanoic acid can exist as a zwitterion, which may limit its solubility in less polar solvents like DCM. DMF is an excellent solvent choice that readily dissolves the starting materials and reagents.
-
Base Selection: DIPEA is a bulky, non-nucleophilic base and is the preferred choice to scavenge the HCl byproduct from EDC·HCl and neutralize the carboxylic acid without interfering in the reaction.
-
Purification Challenges: The basic piperazine nitrogen in the final product can cause significant tailing on standard silica gel.[9] Using an eluent system containing a small percentage of a volatile amine (e.g., triethylamine or ammonium hydroxide in methanol) will competitively block the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.[9] Alternatively, reverse-phase chromatography is an excellent option for purifying polar, basic compounds.
Conclusion
3-(4-Methylpiperazin-1-yl)propanoic acid is a highly effective building block for introducing the methylpiperazine scaffold into target molecules. While the presence of the integral tertiary amine requires careful consideration during reaction setup and purification, its coupling can be achieved with high efficiency. For routine applications, the EDC/HOBt method offers a reliable and cost-effective pathway. For more demanding syntheses where speed and yield are critical, the HATU protocol provides superior performance. By applying the principles and protocols outlined in this guide, researchers can confidently and successfully utilize this reagent in their synthetic campaigns.
References
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
McCallum, J. (2013). mechanism of amide formation with DCC. YouTube. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of tertiary amines.
-
PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Purification of tertiary amines using an adsorbent.
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. biotage.com [biotage.com]
Application Notes & Protocols: Utilizing 3-(4-Methylpiperazin-1-yl)propanoic Acid in Solid-Phase Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective incorporation of 3-(4-Methylpiperazin-1-yl)propanoic acid into peptides and other molecules via solid-phase synthesis (SPS). The unique structure of this reagent, featuring a terminal carboxylic acid for coupling and a tertiary amine-containing piperazine ring, makes it a valuable building block for modifying the physicochemical properties of target molecules, such as enhancing aqueous solubility, introducing a basic center for salt formation, or acting as a versatile linker. This guide details the underlying chemical principles, provides step-by-step protocols for coupling and cleavage, and offers expert insights into process optimization and troubleshooting.
Introduction and Strategic Application
Solid-phase synthesis (SPS), pioneered by Merrifield, has revolutionized the construction of complex molecules by anchoring a starting material to an insoluble polymer support, allowing for the use of excess reagents and simplified purification through simple filtration and washing.[1] The strategic incorporation of non-canonical building blocks is a cornerstone of modern medicinal chemistry. 3-(4-Methylpiperazin-1-yl)propanoic acid serves as an exemplary modifier for this purpose.
Its integration, typically at the N-terminus of a peptide chain, can fundamentally alter a molecule's properties:
-
Enhanced Hydrophilicity: The methylpiperazine moiety significantly increases the polarity and aqueous solubility of hydrophobic peptides or small molecules.
-
Modulation of Pharmacokinetics: The introduction of a basic nitrogen center (pKa modulation) can influence absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Linker Chemistry: The bifunctional nature of the molecule allows it to act as a flexible linker for the attachment of other functional groups, such as fluorescent dyes, chelating agents, or cytotoxic payloads in the development of antibody-drug conjugates (ADCs).[2]
This guide focuses on the practical application of 3-(4-Methylpiperazin-1-yl)propanoic acid using standard Fmoc-based solid-phase peptide synthesis (SPPS) chemistry, which is widely adopted for its mild deprotection conditions.[3]
Chemical Properties of 3-(4-Methylpiperazin-1-yl)propanoic acid
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O₂ | [4] |
| Molecular Weight | 172.22 g/mol | [4] |
| Appearance | Solid | [4] |
| SMILES | CN1CCN(CC1)CCC(O)=O | [5] |
| InChI Key | JSHLMMUXJIDENZ-UHFFFAOYSA-N | [5] |
| CAS Number | 55480-45-0 | [2] |
Principle of the Method: Carboxylic Acid Activation
The direct reaction between the carboxylic acid of 3-(4-Methylpiperazin-1-yl)propanoic acid and the free amine on the solid support is kinetically unfavorable. Therefore, the core of the coupling protocol relies on the in situ activation of the carboxyl group to transform it into a highly reactive species susceptible to nucleophilic attack by the resin-bound amine.[6] This is achieved using specialized coupling reagents.
Commonly used activating systems in Fmoc-SPPS include:
-
Carbodiimides: Reagents like N,N'-Diisopropylcarbodiimide (DIC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can be prone to racemization and side reactions. To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure® is used to trap the O-acylisourea as a more stable, yet still highly reactive, ester.[7]
-
Onium Salts (Aminium/Uronium): Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have become the gold standard for their high efficiency, rapid reaction times, and suppression of side reactions.[7][8] They react with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to form the active OBt- or OAt-ester, respectively.[6]
This guide will detail a protocol using the highly efficient HBTU/DIPEA activation system.
Detailed Experimental Protocols
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis workflow. The following steps describe the final coupling cycle, where 3-(4-Methylpiperazin-1-yl)propanoic acid is added to the N-terminus of the resin-bound peptide.
Materials and Reagents
-
Resin: Peptide pre-synthesized on a suitable Fmoc-compatible resin (e.g., Rink Amide for peptide amides, Wang resin for peptide acids).[9]
-
Building Block: 3-(4-Methylpiperazin-1-yl)propanoic acid.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Fmoc Deprotection: 20% Piperidine in DMF (v/v).[10]
-
Coupling Reagents: HBTU, DIPEA.
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail (Reagent B): Trifluoroacetic acid (TFA, 88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS, 2%).[11]
-
Precipitation: Cold Diethyl Ether or Methyl tert-butyl ether (MTBE).
-
Analytical Equipment: HPLC, LC-MS.
Step-by-Step Protocol
Step 1: Resin Preparation and N-Terminal Fmoc Deprotection
-
Transfer the peptide-resin (e.g., 0.1 mmol scale) to a suitable reaction vessel (e.g., fritted polypropylene syringe).
-
Swell the resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF, ~10 mL per gram of resin). Agitate for 5 minutes.[12]
-
Drain the solution.
-
Repeat the deprotection step with fresh solution for an additional 15-20 minutes to ensure complete Fmoc removal.[3]
-
Drain the solution and wash the resin thoroughly with DMF (5x), followed by DCM (3x) and finally DMF (3x) to remove all traces of piperidine. The presence of a free primary amine can be confirmed with a qualitative ninhydrin test.
Step 2: Activation and Coupling of 3-(4-Methylpiperazin-1-yl)propanoic acid
Causality: This two-step process first creates the highly reactive HBTU ester of the propanoic acid, which is then immediately introduced to the free amine on the resin for efficient amide bond formation. The base (DIPEA) is crucial for both activating the HBTU reagent and neutralizing the protonated amine on the resin.[8]
-
In a separate vial, dissolve 3-(4-Methylpiperazin-1-yl)propanoic acid (3 equivalents relative to resin loading, e.g., 0.3 mmol, 51.7 mg) and HBTU (2.9 equivalents, e.g., 0.29 mmol, 110 mg) in a minimal amount of DMF (~2 mL).
-
Add DIPEA (6 equivalents, e.g., 0.6 mmol, 105 µL) to the solution.
-
Allow the activation mixture to pre-activate for 1-2 minutes. The solution may change color.
-
Immediately add the activated solution to the deprotected resin from Step 1.
-
Agitate the reaction mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for sterically hindered sequences.[12]
Step 3: Post-Coupling Wash
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is: DMF (5x), DCM (3x), IPA (3x), DMF (3x).[13]
Step 4: Cleavage from Resin and Global Deprotection
Causality: A strong acid, TFA, is used to cleave the ester or amide linkage anchoring the molecule to the resin and simultaneously remove any acid-labile side-chain protecting groups.[14] Scavengers like TIS and water are critical to quench reactive cationic species (e.g., from tert-butyl groups) that are generated during deprotection and could otherwise cause unwanted side reactions.[11][15]
-
Dry the washed resin under a stream of nitrogen or in a vacuum desiccator.
-
Add the freshly prepared cleavage cocktail (e.g., Reagent B, ~10 mL per 100 mg of resin) to the dry resin.[11]
-
Agitate the slurry at room temperature for 2-3 hours.
-
Filter the resin through a fritted funnel, collecting the filtrate into a centrifuge tube.
-
Wash the resin with a small volume of fresh TFA (2x) and combine the filtrates.
-
Precipitate the crude product by adding the combined TFA filtrate dropwise into a large volume (10-fold) of cold diethyl ether or MTBE.
-
Centrifuge the mixture, decant the ether, and wash the pellet with cold ether (2x) to remove residual scavengers.
-
Dry the final product pellet under vacuum.
Workflow Visualization
Caption: Workflow for N-terminal modification using 3-(4-Methylpiperazin-1-yl)propanoic acid.
Summary of Key Protocol Parameters
| Parameter | Recommended Value | Rationale |
| Resin Scale | 0.1 - 0.25 mmol | Standard laboratory scale for efficient synthesis and purification. |
| Acid Equivalents | 3 eq | Ensures the reaction is driven to completion. |
| HBTU Equivalents | 2.9 eq | Slightly substoichiometric to the acid to prevent side reactions. |
| DIPEA Equivalents | 6 eq | Provides sufficient base for activation and neutralization. |
| Coupling Time | 1 - 2 hours | Generally sufficient for complete reaction with HBTU activation.[8] |
| Cleavage Time | 2 - 3 hours | Ensures complete cleavage from the resin and removal of side-chain protecting groups.[11] |
Analysis and Characterization
After synthesis, it is imperative to verify the identity and purity of the final product.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude product. A gradient of water and acetonitrile (both typically containing 0.1% TFA) is used. The incorporation of the polar methylpiperazine group will likely result in a significantly earlier retention time compared to the unmodified peptide.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the identity of the product by providing the molecular weight. The expected mass should be calculated and compared against the observed mass spectrum (look for the [M+H]⁺ and/or [M+2H]²⁺ ions).
Troubleshooting and Expert Insights
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | 1. Insufficient activation/coupling time. 2. Steric hindrance from the peptide sequence. 3. Poor resin swelling. | 1. Extend coupling time to 4 hours or perform a double coupling. 2. Consider using a more potent coupling reagent like HATU. 3. Ensure resin is fully swelled in DMF before deprotection. |
| Low Yield after Cleavage | 1. Incomplete cleavage from the resin. 2. Product precipitation during filtration. 3. Adsorption of the basic product to glassware. | 1. Extend cleavage time or use a stronger acid cocktail if applicable. 2. Dissolve the crude product in a small amount of aqueous acetic acid or DMSO before purification. 3. Acid-wash glassware before use. |
| Epimerization | The propanoic acid itself has no chiral center, but the adjacent amino acid can be susceptible, especially if the coupling is slow under basic conditions.[6] | HBTU/DIPEA is generally low-racemizing. If epimerization is detected, switching to a carbodiimide/OxymaPure® system, which is performed under less basic conditions, may be beneficial.[13] |
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec. Retrieved from [Link]
-
E-Journal of Biotechnology. (2018). Peptides, solid-phase synthesis and characterization. Scielo. Retrieved from [Link]
-
Semantic Scholar. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Semantic Scholar. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Aapptec. Retrieved from [Link]
-
Saneii, H., Bennett, W., & Gaffney, B. (n.d.). Microwave Assisted Synthesis of Difficult Peptides. AAPPTec. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 3-(4-Methylpiperazin-1-yl)propanoic acid. Amerigo Scientific. Retrieved from [Link]
-
MDPI. (2023). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]
-
PubMed Central (PMC). (2018). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. National Center for Biotechnology Information. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Retrieved from [Link]
-
SciELO México. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Scielo. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Cleavage from Resin. Wordpress. Retrieved from [Link]
-
ResearchGate. (2020). Activation in Organic and Macromolecular Including Peptide Synthesis by Fluorinated Carboxylic Acids and Derivatives. ResearchGate. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Retrieved from [Link]
-
PubMed Central (PMC). (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]
-
University of Reading. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Reading. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Retrieved from [Link]
-
Beilstein Journals. (2017). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. Retrieved from [Link]
-
ChemRxiv. (2023). A solid-phase compatible silane-based cleavable linker enables custom isobaric quantitative chemoproteomics. ChemRxiv. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][8][16]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. NCBI. Retrieved from [Link]
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MDPI. (2025). Molecules, Volume 30, Issue 5. MDPI. Retrieved from [Link]
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MDPI. (2025). Molecules, Volume 30, Issue 14. MDPI. Retrieved from [Link]
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PubMed Central (PMC). (2024). Design, synthesis, analgesic, antibacterial and docking studies of novel 8-piperazinylcaffeine carboxylate ionic liquids. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2024). Recent Analytical Methodologies in Lipid Analysis. MDPI. Retrieved from [Link]
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Application Notes & Protocols: 3-(4-Methylpiperazin-1-yl)propanoic Acid as a Strategic Linker in PROTAC Development
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] The PROTAC brings the POI and E3 ligase into proximity, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[3]
While the choice of ligands determines the PROTAC's target, the linker is a critical determinant of its overall efficacy, influencing the stability of the ternary complex, as well as the physicochemical and pharmacokinetic properties of the molecule.[4][5] The linker's length, rigidity, and chemical composition can significantly impact a PROTAC's solubility, cell permeability, and metabolic stability.[6]
This guide focuses on the application of 3-(4-methylpiperazin-1-yl)propanoic acid as a versatile and strategic linker component in PROTAC development. The incorporation of the N-methylpiperazine motif offers several advantages, including enhanced aqueous solubility due to its basic nature and increased metabolic stability.[4][6] This document provides a comprehensive overview of the rationale for using this linker, detailed protocols for its synthesis and incorporation into a PROTAC, and methods for the biological evaluation of the resulting degrader.
Physicochemical Properties and Design Rationale
The 3-(4-methylpiperazin-1-yl)propanoic acid linker element provides a unique combination of features that can be leveraged to optimize PROTAC performance.
Key Physicochemical Characteristics
| Property | Value/Characteristic | Significance in PROTAC Design |
| Molecular Formula | C₈H₁₆N₂O₂ | Provides a compact yet functional linker building block. |
| Molecular Weight | 172.22 g/mol | Contributes moderately to the overall molecular weight of the PROTAC.[7] |
| pKa | The pKa of the N-methylpiperazine moiety is influenced by its chemical environment within the PROTAC. The pKa of 1,4-dimethylpiperazine is approximately 8.0. When one nitrogen is acylated, as it would be in a PROTAC, the pKa of the remaining tertiary amine is typically in the range of 6.8-7.1.[4] | The basicity of the piperazine nitrogen allows for protonation at physiological pH, which can significantly enhance the aqueous solubility of the PROTAC. This property is crucial for improving the molecule's overall developability.[3][4] |
| Solubility | The protonatable nitrogen atom generally imparts good aqueous solubility. | Improved solubility can prevent aggregation and improve handling during in vitro assays, as well as potentially enhance bioavailability in vivo. |
| Rigidity/Flexibility | The piperazine ring introduces a degree of rigidity compared to purely aliphatic or PEG linkers.[8] | This conformational constraint can help to pre-organize the PROTAC into a productive conformation for ternary complex formation, potentially increasing degradation efficiency.[] |
Strategic Advantages in PROTAC Design
The decision to incorporate 3-(4-methylpiperazin-1-yl)propanoic acid into a PROTAC linker is driven by several key considerations:
-
Enhanced Solubility and Reduced Lipophilicity: Many potent protein ligands are highly lipophilic, leading to PROTACs with poor aqueous solubility and high clearance. The basic N-methylpiperazine group can be protonated, increasing the hydrophilicity of the molecule and mitigating these issues.[6]
-
Improved Metabolic Stability: The piperazine ring, particularly when linked via an amide bond, can be more resistant to metabolic degradation, such as N-dealkylation, compared to linear alkyl chains.[4]
-
Versatile Synthetic Handle: The propanoic acid moiety provides a carboxylic acid functional group that can be readily coupled to an amine on a warhead or E3 ligase ligand using standard amide bond formation chemistry. The remaining secondary amine on the piperazine ring can be used as a point of attachment for the other half of the PROTAC.
Synthesis and Characterization
The synthesis of a PROTAC utilizing 3-(4-methylpiperazin-1-yl)propanoic acid can be approached in a modular fashion. This section outlines the synthesis of the linker itself, followed by its incorporation into a hypothetical PROTAC targeting the bromodomain-containing protein 4 (BRD4).
Protocol 1: Synthesis of 3-(4-Methylpiperazin-1-yl)propanoic acid
This protocol describes a potential synthetic route to the linker via a Michael addition of N-methylpiperazine to acrylic acid.
Workflow for Linker Synthesis
Caption: Synthesis of the linker via Michael addition.
Materials:
-
N-Methylpiperazine
-
Acrylic acid
-
Methanol (or other suitable solvent)
-
Diethyl ether
-
Hydrochloric acid (for salt formation, if desired)
Procedure:
-
In a round-bottom flask, dissolve acrylic acid (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-methylpiperazine (1.1 eq) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
The crude product can often be purified by precipitation. Add diethyl ether to the crude residue and stir to induce precipitation of the product.
-
Filter the solid product and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a BRD4-Targeting PROTAC
This protocol describes the synthesis of a hypothetical BRD4-targeting PROTAC (BRD4-linker-Pomalidomide) using 3-(4-methylpiperazin-1-yl)propanoic acid. This multi-step synthesis involves the sequential coupling of the linker to the E3 ligase ligand (Pomalidomide) and then to the POI ligand ((+)-JQ1).
Workflow for PROTAC Synthesis
Caption: Multi-step synthesis of a BRD4-targeting PROTAC.
Materials:
-
Pomalidomide derivative with a free amine
-
Boc-protected 3-(4-methylpiperazin-1-yl)propanoic acid
-
(+)-JQ1 carboxylic acid derivative
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Preparative HPLC system
Procedure:
-
Step 1: Coupling of Linker to Pomalidomide:
-
To a solution of the pomalidomide derivative (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of the pomalidomide derivative (if applicable, otherwise activate the linker).
-
Add the Boc-protected 3-(4-methylpiperazin-1-yl)propanoic acid (1.1 eq) to the solution.
-
Stir at room temperature until the reaction is complete, as monitored by LC-MS.
-
Perform an aqueous work-up and purify the intermediate by column chromatography to obtain the Boc-protected pomalidomide-linker conjugate.
-
-
Step 2: Boc Deprotection:
-
Dissolve the intermediate from Step 1 in a mixture of TFA and DCM (e.g., 1:1 v/v).
-
Stir at room temperature for 1-2 hours to remove the Boc protecting group.
-
Concentrate the solution under reduced pressure to yield the deprotected pomalidomide-linker intermediate.
-
-
Step 3: Final Coupling to JQ1:
-
In a separate flask, activate the (+)-JQ1 carboxylic acid derivative (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF.
-
Add the deprotected pomalidomide-linker intermediate from Step 2 to the activated JQ1 solution.
-
Stir at room temperature until the reaction is complete, as monitored by LC-MS.
-
-
Step 4: Final Purification:
-
Purify the final PROTAC product by preparative HPLC using a C18 column and a water/acetonitrile gradient with 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and analytical HPLC to confirm purity.
-
Biological Evaluation of the PROTAC
Once the PROTAC has been synthesized and purified, its biological activity must be assessed. This involves confirming its ability to induce the degradation of the target protein in a cellular context.
Protocol 3: Western Blot Analysis of BRD4 Degradation
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Workflow for Western Blot Analysis
Caption: Standard workflow for Western blot analysis.
Materials:
-
HeLa cells (or another cell line expressing BRD4)
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD4
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 18 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Denature the proteins by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the loading control.
-
-
Data Analysis:
-
Quantify the band intensity for BRD4 and the loading control using densitometry software.
-
Normalize the BRD4 signal to the loading control signal.
-
Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).
-
Protocol 4: In Vitro Ubiquitination Assay
This assay provides direct evidence that the PROTAC facilitates the ubiquitination of the target protein by the E3 ligase.
Workflow for In Vitro Ubiquitination Assay
Caption: Workflow for an in vitro ubiquitination assay.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC or Cereblon-DDB1)
-
Recombinant target protein (POI)
-
Ubiquitin
-
ATP
-
PROTAC
-
Ubiquitination reaction buffer
Procedure:
-
Reaction Setup:
-
On ice, assemble the reaction mixture containing E1, E2, E3 ligase, ubiquitin, the POI, and the PROTAC in the reaction buffer.
-
Include control reactions, such as one without the PROTAC and one without ATP.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Quenching and Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analyze the reaction products by Western blot using an antibody against the POI.
-
-
Data Interpretation:
-
A successful ubiquitination reaction will result in a ladder of higher molecular weight bands above the band for the unmodified POI, indicating the addition of multiple ubiquitin molecules. This ladder should be dependent on the presence of the PROTAC and ATP.
-
Conclusion
3-(4-Methylpiperazin-1-yl)propanoic acid is a valuable building block for the construction of PROTAC linkers. Its inherent physicochemical properties, particularly its ability to enhance aqueous solubility and metabolic stability, make it an attractive choice for overcoming common challenges in PROTAC development. The synthetic protocols provided herein offer a roadmap for the incorporation of this linker into novel PROTACs, and the biological evaluation methods described are essential for characterizing their degradation-inducing activity. By carefully considering the design and application of linkers such as this, researchers can continue to advance the field of targeted protein degradation and develop new therapeutics for a wide range of diseases.
References
-
Bricca, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(35), 21968-21977. Available at: [Link]
-
Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Available at: [Link]
-
Mallia, C. J., et al. (2024). Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic acid. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (2022). Experimental pKa values of piperazine-containing PROTACs. Available at: [Link]
-
Fisher Scientific. Amide Synthesis. Available at: [Link]
-
Royal Society of Chemistry. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Available at: [Link]
-
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Available at: [Link]
-
Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology, 16(1), 133-146. Available at: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8931-8942. Available at: [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]
-
PubChem. 3-(4-Methylpiperidin-1-yl)propanoic acid. Available at: [Link]
-
Syngene. Targeted Protein Degradation at Syngene. Available at: [Link]
-
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Available at: [Link]
-
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
ACS Division of Organic Chemistry. pKa Data Compiled by R. Williams. Available at: [Link]
-
MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. Available at: [Link]
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HPLC purification method for 3-(4-Methylpiperazin-1-yl)propanoic acid derivatives
Application Note: A-734
A Robust HPLC Purification Strategy for 3-(4-Methylpiperazin-1-yl)propanoic Acid Derivatives
Abstract
This application note presents a detailed methodology for the preparative High-Performance Liquid Chromatography (HPLC) purification of 3-(4-Methylpiperazin-1-yl)propanoic acid and its derivatives. These compounds, characterized by a polar, basic piperazine moiety and a carboxylic acid group, present unique challenges for reversed-phase chromatography, including poor retention and peak tailing. We outline a systematic approach to method development, beginning with column and mobile phase selection, and culminating in a robust, scalable purification protocol. The core strategy employs a low-pH, reversed-phase method with trifluoroacetic acid (TFA) as an ion-pairing agent to ensure symmetrical peak shape and reproducible retention. Furthermore, this note discusses the critical role of advanced detection techniques, such as Mass Spectrometry (MS) and Evaporative Light Scattering (ELSD), for compounds lacking a strong UV chromophore. Alternative strategies, including Hydrophilic Interaction Liquid Chromatography (HILIC), are also presented for particularly challenging separations.
Introduction: The Chromatographic Challenge
3-(4-Methylpiperazin-1-yl)propanoic acid and its analogues are common structural motifs in modern drug discovery. The purification of these molecules is frequently complicated by their physicochemical properties. The presence of a basic tertiary amine (pKa ≈ 9) and an acidic carboxylic acid (pKa ≈ 2-4) makes their ionization state highly dependent on mobile phase pH.[1] At intermediate pH, the molecule can exist as a zwitterion, further increasing its polarity.
Key challenges include:
-
Poor Retention: The high polarity of these compounds can lead to insufficient retention on traditional non-polar stationary phases (like C18), causing them to elute near the solvent front.[2][3][4]
-
Peak Tailing: The basic nitrogen of the piperazine ring can interact strongly with acidic residual silanol groups on the surface of silica-based columns.[5] This secondary ionic interaction is a primary cause of broad, tailing peaks, which severely compromises resolution and purity.[2]
-
Lack of UV Chromophore: The core scaffold lacks a strong UV-absorbing chromophore, making detection by UV-Vis challenging, especially at low concentrations.[6][7]
Addressing these challenges requires a logical method development strategy that controls the ionization state of the analyte and minimizes undesirable column interactions.
Method Development: A Strategic Approach
Our strategy is centered on controlling analyte ionization and selecting the appropriate chromatography mode and detection method. The principle is to ensure the analyte exists as a single, well-behaved species to achieve sharp, symmetrical peaks.[8][9]
Controlling Ionization: The Role of Mobile Phase pH
The most effective strategy for basic compounds in reversed-phase HPLC is to work at a low pH.[10][11] By acidifying the mobile phase to a pH of approximately 2, we achieve two critical goals:
-
Analyte Protonation: The basic piperazine nitrogen is fully protonated, resulting in a stable, positively charged species (BH+).[1]
-
Silanol Suppression: The low pH suppresses the ionization of residual silanol groups (Si-OH) on the silica stationary phase, minimizing the secondary ionic interactions that cause peak tailing.[5][10]
Trifluoroacetic acid (TFA) at a concentration of 0.1% is the modifier of choice for this purpose.[12] It acts as a strong acid to control pH and as an ion-pairing agent. The trifluoroacetate anion forms a neutral ion pair with the protonated analyte, increasing its hydrophobicity and enhancing retention on the reversed-phase column.[13][14]
Column Selection: Optimizing Retention and Peak Shape
For polar basic compounds, not all C18 columns are created equal. The ideal column should offer sufficient retention for polar molecules and have minimal accessible silanol groups.
-
Primary Recommendation: C18 AQ-type / Polar-Endcapped: These columns are designed with polar modifications or end-capping that make them stable in highly aqueous mobile phases and provide enhanced retention for polar analytes. They are an excellent first choice.[15]
-
Alternative Selectivity: Phenyl-Hexyl: If the target derivatives contain aromatic rings, a Phenyl-Hexyl phase can offer alternative selectivity through π-π interactions, potentially resolving impurities that co-elute on a C18.
-
High pH Option: Hybrid Silica Columns: An alternative (but less common) strategy is to use a high pH mobile phase (e.g., pH 10 with ammonium bicarbonate). At high pH, the basic amine is in its neutral form, eliminating interactions with silanols.[9][16] This requires a specialized hybrid-silica or polymer-based column that is stable at high pH.[3][17]
Detector Selection: Seeing the Invisible
Given the weak UV absorbance of the core structure, relying solely on a UV detector is often inadequate for preparative work.[6]
-
Mass-Directed Purification (Prep-MS): This is the gold standard. A mass spectrometer is used as the detector to trigger fraction collection based on the mass-to-charge ratio (m/z) of the target compound.[18][19] This ensures that only the desired product is collected, dramatically improving efficiency and purity.[6][20][21]
-
Evaporative Light Scattering Detector (ELSD): An ELSD is a universal detector that responds to any non-volatile analyte.[22][23] It works by nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining analyte particles.[7][22][24][25] This is an excellent choice when an MS detector is unavailable.
Experimental Protocols
General Workflow for Purification
The overall process from crude material to a purified, verified sample follows a logical sequence.
Caption: Overall workflow for HPLC purification.
Protocol 1: Reversed-Phase Mass-Directed Purification (Primary Method)
This protocol is the recommended starting point for most derivatives of 3-(4-Methylpiperazin-1-yl)propanoic acid.
1. Sample Preparation:
- Dissolve the crude sample in a minimal amount of a suitable solvent. Dimethyl sulfoxide (DMSO) is often a good choice. If solubility allows, using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile w/ 0.1% TFA) is ideal.
- Filter the sample through a 0.45 µm syringe filter to remove particulates.
2. HPLC System and Conditions:
| Parameter | Analytical Scouting | Preparative Scale-Up |
| Column | C18 AQ, 2.1 x 50 mm, 1.8 µm | C18 AQ, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile + 0.1% TFA |
| Flow Rate | 0.6 mL/min | 20 mL/min |
| Gradient | 5% to 95% B in 5 min | 5% to 95% B in 15 min (or optimized) |
| Injection Vol. | 1-5 µL | 0.5-2.0 mL (loading dependent) |
| Column Temp. | 30 °C | 30 °C |
| UV Detection | 210 nm & 254 nm | 210 nm & 254 nm |
| MS Detection | ESI Positive Ion Mode | ESI Positive Ion Mode |
| MS Trigger | Target Compound [M+H]⁺ | Target Compound [M+H]⁺ |
3. Methodology:
- Step 1 (Scouting): Perform an initial fast gradient run on the analytical scale to determine the retention time of the target compound.
- Step 2 (Optimization): Adjust the gradient on the analytical scale to maximize resolution between the target peak and any impurities. Perform loading studies by increasing the injection volume to check for peak distortion.[26]
- Step 3 (Scale-Up): Scale the optimized gradient and flow rate to the preparative column. The injection volume will depend on the loading study results.[26]
- Step 4 (Purification): Perform the preparative injection. Set the mass spectrometer to trigger fraction collection only when the target compound's [M+H]⁺ ion is detected above a set threshold.
- Step 5 (Analysis): Analyze a small aliquot of each collected fraction using analytical LC-MS to confirm purity and identity.
- Step 6 (Work-up): Pool the pure fractions and remove the solvents via lyophilization (freeze-drying) to obtain the purified compound as a TFA salt.
Protocol 2: HILIC Purification (Alternative Method for Highly Polar Analogs)
If a derivative is too polar to be retained even on a C18 AQ column, HILIC is an excellent alternative.[27][28][29][30] HILIC separates compounds based on their partitioning into a water-rich layer on the surface of a polar stationary phase.[27][31]
1. HPLC System and Conditions:
| Parameter | HILIC Method |
| Column | Silica or Amide, 4.6 x 100 mm, 3 µm |
| Mobile Phase A | Acetonitrile + 0.1% Formic Acid |
| Mobile Phase B | Water + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% to 40% B in 10 min (Note: Gradient is reversed) |
| Injection Vol. | 1-5 µL |
| Column Temp. | 40 °C |
| Detection | MS or ELSD |
2. Methodology:
- Note: In HILIC, the weak solvent is high in organic (Acetonitrile) and the strong solvent is aqueous. The gradient runs from high organic to higher aqueous content.[28]
- Dissolve the sample in the initial mobile phase (e.g., 95:5 Acetonitrile:Water) for best peak shape.
- Follow the same principles of scouting, optimization, and scale-up as described for the reversed-phase method.
Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | Insufficient mobile phase acidity; Secondary interactions with silanols. | Ensure TFA concentration is 0.1%.[13] Try a different, highly end-capped column. Consider using formic acid if TFA is not desired. |
| No/Poor Retention | Compound is too polar for reversed-phase. | Use a polar-endcapped/AQ-type C18 column.[15] Increase the aqueous portion of the mobile phase at the start. Switch to HILIC mode (Protocol 2).[4][27] |
| Split Peaks | Compound exists in multiple ionic forms; Column overload. | Ensure mobile phase pH is at least 2 units away from the analyte's pKa.[9][32][33] Reduce sample load. |
| Low Recovery | Irreversible adsorption to the column; Compound instability. | Check sample stability at low pH. Consider using a column with a different stationary phase (e.g., Phenyl-Hexyl). |
Conclusion
The successful purification of 3-(4-Methylpiperazin-1-yl)propanoic acid derivatives is readily achievable through a systematic approach to HPLC method development. By controlling the mobile phase pH with an acidic modifier like TFA, utilizing a modern polar-compatible reversed-phase column, and employing mass-directed fraction collection, researchers can overcome the inherent challenges of these polar, basic compounds. For extremely polar analogues, HILIC provides a powerful orthogonal strategy. The protocols and guidelines presented here serve as a robust foundation for developing efficient and scalable purification methods in a drug discovery or development setting.
References
-
Evaporative light scattering detector. In: Wikipedia. [Link]
-
HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. [Link]
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Xu, R., et al. (2002). High-throughput mass-directed parallel purification incorporating a multiplexed single quadrupole mass spectrometer. Journal of the American Society for Mass Spectrometry, 13(12), 1598-1607. [Link]
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1260 Infinity III Evaporative Light Scattering Detector (ELSD). Agilent. [Link]
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How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum. [Link]
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Which column for basic analytes. Chromatography Forum. [Link]
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Hadden, T. J., & Martin, K. K. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in molecular biology (Clifton, N.J.), 1061, 195–202. [Link]
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Mass Directed Fraction Collection for HPLC. Gilson. [Link]
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How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]
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Control pH During Method Development for Better Chromatography. Agilent. [Link]
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Shinde, V. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. [Link]
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Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]
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Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]
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Ventura, M., et al. (2004). Mass-directed fractionation and isolation of pharmaceutical compounds by packed-column supercritical fluid chromatography/mass spectrometry. Analytical Chemistry, 76(11), 3224–3233. [Link]
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Exploring the Role of pH in HPLC Separation. Moravek. [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
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ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Lab Manager. [Link]
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HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. [Link]
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Application Note: A Guide to the NMR Characterization of N-Alkylated Piperazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in pharmacologically active compounds.[1][2] Its unique conformational flexibility and the presence of two nitrogen atoms available for substitution make it a versatile building block for modulating physicochemical properties and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation and conformational analysis of N-alkylated piperazine derivatives. This guide provides an in-depth overview of the principles and protocols for characterizing these molecules, moving from fundamental concepts to advanced 2D NMR techniques for unambiguous structure verification.
The Structural Dynamics of the Piperazine Ring
Understanding the inherent structural dynamics of the piperazine ring is fundamental to interpreting its NMR spectra.
Chair Conformation and Ring Inversion
Like cyclohexane, the piperazine ring predominantly adopts a chair conformation to minimize steric and torsional strain. This results in two distinct proton environments: axial and equatorial. In an unsubstituted piperazine at room temperature, these chairs rapidly interconvert in a process known as ring inversion.[3][4][5] This rapid exchange averages the axial and equatorial positions, typically resulting in a single, sharp signal for all eight ring protons in the ¹H NMR spectrum.
The Influence of N-Alkylation and N-Acylation
The introduction of substituents on one or both nitrogen atoms significantly complicates this picture.
-
Symmetry Breaking: Mono-N-alkylation breaks the molecule's symmetry. The protons on the substituted side of the ring are in a different chemical environment than those on the unsubstituted side, leading to more complex spectra.
-
Conformational Locking: Bulky N-alkyl groups can slow down the rate of ring inversion. If the inversion is slow on the NMR timescale (typically at lower temperatures), separate signals for axial and equatorial protons may be observed.[1][5]
-
Restricted Amide Bond Rotation: In the case of N-acyl derivatives (e.g., N-benzoyl piperazines), a second dynamic process comes into play: restricted rotation around the C-N amide bond due to its partial double-bond character.[2][6] This can lead to the presence of multiple rotamers (conformational isomers) in solution, each giving rise to its own set of NMR signals, further complicating the spectrum at room temperature.[1][4][6]
These dynamic processes can be studied using variable-temperature (VT) NMR experiments to determine the energy barriers for ring inversion and amide bond rotation.[2][3]
Experimental Workflow and Protocols
A systematic approach combining 1D and 2D NMR experiments is essential for complete characterization.
Diagram: General NMR Characterization Workflow
Caption: Standard workflow for NMR analysis.
Protocol 1: Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of the purified N-alkylated piperazine derivative.
-
Select Solvent: Choose a suitable deuterated solvent.
-
Dissolve: Dissolve the sample in approximately 0.6 mL of the chosen solvent in a clean vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector (typically >4 cm).[8]
Protocol 2: 1D and 2D NMR Data Acquisition
The following are general starting parameters on a 400 MHz spectrometer. These should be adjusted as needed based on sample concentration and instrument specifications.
| Experiment | Key Parameters | Purpose |
| ¹H NMR | ns=16, d1=2s | Provides proton count, chemical shifts, and coupling patterns. |
| ¹³C{¹H} NMR | ns=1024, d1=2s | Determines the number and chemical environment of carbon atoms. |
| COSY | ns=2, d1=1.5s | Identifies protons that are spin-coupled (typically 2-3 bonds apart).[8] |
| HSQC | ns=4, d1=1.5s | Correlates protons directly to their attached carbons (¹JCH).[8][9] |
| HMBC | ns=8, d1=1.5s | Correlates protons and carbons over multiple bonds (²JCH, ³JCH), revealing long-range connectivity.[8][9] |
Spectral Interpretation: From Data to Structure
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides the initial and most detailed picture of the piperazine ring.
-
Chemical Shifts: The methylene (-CH₂-) protons of the piperazine ring typically resonate between 2.3 and 4.0 ppm .[1][7][10] Protons adjacent to the N-alkyl group are generally shifted downfield compared to those adjacent to an N-H or a second, less electron-withdrawing N-alkyl group.
-
Signal Multiplicity: Due to the chair conformation, protons on the same carbon (geminal protons) are diastereotopic and will split each other. They will also couple to adjacent vicinal protons. This often results in complex, overlapping multiplets that can be difficult to interpret without 2D NMR. In cases of rapid ring inversion, these protons may appear as a broad singlet or a simple triplet.[11]
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum is simpler and provides a clear count of the unique carbon environments.
-
Chemical Shifts: Piperazine ring carbons typically appear in the 40-60 ppm region.[10][12] The carbons directly attached to the nitrogen atom (C2/C6 and C3/C5) are most affected by the nature of the N-substituent.[13] The carbons of the N-alkyl group will appear in their characteristic regions (e.g., aliphatic, aromatic).[14]
Table 1: Typical NMR Chemical Shift Ranges for N-Alkyl Piperazines
| Atom | Typical Chemical Shift (ppm) | Notes |
| Piperazine Ring Protons (-CH₂-) | 2.3 - 4.0 | Highly dependent on substitution, solvent, and conformation. Protons α to the N-substituent are typically more downfield. |
| Piperazine Ring Carbons (-CH₂-) | 40 - 60 | Carbons α to the N-substituent are typically more downfield.[12] |
| N-Alkyl Protons (e.g., -CH₂-R) | 2.0 - 3.5 | Varies significantly with the nature of the 'R' group. |
| N-Alkyl Carbons (e.g., -CH₂-R) | 45 - 65 | Varies significantly with the nature of the 'R' group. |
Unambiguous Structure Elucidation with 2D NMR
For anything beyond the most symmetrical derivatives, 2D NMR is indispensable for definitive structural assignment.[15]
Diagram: Logic of 2D NMR for Structure Elucidation
Caption: Using 2D NMR to connect molecular fragments.
Step-by-Step Elucidation Example:
-
COSY Analysis: Identify a proton on the N-alkyl group. The COSY spectrum will show a cross-peak to its neighboring protons within the alkyl chain. Similarly, starting with any piperazine ring proton, you can "walk around" the ring by following the chain of COSY correlations from one proton to its vicinal neighbor.[8]
-
HSQC Analysis: Use the HSQC spectrum to definitively link every proton signal to its corresponding carbon signal.[16] For example, the piperazine protons resonating at ~2.8 ppm can be assigned to the carbon signal at ~45 ppm. This confirms which protons belong to which carbons, creating concrete C-H fragments.
-
HMBC Analysis: This is the key experiment for piecing the fragments together.[9][16] Look for a correlation from the protons on the N-alkyl group (e.g., the -CH₂- group directly attached to the nitrogen) to the carbons of the piperazine ring. This ³JCH coupling provides undeniable proof of the connectivity between the alkyl substituent and the piperazine nitrogen.
Advanced Considerations
-
Dynamic NMR (VT-NMR): For molecules exhibiting broad signals at room temperature due to conformational exchange, acquiring spectra at different temperatures is invaluable. Cooling the sample can slow the exchange, leading to sharp signals for individual conformers.[4] Heating can accelerate the exchange, causing signals to coalesce into sharp, time-averaged peaks.[6] This technique is critical for studying the energy barriers of ring inversion and bond rotation.[2][3]
-
Chiral Piperazines: For chiral derivatives, the piperazine protons can become diastereotopic, leading to even more complex spectra. The use of chiral solvating agents or advanced NMR techniques may be necessary to resolve enantiomers or determine enantiomeric excess.[17][18]
Conclusion
The comprehensive characterization of N-alkylated piperazine derivatives relies on a systematic and multi-faceted NMR approach. While 1D ¹H and ¹³C spectra provide essential initial information, 2D techniques like COSY, HSQC, and HMBC are crucial for unambiguous assignment and complete structural verification. Understanding the underlying principles of piperazine conformational dynamics is key to interpreting the often complex spectra and extracting valuable structural insights.
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Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41454-41464. [Link]
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Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Center for Biotechnology Information. [Link]
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Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
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Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. [Link]
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Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
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Steinberg, J., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(23), 4253. [Link]
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Göktaş, H., et al. (2018). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. National Center for Biotechnology Information. [Link]
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Sıdır, İ., & Yüksek, M. F. (2014). Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine. ResearchGate. [Link]
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Iriepa, I., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]
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Harris, R. K., & Spratt, T. G. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic. [Link]
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Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Semantic Scholar. [Link]
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Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. [Link]
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Li, H., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(10), 2262-2268. [Link]
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Steinberg, J., et al. (2019). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]
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Li, H., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. National Center for Biotechnology Information. [Link]
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Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 396-430. [Link]
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Csomós, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 562. [Link]
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Lett, R. G., et al. (1972). Nuclear magnetic resonance spectral parameters and ring interconversion of a series of piperazines. The Journal of Physical Chemistry, 76(20), 2915-2921. [Link]
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Kégl, T., et al. (2017). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. National Center for Biotechnology Information. [Link]
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Application Note: Elucidating the Fragmentation Pathways of 3-(4-Methylpiperazin-1-yl)propanoic acid by Mass Spectrometry
Abstract
This application note provides a detailed guide for the analysis of 3-(4-methylpiperazin-1-yl)propanoic acid using mass spectrometry. We will explore the characteristic fragmentation patterns of this molecule, offering insights into its structural elucidation. This document is intended for researchers, scientists, and drug development professionals who are working with this compound or similar structures. The protocols and fragmentation analysis presented herein are designed to be a practical resource for method development and routine analysis.
Introduction
3-(4-Methylpiperazin-1-yl)propanoic acid is a chemical compound containing both a piperazine ring and a carboxylic acid moiety.[1][2] The piperazine scaffold is a common feature in many pharmacologically active compounds, imparting a range of biological activities.[3][4] The propanoic acid group adds a polar, acidic handle to the molecule. Understanding the behavior of this compound under mass spectrometric analysis is crucial for its identification, quantification, and structural characterization in various matrices.
This guide will detail the expected fragmentation behavior of 3-(4-methylpiperazin-1-yl)propanoic acid in both positive and negative electrospray ionization (ESI) modes. We will propose fragmentation pathways based on the established principles of mass spectrometry for piperazine and carboxylic acid-containing molecules.[3][5]
Chemical Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C8H16N2O2 | [1] |
| Molecular Weight | 172.22 g/mol | [1] |
| Monoisotopic Mass | 172.1212 Da | Calculated |
| IUPAC Name | 3-(4-methylpiperazin-1-yl)propanoic acid | [1] |
| CAS Number | 55480-45-0 | [2] |
Experimental
Sample Preparation
Given the polar nature of 3-(4-methylpiperazin-1-yl)propanoic acid, it is readily soluble in aqueous solutions and polar organic solvents.
Protocol for Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3-(4-methylpiperazin-1-yl)propanoic acid and dissolve it in 1 mL of a 50:50 mixture of methanol and water.
-
Working Solutions: Perform serial dilutions of the stock solution with the same solvent mixture to achieve the desired concentrations for analysis (e.g., 1, 10, 100, 1000 ng/mL).
-
Filtration: Prior to injection, filter the working solutions through a 0.22 µm syringe filter to remove any particulate matter.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
A reversed-phase liquid chromatography method coupled with a tandem mass spectrometer is suitable for the analysis of this compound.
Table of LC-MS Parameters:
| Parameter | Recommended Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Ionization Mode | Positive and Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Collision Gas | Argon |
Predicted Mass Spectrometry Fragmentation
The fragmentation of 3-(4-methylpiperazin-1-yl)propanoic acid is expected to be influenced by its two key functional groups: the N-methylpiperazine ring and the propanoic acid chain.
Positive Ion Mode ESI-MS/MS
In positive ion mode, the molecule will readily protonate, primarily at the tertiary amine of the piperazine ring, to form the precursor ion [M+H]+ at m/z 173.1.
Proposed Fragmentation Pathway (Positive Ion Mode):
Caption: Proposed fragmentation of protonated 3-(4-methylpiperazin-1-yl)propanoic acid.
Key Fragment Ions in Positive Mode:
-
m/z 113.1: This fragment likely arises from the loss of the entire propanoic acid moiety (C3H4O2, 72 Da) as a neutral loss, followed by the loss of two hydrogens. A more direct route is the loss of ethenone and water.
-
m/z 99.1: This ion is proposed to be a key fragment resulting from the cleavage of the bond between the piperazine ring and the propanoic acid side chain. This would result in a charged N-methylpiperazine fragment.
-
m/z 85.1 and 57.1: These smaller fragments are characteristic of the fragmentation of the piperazine ring itself, consistent with observations for other piperazine-containing compounds.[3][4]
Negative Ion Mode ESI-MS/MS
In negative ion mode, the carboxylic acid group will deprotonate to form the precursor ion [M-H]- at m/z 171.1. The fragmentation in this mode is expected to be dominated by the loss of small neutral molecules from the carboxylate group.
Proposed Fragmentation Pathway (Negative Ion Mode):
Caption: Proposed fragmentation of deprotonated 3-(4-methylpiperazin-1-yl)propanoic acid.
Key Fragment Ions in Negative Mode:
-
m/z 127.1: This prominent fragment is anticipated to be due to the characteristic loss of carbon dioxide (CO2, 44 Da) from the carboxylate anion. This is a very common fragmentation pathway for deprotonated carboxylic acids.[5]
-
m/z 153.1: The loss of a water molecule (H2O, 18 Da) is another plausible fragmentation pathway, although typically less favored than decarboxylation for simple carboxylic acids.
Workflow Diagram
The overall analytical workflow for the characterization of 3-(4-methylpiperazin-1-yl)propanoic acid is summarized in the following diagram.
Caption: Analytical workflow for LC-MS/MS analysis.
Conclusion
This application note provides a comprehensive, albeit predictive, guide to the mass spectrometric analysis of 3-(4-methylpiperazin-1-yl)propanoic acid. The proposed fragmentation pathways in both positive and negative ion modes offer a solid foundation for the structural confirmation and identification of this compound. The provided LC-MS method serves as a robust starting point for method development and can be adapted based on specific instrumentation and analytical requirements. The insights into the fragmentation behavior will aid researchers in the confident identification of this and structurally related molecules.
References
-
Gamoh, K., & Mogami, T. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(7), 667-673. [Link]
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PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propanoic acid. Retrieved from [Link]
-
Wang, Q., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-8. [Link]
-
Madea, B., & Musshoff, F. (2009). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Forensic Science International, 190(1-3), 1-11. [Link]
-
Kuhnert, N., et al. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(13), 2014-2018. [Link]
-
ResearchGate. (n.d.). MS fragmentation patterns of (A) 1 and (B) 3. Retrieved from [Link]
-
ResearchGate. (n.d.). RP-LC/MS/MS of 114 N-methylpiperazine amide-tagged GPEtn from the.... Retrieved from [Link]
-
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Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]
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National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
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ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
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Swansea University. (2020, July 6). Mass Spec 3e Carboxylic Acids. YouTube. [Link]
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ResearchGate. (n.d.). MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. Retrieved from [Link]
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Universität Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]
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Application Note & Protocols: Interrogating Cellular Pathways with 3-(4-Methylpiperazin-1-yl)propanoic Acid Analogs
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
The 1-methylpiperazine moiety, often linked via a propanoic acid-derived chain, is a privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its favorable physicochemical properties contribute to aqueous solubility and potent interactions within ATP-binding pockets of numerous kinases. This document provides a comprehensive guide for researchers on designing and executing robust cell-based assay cascades to characterize the biological activity of novel analogs based on this scaffold. We move beyond simple procedural lists to explain the causal logic behind experimental design, ensuring that the generated data is both accurate and contextually meaningful. Detailed, self-validating protocols for assessing cell viability, direct target engagement, and downstream signaling pathway modulation are provided, using the PI3K/Akt/mTOR pathway as a primary example.
The Strategic Role of the Piperazine Scaffold in Kinase Inhibitor Design
The piperazine ring is a cornerstone of many FDA-approved drugs. When incorporated into structures like 3-(4-methylpiperazin-1-yl)propanoic acid and its subsequent analogs, it serves several critical functions in drug design:
-
Solubility and Pharmacokinetics: The basic nitrogen atom of the piperazine ring is typically protonated at physiological pH, significantly enhancing the aqueous solubility of the parent molecule. This is a crucial parameter for bioavailability and effective formulation.
-
Target Engagement: The piperazine group can form key hydrogen bonds and van der Waals interactions within the ATP-binding site of protein kinases, contributing to high-affinity binding.
-
Vector for Synthesis: It provides a chemically versatile anchor point for synthetic chemists to build out molecular complexity and explore structure-activity relationships (SAR).
A prominent example of this scaffold's utility is in the development of highly potent and selective mTOR inhibitors like Torin1.[1][2] In these molecules, a complex heterocyclic core provides specificity, while the piperazine-containing side chain optimizes cellular activity and pharmacokinetic properties.[1] Therefore, when screening a library of analogs based on this scaffold, it is logical to anticipate activity against various cellular kinases.
Designing a Validated Assay Cascade
A hierarchical or cascaded approach to screening is essential for efficiently identifying and characterizing lead compounds. This strategy minimizes resource expenditure by using broad, high-throughput assays to filter compounds before committing promising candidates to more complex, lower-throughput mechanism-of-action studies.[3]
Caption: A logical workflow for characterizing novel kinase inhibitor analogs.
Core Protocols and Methodologies
The following protocols are designed to be self-validating by incorporating essential controls. For any new cell line, it is critical to first optimize parameters such as cell seeding density and incubation times to ensure that assay readouts fall within the linear range of detection.[4]
Protocol 3.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as a proxy for viability and proliferation.[5][6] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[7] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[6][8]
Principle Causality: This initial screen identifies compounds that impact cell survival or growth. A reduction in the MTT signal indicates either cytotoxicity (cell death) or cytostasis (inhibition of proliferation), providing the first critical data point for hit selection.
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells, then dilute to the optimal seeding density (determined empirically, typically 5,000–20,000 cells/well) in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate for 18–24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume normal growth.[4]
-
-
Compound Treatment:
-
Prepare a 2X concentration series of the test analogs in complete culture medium. Also prepare vehicle (e.g., 0.2% DMSO) and positive control (e.g., a known cytotoxic agent like Staurosporine) solutions.
-
Remove the medium from the cells and add 100 µL of the appropriate compound dilution or control solution to each well.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol) to each well.[9][10]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[7]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7][10]
-
Data Analysis and Self-Validation:
-
Controls:
-
Untreated Cells: Represents 100% viability.
-
Vehicle Control (e.g., DMSO): Ensures the solvent has no effect on cell viability.
-
Positive Control (e.g., Staurosporine): Confirms the assay can detect a cytotoxic response.
-
Medium-Only Blank: Corrects for background absorbance.[4]
-
-
Calculation:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate Percent Viability: (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) * 100.
-
Plot Percent Viability against the log of compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
| Parameter | Vehicle Control | Analog A (1 µM) | Analog B (1 µM) | Positive Control |
| Mean Absorbance (570nm) | 1.25 | 0.68 | 1.21 | 0.15 |
| % Viability | 100% | 54.4% | 96.8% | 12.0% |
| IC₅₀ (µM) | N/A | 0.95 | > 50 | 0.05 |
Protocol 3.2: Target Engagement & Pathway Modulation (Western Blotting)
Western blotting is a fundamental technique to verify if a compound inhibits the phosphorylation of its intended target and downstream effectors within a signaling pathway.[11] This directly tests the compound's mechanism of action in a cellular context.[1]
Principle Causality: For a kinase inhibitor, a decrease in the phosphorylation of its direct substrate upon treatment is the strongest evidence of on-target engagement.[12][13] For example, an mTOR inhibitor should decrease the phosphorylation of S6 Kinase (S6K) at Threonine 389.[1] Analyzing total protein levels ensures that the observed effect is due to inhibition of activity, not protein degradation.
Caption: Simplified mTOR signaling pathway, a common target for piperazine-containing inhibitors.
Step-by-Step Methodology:
-
Cell Culture and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve cells for 4-6 hours if necessary to reduce basal pathway activation.
-
Treat with compounds at various concentrations (e.g., 0.1x, 1x, and 10x the IC₅₀ from the viability assay) for a short duration (e.g., 1-4 hours).
-
Wash cells once with ice-cold PBS.
-
Lyse cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[11] Scrape cells, transfer to a microcentrifuge tube, and sonicate briefly to shear DNA.[14]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane overnight at 4°C with a primary antibody diluted in blocking buffer (e.g., anti-phospho-S6K, anti-total-S6K, or anti-Actin).
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash again 3 times for 5 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager or X-ray film.[11]
-
Data Analysis and Self-Validation:
-
Controls:
-
Loading Control (Actin, Tubulin, or GAPDH): Essential to confirm equal protein loading across all lanes.
-
Total Protein Antibody: Use an antibody against the total (non-phosphorylated) form of the target protein to ensure changes are in phosphorylation status, not protein expression.
-
Positive/Negative Controls: Untreated or vehicle-treated cells serve as the baseline for pathway activation. A known inhibitor for the pathway confirms antibody and system performance.
-
-
Analysis: Use densitometry software to quantify band intensity. Normalize the phosphorylated protein signal to the total protein signal, and then to the loading control.
Protocol 3.3: Transcriptional Regulation Analysis (Dual-Luciferase® Reporter Assay)
This assay is used to determine if a compound affects the transcriptional activity of a specific signaling pathway.[15][16] It relies on cloning a promoter containing response elements for a key transcription factor (e.g., AP-1, NF-κB) upstream of a firefly luciferase reporter gene.[17][18] A second reporter, Renilla luciferase, driven by a constitutive promoter, is co-transfected to normalize for transfection efficiency and cell number.[17]
Principle Causality: Many kinase pathways culminate in the activation of transcription factors. If an inhibitor blocks a pathway, it should prevent the activation of its downstream transcription factors, leading to a decrease in reporter gene expression. This provides a functional, quantitative readout of pathway inhibition.
Step-by-Step Methodology:
-
Transfection:
-
Plate cells in a 96-well plate.
-
Co-transfect cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing the test compounds at desired concentrations. Include vehicle and positive/negative controls.
-
Incubate for an appropriate time to allow for transcriptional changes (typically 6–24 hours).
-
-
Cell Lysis:
-
Wash cells with PBS.
-
Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.[15]
-
-
Luminescence Measurement:
-
Add 20 µL of lysate to a new opaque 96-well plate.
-
Use a dual-injection luminometer. The first injection is the Luciferase Assay Reagent II (for firefly luciferase). Read the luminescence.
-
The second injection is the Stop & Glo® Reagent, which quenches the firefly reaction and activates the Renilla luciferase. Read the second luminescence signal.[15]
-
Data Analysis and Self-Validation:
-
Controls:
-
Unstimulated Cells: Baseline transcriptional activity.
-
Stimulated Cells (with vehicle): Maximum transcriptional activity to define the assay window.
-
Stimulated Cells + Known Inhibitor: Positive control for inhibition.
-
-
Calculation:
-
For each well, calculate the ratio: (Firefly Luminescence / Renilla Luminescence). This is the Relative Response Ratio.
-
Normalize all data to the stimulated vehicle control, which is set to 100% activity.
-
Plot the normalized activity against compound concentration to determine the IC₅₀.
-
References
-
Protocol Online. (2009). Cell Proliferation Assay. Retrieved from [Link]
- Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.
-
Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
Bitesize Bio. (2013). The Luciferase Reporter Assay: How it Works & Why You Should Use it. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991.
-
Springer Nature Experiments. (n.d.). Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
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INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propanoic acid. Retrieved from [Link]
-
Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][19]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
- RSC Publishing. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells.
- Sigma-Aldrich. (n.d.). 3-(4-Methylpiperazin-1-yl)propanoic acid AldrichCPR.
- Sigma-Aldrich. (n.d.). 3-(4-Methylpiperazin-1-yl)propanoic acid AldrichCPR.
- Sigma-Aldrich. (n.d.). 3-(4-Methylpiperazin-1-yl)propanoic acid AldrichCPR.
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National Center for Biotechnology Information. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Retrieved from [Link]
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Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Cell-Based Assays.
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PubMed. (n.d.). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Retrieved from [Link]
-
PubMed. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][19]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Retrieved from [Link]
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- 2. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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In vitro ADME profiling of compounds with a methylpiperazine moiety
Application Note & Protocol Guide
Topic: A Strategic Guide to the In Vitro ADME Profiling of Compounds with a Methylpiperazine Moiety
Abstract
The methylpiperazine moiety is a ubiquitous structural motif in modern medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence is due to its ability to serve as a versatile scaffold and a basic, hydrophilic group that can optimize the pharmacokinetic properties of a molecule.[1] However, this same basicity and structural nature introduce specific, predictable challenges in a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A proactive, well-designed in vitro ADME strategy is therefore not just beneficial but essential for any drug discovery program involving this chemotype. This guide provides an in-depth, experience-driven framework for researchers to systematically evaluate and optimize methylpiperazine-containing compounds, moving beyond rote testing to a mechanistically informed risk assessment. We will detail the causality behind experimental choices and provide validated, step-by-step protocols for core assays.
The Double-Edged Sword: Why Methylpiperazine Demands a Specialized ADME Strategy
The two nitrogen atoms of the piperazine ring are the epicenter of its ADME characteristics. The tertiary amine (N-methyl) and the secondary or tertiary amine (often linked to the main scaffold) are basic centers. Their degree of ionization at physiological pH (pKa-dependent) governs a cascade of properties:
-
Solubility: Ionization generally enhances aqueous solubility, a desirable trait.
-
Permeability: High ionization can hinder passive diffusion across lipid membranes, a potential liability for oral absorption and brain penetration.
-
Metabolism: The electron-rich nitrogens and adjacent carbons are prime targets for metabolic enzymes, particularly Cytochrome P450s (CYPs).[3][4]
-
Transporter Interaction: The resulting positive charge at physiological pH makes these compounds potential substrates for efflux transporters like P-glycoprotein (P-gp).[5]
-
CYP Inhibition: The nitrogen atoms can chelate the heme iron of CYP enzymes, posing a risk for drug-drug interactions (DDIs).[6][7][8]
Understanding these interconnected factors is the key to designing better drugs. The following sections provide the protocols and scientific rationale to dissect each one.
Physicochemical Profile: Solubility and the Impact of Ionization
Scientific Rationale: For a methylpiperazine-containing compound, solubility is not a single value but a pH-dependent property. The basic nitrogens will be protonated in the acidic environment of the stomach and variably protonated at the near-neutral pH of the intestine and blood (pH 7.4). Poor solubility at pH 7.4 can lead to precipitation in the bloodstream or during formulation, while low solubility in acidic conditions can limit dissolution. Therefore, assessing solubility at relevant physiological pH is a critical first step.
Protocol 2.1: Kinetic Aqueous Solubility Profiling (Nephelometry)
This assay provides a high-throughput assessment of a compound's tendency to precipitate from a supersaturated solution, mimicking the situation after oral absorption.
Materials:
-
Test compound (10 mM in 100% DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Citrate Buffer, pH 5.0
-
Clear, flat-bottom 96-well microplates
-
Nephelometer or plate reader capable of measuring light scattering
Methodology:
-
Plate Preparation: Add 198 µL of each buffer (pH 7.4 PBS and pH 5.0 Citrate) to separate wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution of the test compound to the buffer-containing wells. This creates a final concentration of 100 µM with 1% DMSO. Prepare a positive control (a known insoluble compound) and a negative control (DMSO only).
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration and potential precipitation.
-
Measurement: Measure the light scattering (turbidity) of each well using a nephelometer.
-
Data Analysis: Compare the turbidity of the test compound wells to the positive and negative controls. A significant increase in turbidity relative to the negative control indicates precipitation and thus, solubility below the tested concentration (100 µM).
Causality Check: Why 1% DMSO? This level is generally well-tolerated by in vitro systems and is a standard compromise to ensure compound dissolution in the stock solution without significantly affecting the aqueous phase behavior.
Caption: pH-dependent ionization states of a methylpiperazine moiety.
Metabolic Stability: Predicting In Vivo Clearance
Scientific Rationale: The methylpiperazine ring is susceptible to several key metabolic transformations, primarily mediated by CYPs in the liver.[3] The most common pathways are:
-
N-dealkylation: Removal of the methyl group to form the piperazine, or cleavage of the entire piperazine moiety from the parent molecule.[4]
-
Ring Oxidation: Hydroxylation at the carbon atoms adjacent to the nitrogens, which can be a prelude to ring opening.
-
N-oxidation: Formation of an N-oxide on one of the nitrogen atoms.
Assessing the rate of metabolism in human liver microsomes (HLM) provides a robust estimate of a compound's intrinsic clearance and, by extension, its in vivo half-life.
Protocol 3.1: Human Liver Microsomal (HLM) Stability Assay
Materials:
-
Pooled HLM (e.g., from a commercial supplier)
-
Test compound (1 µM final concentration)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
0.1 M Phosphate Buffer, pH 7.4
-
Ice-cold acetonitrile with an internal standard (e.g., warfarin, tolbutamide)
-
96-well incubation plates and collection plates
-
LC-MS/MS system
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate on ice, prepare the main reaction mixture containing HLM (final concentration 0.5 mg/mL) and test compound (1 µM) in phosphate buffer.
-
Initiate Reaction: Transfer a portion of the reaction mixture to a separate plate and pre-warm to 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 sample point (quenched immediately, see step 4).
-
Time Course Incubation: Incubate the main reaction plate at 37°C with gentle shaking.
-
Sample Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a collection plate containing 2-3 volumes of ice-cold acetonitrile with internal standard. This stops the reaction and precipitates the proteins.
-
Sample Processing: Seal the collection plate, vortex, and centrifuge at high speed (e.g., 3000 x g for 15 min) to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the % parent compound remaining versus time. The slope of the line (-k) is the elimination rate constant. Calculate the half-life (t½) = 0.693 / k and intrinsic clearance (Cl_int).
Trustworthiness Check: Including a positive control compound with known metabolic lability (e.g., testosterone) and a negative control (incubation without NADPH) is crucial to validate the activity of the microsomes and confirm that degradation is enzyme-mediated.[9]
Caption: Comparison of PAMPA and Caco-2 permeability assay principles.
Plasma Protein Binding (PPB): Determining the Active Fraction
Scientific Rationale: The "free drug hypothesis" states that only the fraction of the drug not bound to plasma proteins is available to interact with its target, be metabolized, and be cleared. H[10]igh PPB can limit efficacy and alter pharmacokinetics. Basic compounds containing a methylpiperazine moiety can bind to both albumin and alpha-1-acid glycoprotein (AAG). Rapid Equilibrium Dialysis (RED) is the gold standard for accurately measuring the unbound fraction (fu).
Protocol 6.1: Rapid Equilibrium Dialysis (RED) Assay
Materials:
-
RED device inserts with dialysis membrane (8 kDa MWCO).
-
Teflon base plate.
-
Pooled human plasma.
-
PBS, pH 7.4.
-
Test compound.
-
LC-MS/MS system.
Methodology:
-
Compound Spiking: Spike the test compound into the human plasma at the desired concentration (e.g., 1 µM).
-
Device Loading: Add the plasma containing the compound (e.g., 200 µL) to one chamber of the RED insert. Add PBS (e.g., 350 µL) to the other chamber.
-
Assembly and Incubation: Assemble the inserts into the base plate, seal with adhesive film, and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.
-
Sampling: After incubation, carefully remove equal volume aliquots from both the plasma chamber and the buffer chamber.
-
Sample Processing: To accurately determine the total concentration, matrix-match the samples. Add an equal volume of blank plasma to the buffer sample and an equal volume of blank buffer to the plasma sample. Precipitate proteins from both matched samples with 3 volumes of ice-cold acetonitrile containing an internal standard.
-
LC-MS/MS Analysis: Centrifuge the samples and analyze the supernatants by LC-MS/MS to determine the compound concentration in each chamber.
-
Data Analysis: Calculate the Fraction Unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).
Caption: Principle of the Rapid Equilibrium Dialysis (RED) assay.
Integrated Data Analysis & Risk Assessment
No single ADME parameter tells the whole story. The true power of this profiling comes from integrating the data to build a holistic picture and guide medicinal chemistry efforts.
Table 1: Hypothetical In Vitro ADME Profile for a Methylpiperazine Compound
| Parameter | Assay | Result | Risk Assessment / Interpretation |
| Solubility | Kinetic Solubility | < 10 µM at pH 7.4 | High Risk. Poor solubility may lead to formulation and bioavailability issues. |
| Metabolic Stability | HLM Stability | t½ = 15 min | High Risk. Rapid metabolism suggests high in vivo clearance and poor oral bioavailability. |
| CYP Inhibition | CYP IC50 Panel | CYP3A4 IC50 = 0.8 µM | High Risk. Potent inhibition of a major CYP isoform flags a significant DDI potential. |
| Permeability | Caco-2 Assay | Papp (A-B): 0.5 x 10⁻⁶ cm/s | High Risk. Low permeability suggests poor absorption. |
| Efflux | Caco-2 Assay | Efflux Ratio = 8.5 | High Risk. Strong evidence of being a P-gp substrate, further limiting absorption. |
| Plasma Protein Binding | RED Assay | Fraction Unbound (fu) = 25% | Low Risk. Moderate binding; a good portion of the drug is free to act on its target. |
Caption: A simplified decision tree for advancing a lead candidate.
References
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
-
Nomeir, A. A., et al. (2014). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition, 42(12), 2039-2045. [Link]
-
ResearchGate. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Retrieved from [Link]
-
PubMed. (2006). Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(4), 989-994. [Link]
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CORE. (2014). Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. Retrieved from [Link]
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Antignac, M., et al. (2011). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 63(9), 1181-1190. [Link]
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PubMed. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1127-1132. [Link]
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Arbo, M. D., Bastos, M. L., & Carmo, H. F. (2012). Piperazine compounds as drugs of abuse. Drug and Alcohol Dependence, 122(3), 174-185. [Link]
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National Center for Biotechnology Information. (2017). Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. Scientific Reports, 7(1), 7958. [Link]
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National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Retrieved from [Link]
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IQVIA Laboratories. (n.d.). ADME Assays & Metabolite Profiling and Identification Services. Retrieved from [Link]
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Creative Bioarray. (n.d.). In Vitro ADME. Retrieved from [Link]
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PubMed. (2017). Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. Scientific Reports, 7(1), 7958. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Methylpiperazine. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Retrieved from [Link]
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ChemBK. (n.d.). 1-METHYLPIPERAZINE FOR SYNTHESIS. Retrieved from [Link]
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ResearchGate. (n.d.). In Vitro ADME Properties of Representative Compounds a. Retrieved from [Link]
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MDPI. (n.d.). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Molecules. Retrieved from [Link]
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LookChem. (n.d.). N-METHYL PIPERAZINE. Retrieved from [Link]
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PubMed. (2014). Contribution of artifacts to N-methylated piperazine cyanide adduct formation in vitro from N-alkyl piperazine analogs. Drug Metabolism and Disposition, 42(8), 1315-1322. [Link]
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National Center for Biotechnology Information. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5863. [Link]
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Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]
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National Center for Biotechnology Information. (2010). Selected Arylpiperazines Are Capable of Reversing Multidrug Resistance in Escherichia coli Overexpressing RND Efflux Pumps. Antimicrobial Agents and Chemotherapy, 54(5), 2215-2218. [Link]
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National Center for Biotechnology Information. (2016). Interaction of Commonly Used Oral Molecular Excipients with P-glycoprotein. Pharmaceutical Research, 33(8), 2034-2046. [Link]
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Biomolecules & Therapeutics. (2022). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 30(1), 1-20. [Link]
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MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6003. [Link]
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MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
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PubMed. (1986). Plasma protein binding of perazine and amitriptyline in psychiatric patients. Psychopharmacology, 88(4), 490-494. [Link]
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MDPI. (n.d.). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. International Journal of Molecular Sciences. Retrieved from [Link]
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Australian Prescriber. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 137-139. [Link]
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Royal Society of Chemistry. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(44), 8382-8387. [Link]
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ScienceDirect. (2024). A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Heliyon, 10(7), e28773. [Link]
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ResearchGate. (n.d.). Does inhibition of P-glycoprotein lead to drug–drug interactions?. Retrieved from [Link]
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ResearchGate. (n.d.). Relationship between MDRI-MDCKII monolayer permeability and the efflux ratio of P-gpS listed in Table 2. Retrieved from [Link]
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Chem Help ASAP. (2021, January 7). plasma protein binding & the free drug hypothesis [Video]. YouTube. [Link]
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Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance. Current Opinion in Microbiology, 64, 102-111. [Link]
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National Center for Biotechnology Information. (2024). Binding studies of promethazine and its metabolites with human serum albumin by high-performance affinity chromatography and molecular docking in the presence of codeine. Analytical and Bioanalytical Chemistry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing N-alkylation of Piperazine with Propanoic Acid Derivatives
Welcome to the Technical Support Center for the N-alkylation of piperazine with propanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for N-alkylation of piperazine with propanoic acid derivatives?
There are three main strategies for synthesizing N-alkylated piperazines:
-
Nucleophilic Substitution: This is a direct approach where piperazine reacts with a propanoic acid derivative containing a good leaving group, such as a halide (e.g., 3-chloropropanoic acid or its ester).[1][2][3][4][5]
-
Reductive Amination: This method involves the reaction of piperazine with a propanoic acid derivative containing a carbonyl group (e.g., an aldehyde or ketone) in the presence of a reducing agent.[6][7][8][9] A key advantage of this method is the prevention of over-alkylation, which can lead to the formation of quaternary ammonium salts.[6][10]
-
Amide Coupling followed by Reduction: In this two-step approach, piperazine is first coupled with a propanoic acid to form an amide, which is then reduced to the corresponding amine.[8]
Q2: I'm observing significant amounts of di-substituted piperazine. How can I improve mono-alkylation selectivity?
The formation of 1,4-disubstituted piperazine is a common challenge due to the comparable reactivity of the second nitrogen atom after the first substitution.[11] Here are several strategies to favor mono-substitution:
-
Use of a Large Excess of Piperazine: Employing a 5-10 fold excess of piperazine statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[11]
-
Slow Addition of the Alkylating Agent: Adding the propanoic acid derivative dropwise, especially at low temperatures, can help control the reaction rate and minimize di-substitution.[11]
-
Protecting Group Strategy: A highly effective method involves using a mono-protected piperazine, such as N-Boc-piperazine.[6][8][10][11][12] The protecting group blocks one nitrogen, directing the alkylation to the other. The protecting group is then removed in a subsequent step.[10][12]
-
In-situ Monohydrochloride Formation: Reacting piperazine with piperazine dihydrochloride can form the monohydrochloride in situ, effectively protecting one of the amine groups.[12][13]
Q3: My reaction yield is very low. What are the potential causes and how can I improve it?
Low yields can stem from several factors.[14] Consider the following troubleshooting steps:
-
Reactivity of Starting Materials:
-
Alkylating Agent: The reactivity of the leaving group on the propanoic acid derivative is crucial. Iodides are generally more reactive than bromides, which are more reactive than chlorides.[14][15] If using a less reactive halide, consider adding a catalytic amount of sodium or potassium iodide to facilitate the reaction.
-
Piperazine Nucleophilicity: The presence of electron-withdrawing groups on the piperazine ring can decrease its nucleophilicity and slow down the reaction.[14]
-
-
Reaction Conditions:
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition or side reactions.[14] It is important to find the optimal temperature for your specific substrates.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, acetonitrile, or acetone are often effective for N-alkylation reactions.[14][16]
-
Base: A base is typically used to neutralize the acid formed during the reaction, preventing the protonation of piperazine which would render it non-nucleophilic.[12] Weaker bases like potassium carbonate or sodium bicarbonate are often preferred to minimize the di-substitution side reaction.[12]
-
-
Workup and Purification: The desired product may be lost during extraction if it has some solubility in the aqueous phase.[14] Ensure proper pH adjustment during aqueous workup to maximize the recovery of the basic piperazine product in the organic layer.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the N-alkylation of piperazine with propanoic acid derivatives.
Issue 1: The reaction is not proceeding to completion, with a significant amount of starting material remaining.
| Potential Cause | Suggested Solution(s) |
| Low Reactivity of the Alkylating Agent | - Switch to a more reactive propanoic acid derivative (e.g., use a propargyl bromide or iodide instead of a chloride).- Add a catalytic amount of potassium iodide to promote the reaction with a less reactive alkyl chloride or bromide.[17] |
| Insufficient Reaction Temperature or Time | - Gradually increase the reaction temperature while monitoring for the formation of byproducts using TLC or LC-MS.- Extend the reaction time, ensuring that the starting materials are not degrading under the reaction conditions. |
| Inadequate Base | - Ensure a suitable base (e.g., K₂CO₃, NaHCO₃) is present in sufficient quantity to neutralize the acid generated during the reaction.[12]- For less reactive systems, a stronger, non-nucleophilic base might be necessary. |
| Poor Solubility of Reactants | - Choose a solvent that effectively dissolves all reactants. Aprotic polar solvents like DMF or acetonitrile are often good choices.[16]- For heterogeneous mixtures, ensure vigorous stirring to maximize the interaction between reactants. |
Issue 2: The formation of a quaternary ammonium salt is observed.
| Potential Cause | Suggested Solution(s) |
| Over-alkylation | - This is more likely to occur with highly reactive alkylating agents and forcing conditions.[6]- Carefully control the stoichiometry of the reactants, avoiding a large excess of the alkylating agent.[15]- Employ the slow, dropwise addition of the alkylating agent to maintain its low concentration in the reaction mixture.[15] |
| Reaction Pathway | - Consider using reductive amination as an alternative synthetic route, as this method prevents the formation of quaternary ammonium salts.[6][10] |
Issue 3: Difficulty in purifying the N-alkylated piperazine product.
| Potential Cause | Suggested Solution(s) |
| Similar Polarity of Products and Byproducts | - Mono- and di-substituted piperazines can have similar polarities, making chromatographic separation challenging.[12]- Optimize column chromatography conditions (e.g., solvent system, gradient, or using an amine-deactivated silica gel). Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help prevent tailing on silica gel.[11] |
| Water-Soluble Byproducts | - Quaternary ammonium salts are water-soluble and can complicate extractions.[12]- During the workup, perform thorough washes with brine to remove water-soluble impurities.[12] |
| Product Solubility | - The basic nature of piperazine derivatives can lead to issues during extraction. The product may remain in the aqueous phase if the pH is too low.[10]- Adjust the pH of the aqueous layer to be basic (pH > 10) before extracting with an organic solvent. |
| Crystallization Issues | - Structurally similar impurities can co-precipitate with the desired product.[18]- Attempt recrystallization from various solvent systems to find one that provides effective purification. |
Experimental Protocols
Protocol 1: Mono-N-alkylation using a Propyl Halide
This protocol describes a general procedure for the direct alkylation of piperazine.
Materials:
-
Piperazine
-
3-chloropropanoic acid derivative (e.g., methyl 3-chloropropionate)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of piperazine (5-10 equivalents) in anhydrous acetonitrile, add potassium carbonate (2 equivalents).
-
Slowly add the 3-chloropropanoic acid derivative (1 equivalent) to the mixture at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol, potentially with 0.1-1% triethylamine) to isolate the mono-alkylated product.[11]
Protocol 2: Mono-N-alkylation via Reductive Amination
This protocol provides an alternative method that avoids over-alkylation.
Materials:
-
N-Boc-piperazine
-
A propionaldehyde derivative
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolve N-Boc-piperazine (1 equivalent) and the propionaldehyde derivative (1.1 equivalents) in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting N-Boc protected product can be deprotected using standard conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the desired mono-alkylated piperazine.[7]
Visualizing Reaction Pathways
General N-Alkylation of Piperazine
The following diagram illustrates the competing pathways in the N-alkylation of piperazine, leading to the desired mono-alkylated product and the common di-alkylated byproduct.
Caption: Competing pathways in piperazine N-alkylation.
Troubleshooting Workflow for Low Yield
This decision tree provides a systematic approach to troubleshooting low-yielding N-alkylation reactions.
Caption: A troubleshooting workflow for low-yield reactions.
References
Sources
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- 2. prepchem.com [prepchem.com]
- 3. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 4. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-(4-Methylpiperazin-1-yl)propanoic Acid
A Guide to Side Product Identification, Troubleshooting, and Mitigation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-(4-methylpiperazin-1-yl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Our focus is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your process, minimize impurities, and ensure the highest quality of your final product.
The synthesis of 3-(4-methylpiperazin-1-yl)propanoic acid is most commonly achieved via an aza-Michael addition of 1-methylpiperazine to acrylic acid. While seemingly straightforward, this reaction is susceptible to several side reactions that can complicate purification and compromise yield and purity. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.
Section 1: The Primary Synthesis Pathway
The target molecule is formed through the conjugate addition of the secondary amine of 1-methylpiperazine to the β-carbon of acrylic acid. This reaction is typically performed in a protic solvent, such as water or an alcohol, and may be run neat.
Reaction Scheme:
1-Methylpiperazine + Acrylic Acid → 3-(4-Methylpiperazin-1-yl)propanoic acid
Technical Support Center: Synthesis of 3-(4-Methylpiperazin-1-yl)propanoic acid
Welcome to the technical support hub for the synthesis of 3-(4-Methylpiperazin-1-yl)propanoic acid. This guide is designed for researchers, chemists, and process development scientists to navigate the common challenges and optimize the synthesis of this valuable compound. The content is structured into a troubleshooting guide for immediate problem-solving and a comprehensive FAQ section for deeper insights.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses the most frequently encountered issues during the synthesis of 3-(4-Methylpiperazin-1-yl)propanoic acid, which is commonly prepared via a Michael addition of 1-methylpiperazine to an acrylic acid derivative.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I've only recovered starting materials. What are the likely causes and how can I fix this?
Answer: Low or negligible yield is a common frustration that can typically be traced back to one of three areas: reaction conditions, reagent quality, or the nature of the Michael acceptor.
Root Cause Analysis & Solutions:
-
Insufficient Reaction Exotherm/Activation: The Michael addition of an amine to an acrylate is often exothermic but may require initial heating to overcome the activation energy, especially with less reactive substrates.[1]
-
Solution: Gently heat the reaction mixture to 40-50 °C to initiate the reaction. Monitor the internal temperature; a sustained exotherm indicates the reaction has started. If using solvents, ensure they are appropriate for the temperature range. For challenging reactions, microwave irradiation has been shown to significantly decrease reaction times and improve yields.[1]
-
-
Poor Nucleophilicity of 1-Methylpiperazine: While generally a good nucleophile, the quality of 1-methylpiperazine can be a factor. It is hygroscopic and can absorb atmospheric CO₂, forming a carbamate salt, which reduces the amount of free amine available for reaction.
-
Solution: Use freshly opened, high-purity 1-methylpiperazine. If the reagent's quality is uncertain, consider distillation or drying over potassium hydroxide (KOH) pellets prior to use.
-
-
Inappropriate Michael Acceptor: The reaction is typically performed with acrylic acid or an acrylic ester (e.g., methyl acrylate).
-
If using Acrylic Acid: The reaction forms a zwitterionic salt intermediate. The reaction medium's polarity is crucial. Protic solvents like water or methanol can facilitate the reaction.
-
If using an Acrylic Ester (e.g., Methyl Acrylate): This is often a cleaner reaction. However, it requires a subsequent hydrolysis step to yield the final carboxylic acid product. If the hydrolysis is incomplete, the overall yield will be low.
-
Solution for Hydrolysis: Ensure complete saponification by using a sufficient excess of base (e.g., 1.5-2.0 equivalents of NaOH or KOH) and allowing adequate reaction time, often with heating (e.g., 60-80 °C). Monitor the disappearance of the ester starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
-
Catalyst Issues (If Applicable): While often performed neat (without a catalyst), some protocols may use a catalyst to promote the addition.[2][3][4]
-
Solution: If using a catalyst, ensure it is active and used at the correct loading. For base catalysts, ensure they are not quenched by acidic impurities.
-
Below is a logical decision tree to diagnose and resolve low-yield issues.
Caption: Troubleshooting decision tree for low product yield.
Issue 2: Formation of Impurities, Especially the Bis-adduct
Question: My final product is contaminated with a significant impurity that appears to be a double-addition product. How can I prevent this?
Answer: The most common and troublesome side product in this synthesis is the formation of the bis-adduct, where a second molecule of the acrylate adds to the secondary amine of the desired product.
Root Cause Analysis & Solutions:
-
Reaction Stoichiometry: Using an excess of the acrylic acid or acrylic ester is the primary cause of bis-adduct formation. Once the initial product is formed, its secondary amine can act as a nucleophile and react with another molecule of the acrylate.
-
Solution: The most effective control method is to use 1-methylpiperazine as the limiting reagent. A slight excess of the acrylate (e.g., 1.05-1.1 equivalents) can be used to ensure full conversion of the piperazine, but a large excess should be avoided. A better strategy is to add the acrylate slowly to a solution of 1-methylpiperazine. This maintains a high concentration of the primary nucleophile relative to the Michael acceptor, favoring the desired mono-addition.
-
-
Elevated Temperature: High reaction temperatures can increase the rate of the secondary addition reaction.
-
Solution: Maintain a controlled temperature. After initiation, if the reaction is highly exothermic, use a cooling bath (e.g., ice-water) to keep the internal temperature below 60-70 °C.
-
| Parameter | Standard Condition (High Impurity Risk) | Optimized Condition (Low Impurity Risk) | Rationale |
| Stoichiometry | >1.5 eq. Acrylic Ester | 1.0 - 1.1 eq. Acrylic Ester | Minimizes available acrylate for the second addition. |
| Order of Addition | Piperazine added to Acrylate | Acrylate added slowly to Piperazine | Maintains a low instantaneous concentration of the acrylate. |
| Temperature | Uncontrolled / High (>80 °C) | Controlled / Moderate (<70 °C) | The activation energy for the second addition is higher. |
| Solvent | Aprotic, non-polar | Protic (Methanol, Water) or neat | Solvation can modulate the reactivity of the intermediate product. |
Issue 3: Difficult Product Isolation and Purification
Question: My product seems to be water-soluble and difficult to extract. What is the best method for isolation?
Answer: The product is a zwitterionic amino acid at its isoelectric point, which can lead to high water solubility and challenging extractions.
Root Cause Analysis & Solutions:
-
Incorrect pH during Workup: The product has both a basic tertiary amine (pKa ~9) and an acidic carboxylic acid (pKa ~4). Its solubility is highly dependent on pH.
-
Solution for Extraction: To extract into an organic solvent, you must suppress the charge on one of the functional groups. This is typically not feasible. The best approach is purification via its salt form or by ion-exchange chromatography.
-
Solution for Isolation:
-
Acidic Salt Precipitation: After the reaction (and hydrolysis if an ester was used), carefully acidify the aqueous solution with hydrochloric acid (HCl) to a pH of 1-2. This protonates the piperazine nitrogen, forming the dihydrochloride salt. This salt is often less soluble in organic solvents and may precipitate from a concentrated aqueous solution upon addition of a solvent like isopropanol or acetone.
-
Isoelectric Point Precipitation: Carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of the molecule (typically around pH 6-7). At this pH, the molecule is a neutral zwitterion, which may minimize its water solubility, potentially allowing for precipitation. This method is highly dependent on the specific molecule and concentration.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better: using acrylic acid directly or using methyl acrylate followed by hydrolysis?
A1: Both routes are viable, but they offer different advantages.
-
Acrylic Acid Route: This is a more atom-economical, one-step process. However, it can be more challenging to control the exotherm, and the zwitterionic product can be difficult to purify directly from the reaction mixture.
-
Methyl Acrylate Route: This is a two-step process, but it often provides a cleaner initial reaction. The intermediate ester is less polar and easier to handle and purify if necessary. The subsequent hydrolysis step is usually high-yielding and straightforward. For laboratory-scale synthesis where purity is paramount, the methyl acrylate route is often preferred.
Q2: What is the reaction mechanism for this synthesis?
A2: The core reaction is a classic aza-Michael addition (or 1,4-conjugate addition).[2][4] The nucleophilic nitrogen of 1-methylpiperazine attacks the β-carbon of the electron-deficient alkene (the acrylate). This generates an enolate intermediate which is then protonated (either by a solvent molecule or another proton source) to give the final product.
Caption: Aza-Michael addition mechanism and bis-adduct side reaction.
Q3: What analytical techniques are essential for monitoring this reaction?
A3: A combination of techniques is recommended:
-
TLC (Thin Layer Chromatography): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product. Use a polar solvent system (e.g., Dichloromethane/Methanol with a small amount of Ammonium Hydroxide) and visualize with ninhydrin or iodine.
-
HPLC (High-Performance Liquid Chromatography): Provides quantitative data on conversion, purity, and the formation of byproducts. A reverse-phase C18 column with a buffered mobile phase (e.g., water/acetonitrile with formic acid or TFA) is a good starting point.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Essential for structural confirmation of the final product and for identifying impurities in the crude reaction mixture. Key signals include the singlet for the N-methyl group and the two triplets for the ethylene bridge of the propanoic acid chain.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.
References
- Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid.
- Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation.
- The addition of secondary aliphatic amines to acrylic acid derivatives...
- Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes. Polymer Chemistry (RSC Publishing).
- Imidazoles in the aza‐Michael reaction with acrylic acid derivatives.
- Free-solvent Michael addition of glycerol to acrylic compounds.
Sources
- 1. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Degradation Pathways of Piperazine Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical support and practical troubleshooting advice for your experiments involving piperazine-containing compounds. This resource addresses the common challenges associated with the degradation of these vital pharmaceutical scaffolds under acidic and basic stress conditions.
Frequently Asked Questions (FAQs)
Q1: My piperazine-containing drug substance is showing a loss of potency in an aqueous formulation. What are the likely degradation pathways?
A1: Aqueous formulations of piperazine derivatives are susceptible to several degradation pathways, primarily hydrolysis, oxidation, and pH-related reactions. Under acidic or basic conditions, hydrolysis is a major concern. This can involve cleavage of susceptible functional groups attached to the piperazine ring or, under more strenuous conditions, cleavage of the ring itself. The specific pathway is highly dependent on the overall structure of the molecule, the pH of the solution, and the storage temperature.
Q2: I've observed the formation of an unexpected peak in the chromatogram of my stability sample. How can I identify this unknown degradant?
A2: Identifying unknown degradation products is a critical step in stability studies. A systematic approach is recommended:
-
Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, offering the first clue to its identity.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of the unknown peak in the mass spectrometer (MS/MS) will provide information about its chemical structure. By analyzing the fragmentation pattern, you can often piece together the structure of the degradant.
-
Forced Degradation Studies: By analyzing the degradation profiles under different stress conditions (acid, base, oxidation, heat, light), you can often deduce the nature of the degradation pathway and the likely structure of the degradant. For example, if the peak is prominent under acidic conditions but absent in basic media, it suggests an acid-catalyzed degradation mechanism.
Q3: Can the piperazine ring itself degrade, or is the degradation limited to its substituents?
A3: While degradation of substituents is more common under milder conditions, the piperazine ring itself can degrade under more forceful acidic or basic stress, often accelerated by heat. This can lead to ring-opening reactions, forming linear amine derivatives. For instance, thermal degradation of piperazine can be initiated by a nucleophilic attack of a piperazine molecule on a protonated piperazine molecule, leading to a ring-opened structure.[1]
Q4: I am concerned about the potential for N-nitrosamine formation. Under what conditions are these impurities likely to form?
A4: N-nitrosamines are a class of genotoxic impurities that can form from secondary or tertiary amines, such as piperazine, in the presence of a nitrosating agent. The formation is most favorable under mildly acidic conditions.[2] Common sources of nitrosating agents include nitrite impurities in raw materials or excipients.[3][4] It is crucial to assess the risk of N-nitrosamine formation in your drug product and implement mitigation strategies if necessary.
Q5: What are some effective strategies to prevent the formation of N-nitrosamine impurities?
A5: Several mitigation strategies can be employed:
-
Control of Raw Materials: Select high-purity raw materials and excipients with low nitrite content.[5]
-
Formulation Optimization: Incorporate antioxidants like ascorbic acid or alpha-tocopherol, which act as nitrite scavengers.[3][6] Adjusting the formulation to a neutral or basic pH can also inhibit nitrosamine formation.[6]
-
Process Control: Optimize manufacturing processes to avoid conditions that favor nitrosation, such as high temperatures and acidic environments.[3][5]
Troubleshooting Guide: Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of your piperazine compound and for developing stability-indicating analytical methods.[7][8][9][10]
Issue 1: Insufficient or Excessive Degradation
-
Problem: You are observing less than 5% or more than 20% degradation of your parent compound.
-
Causality: The goal of a forced degradation study is to achieve a level of degradation that is sufficient to produce and identify degradation products without completely destroying the parent molecule.[7]
-
Solution:
-
Insufficient Degradation: Increase the stress level by using a higher concentration of acid or base, increasing the temperature, or extending the exposure time.[10]
-
Excessive Degradation: Decrease the stress level by using a lower concentration of acid or base, lowering the temperature, or reducing the exposure time. It is often beneficial to perform time-point studies to find the optimal duration.
-
Issue 2: Poor Chromatographic Resolution
-
Problem: The parent peak and degradation product peaks are co-eluting or have poor separation in your HPLC analysis.
-
Causality: A robust stability-indicating method must be able to separate the drug substance from all potential degradation products.[2][11]
-
Solution:
-
Column Selection: While a C18 column is a common starting point, for polar degradants, a column with a different selectivity, such as a C8, phenyl, or cyano phase, may provide better separation.
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the mobile phase can significantly impact the retention and peak shape of basic piperazine compounds and their degradants. Experiment with different pH values.[2][11]
-
Organic Modifier: Vary the type (e.g., acetonitrile, methanol) and proportion of the organic solvent.
-
Gradient Elution: If isocratic elution is insufficient, a gradient program can often resolve closely eluting peaks.
-
-
Issue 3: Inconsistent or Irreproducible Results
-
Problem: You are observing variability in the extent of degradation between experiments.
-
Causality: Inconsistent experimental conditions can lead to variable results.
-
Solution:
-
Precise Control: Ensure accurate and consistent preparation of stress solutions (acid/base concentrations) and precise temperature control.
-
Fresh Solutions: Always use freshly prepared solutions of your compound for degradation studies.
-
Inert Atmosphere: For compounds susceptible to oxidation, consider performing the degradation under an inert atmosphere (e.g., nitrogen or argon).
-
Proposed Degradation Pathways
The following diagrams illustrate the proposed degradation pathways for a generic N-substituted piperazine derivative under acidic and basic conditions.
Caption: Proposed Acidic Degradation Pathway for N-Substituted Piperazine.
Caption: Proposed Basic Degradation Pathway for N-Substituted Piperazine.
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic and Basic Conditions
Objective: To evaluate the stability of a piperazine-containing drug substance under hydrolytic stress and to identify potential degradation products.
Materials:
-
Piperazine-containing drug substance
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
HPLC grade water, acetonitrile, and methanol
-
Calibrated oven and pH meter
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the drug substance (e.g., 1 mg/mL) in a suitable solvent.
-
For acid hydrolysis, dilute the stock solution with 0.1 M HCl and 1 M HCl to a final concentration of approximately 0.1 mg/mL.
-
For base hydrolysis, dilute the stock solution with 0.1 M NaOH and 1 M NaOH to a final concentration of approximately 0.1 mg/mL.
-
Prepare a control sample by diluting the stock solution with water.
-
-
Stress Conditions:
-
Incubate the acidic and basic solutions, along with the control, at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[10]
-
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl.
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis.
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent drug from all potential degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.
Initial Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV spectrum of the parent drug.
Procedure:
-
Inject the undegraded drug substance to determine its retention time and peak shape.
-
Inject samples from the forced degradation studies.
-
Optimize the chromatographic conditions (mobile phase composition, gradient, pH, flow rate, column type) to achieve a resolution of >1.5 between the parent drug peak and all degradation product peaks.
-
Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Summary of Degradation Conditions and Potential Products
| Stress Condition | Reagents/Parameters | Potential Degradation Pathways | Common Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, elevated temperature (e.g., 60°C) | N-dealkylation, hydrolysis of amide/ester groups, ring opening (harsh conditions) | De-alkylated piperazine, hydrolyzed side chains, N-nitrosamines (if nitrites are present)[12][13] |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, elevated temperature (e.g., 60°C) | N-oxidation, hydrolysis of amide/ester groups, ring cleavage (harsh conditions) | N-oxides, hydrolyzed side chains, ethylenediamine derivatives[14] |
References
-
6 Steps to reduce nitrosamines impurities in Pharma industry. (2024). Retrieved from [Link]
-
Strategies to Mitigate N-nitrosamine Formation in Pharmaceuticals. (2024). SEN Pharma. Retrieved from [Link]
-
Strategies For Mitigating N-Nitrosamine Impurities In Drug Products: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Mitigation Strategies for Nitrosamine Drug Substance Related Impurities: Quality and Bioequivalence Considerations for Generic Products. (n.d.). The Center for Research on Complex Generics (CRCG). Retrieved from [Link]
-
FDA Workshop: Mitigation Strategies for Nitrosamine Drug Substance Related Impurities. (2023). Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Retrieved from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]
-
Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. (2025). PMC - NIH. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved from [Link]
-
N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. (2025). ResearchGate. Retrieved from [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. (2025). ResearchGate. Retrieved from [Link]
-
Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. (n.d.). PubMed. Retrieved from [Link]
-
Piperazine ring formation by a single-module NRPS and cleavage by an α-KG-dependent nonheme iron dioxygenase in brasiliamide biosynthesis. (2020). PubMed. Retrieved from [Link]
-
Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. (n.d.). Heriot-Watt Research Portal. Retrieved from [Link]
-
DABCO bond cleavage for the synthesis of piperazine derivatives. (2019). RSC Publishing. Retrieved from [Link]
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). PubMed. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved from [Link]
-
Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. (2025). ResearchGate. Retrieved from [Link]
-
Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. (2025). ResearchGate. Retrieved from [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). Retrieved from [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PubMed Central. Retrieved from [Link]
-
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (n.d.). MDPI. Retrieved from [Link]
-
Response to “Comment on: 'Rationalizing Product Formation in Piperazine Degradation: A Computational Study'”. (2023). ACS Publications. Retrieved from [Link]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). ResearchGate. Retrieved from [Link]
-
Radical cation intermediates in N-dealkylation reactions. (n.d.). PubMed - NIH. Retrieved from [Link]
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). MDPI. Retrieved from [Link]
-
Summary of Degradation Rates of Piperazine and Various Diamines, PZ, and HMDA data from Freeman[3]. (n.d.). ResearchGate. Retrieved from [Link]
-
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
N-Dealkylation of Amines. (n.d.). OUCI. Retrieved from [Link]
-
Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. (n.d.). Retrieved from [Link]
-
Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]
-
Understanding the chemical basis of drug stability and degradation. (2010). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. senpharma.vn [senpharma.vn]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]
- 6. FDA Workshop: Mitigation Strategies for Nitrosamine Drug Substance Related Impurities - Events / Workshops / Webinars - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. youtube.com [youtube.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
Technical Support Center: Navigating the Synthesis and Purification of 3-(4-Methylpiperazin-1-yl)propanoic Acid
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 3-(4-Methylpiperazin-1-yl)propanoic acid. This resource is designed to provide in-depth, practical solutions to common challenges encountered during its synthesis and purification, particularly when employing the aza-Michael addition of 1-methylpiperazine to acrylic acid or its esters. Our approach is grounded in fundamental chemical principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture has turned into a thick, unmanageable sludge. What is happening and how can I prevent it?
This is a classic sign of uncontrolled polymerization of acrylic acid, a common and aggressive side reaction. Acrylic acid readily polymerizes via a free-radical mechanism, especially in the presence of heat, light, or impurities.
-
Troubleshooting:
-
Inhibitors: The most effective preventative measure is the use of radical inhibitors. A combination of hydroquinone monomethyl ether (MeHQ) and phenothiazine (PTZ) is often more effective than either alone.[1]
-
Temperature Control: Maintain a low reaction temperature. While this may slow down the desired Michael addition, it will significantly suppress polymerization.
-
Purity of Reagents: Ensure your acrylic acid is fresh and properly stored, as older batches may have depleted inhibitors or formed peroxide initiators.[1]
-
Q2: My yield is consistently low, and I'm isolating a significant amount of a water-soluble byproduct. What could this be?
Low yields in this synthesis are often due to competing side reactions. Besides polymerization, you may be experiencing salt formation or a retro-Michael reaction.[1]
-
Troubleshooting:
-
Salt Formation: As a tertiary amine, 1-methylpiperazine can react with the acidic carboxylic acid of acrylic acid to form an ammonium salt.[1] This acid-base reaction can sequester your reactants. To circumvent this, consider using an ester of acrylic acid (e.g., methyl or ethyl acrylate) followed by a hydrolysis step to yield the desired carboxylic acid.
-
Retro-Michael Reaction: The aza-Michael addition is a reversible process.[1] If the reaction is heated for too long or at too high a temperature, the product can revert to the starting materials. Milder reaction conditions are advisable.
-
Q3: I'm observing a second, higher molecular weight peak in my LC-MS analysis. What is its likely identity?
This is likely a di-adduct, N,N'-bis(2-carboxyethyl)piperazine, which arises from contamination of your 1-methylpiperazine with piperazine. Piperazine has two secondary amine groups, both of which can react with acrylic acid.
-
Troubleshooting:
-
Starting Material Purity: Always use high-purity 1-methylpiperazine. If you suspect contamination, you can purify the starting material by distillation.
-
Stoichiometry: Carefully control the stoichiometry. Using a slight excess of 1-methylpiperazine can help to minimize the impact of any piperazine contamination.
-
Troubleshooting Guides & Protocols
Issue 1: Removal of Unreacted Starting Materials
Unreacted 1-methylpiperazine and acrylic acid are common impurities that can complicate purification.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic 1-methylpiperazine will be protonated and partition into the aqueous layer.
-
Separation: Separate the aqueous layer.
-
Neutralization and Back-Extraction (Optional): If you wish to recover the 1-methylpiperazine, neutralize the aqueous layer with a base (e.g., NaOH) and extract with an organic solvent.
-
Final Wash: Wash the original organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Dissolution: Dissolve the crude product in an organic solvent.
-
Basic Wash: Wash the organic solution with a dilute aqueous base (e.g., saturated sodium bicarbonate solution). The acidic acrylic acid will be deprotonated and move into the aqueous phase.[2]
-
Separation: Discard the aqueous layer.
-
Repeat: Repeat the basic wash if necessary.
-
Final Steps: Wash with brine, dry the organic layer, and concentrate.
Issue 2: Managing and Removing Polyacrylic Acid
If polymerization has occurred, the resulting polymer can be difficult to remove.
This protocol is adapted from a process for cleaning industrial reactors and should be performed with caution in a well-ventilated fume hood.
-
Solvent Addition: To the vessel containing the polymer, add a high-boiling point dialkyl phthalate solvent (e.g., dimethyl phthalate or diethyl phthalate).[3]
-
Heating: Heat the mixture to a high temperature (approximately 275-325 °C).[3] This will dissolve and depolymerize the polyacrylic acid.
-
Cooling and Removal: Carefully cool the mixture and decant the dialkyl phthalate containing the depolymerized acrylic acid.
-
Product Recovery: The desired product, if stable under these conditions, may be recoverable from the remaining residue through further purification steps like recrystallization. Note: This method is harsh and may not be suitable for all reaction scales or product stabilities.
Issue 3: Final Product Purification by Recrystallization
Recrystallization is an effective method for obtaining highly pure 3-(4-Methylpiperazin-1-yl)propanoic acid, which is a solid at room temperature.
-
Solvent Selection: Choose a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include isopropanol, ethanol, or mixtures of ethanol and water.
-
Dissolution: In a flask, add the crude product and a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Data Summary
| Potential Issue | Byproduct/Impurity | Recommended Action | Key Parameter to Control |
| Polymerization | Polyacrylic Acid | Use of inhibitors (MeHQ/PTZ) | Temperature |
| Low Yield | Ammonium Salt | Use of acrylate ester, then hydrolyze | Reactant choice |
| High MW Impurity | N,N'-bis(2-carboxyethyl)piperazine | Use high-purity 1-methylpiperazine | Purity of starting materials |
| Basic Impurity | Unreacted 1-methylpiperazine | Dilute acid wash | pH of wash solution |
| Acidic Impurity | Unreacted Acrylic Acid | Dilute base wash | pH of wash solution |
Visualizing the Process
Synthetic Pathway and Common Side Reactions
Caption: Reaction scheme for the synthesis of 3-(4-Methylpiperazin-1-yl)propanoic acid and major side reactions.
General Purification Workflow
Caption: A typical workflow for the purification of 3-(4-Methylpiperazin-1-yl)propanoic acid after a Michael addition reaction.
References
-
ResearchGate. (2015). How can I remove unreacted acrylic acid from reaction mixture?. Retrieved from [Link]
- Google Patents. (1981). US4293347A - Process for depolymerization of acrylic acid polymers.
Sources
Technical Support Center: Stability of 3-(4-Methylpiperazin-1-yl)propanoic Acid in Solution
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 3-(4-Methylpiperazin-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this compound in solution. As a zwitterionic molecule featuring both a basic piperazine ring and an acidic carboxylic acid moiety, its behavior in solution can be complex. This document provides in-depth, field-proven insights and actionable protocols to ensure the integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most immediate questions users encounter during their work.
Q1: My solution of 3-(4-Methylpiperazin-1-yl)propanoic acid shows decreasing purity over a short period. What are the most likely causes?
A1: Rapid degradation is typically linked to three primary factors: oxidative stress, improper pH, or thermal instability. The tertiary amine on the piperazine ring is susceptible to oxidation, especially in the presence of atmospheric oxygen or trace metal ion contaminants.[1] Furthermore, storing the solution at room temperature or above can accelerate degradation.[2][3] An inappropriate pH can also affect stability, although its primary impact is on solubility.
Q2: What are the optimal solvent and pH conditions for preparing a stable stock solution?
A2: For maximal stability, we recommend preparing stock solutions in aprotic solvents like anhydrous DMSO for long-term storage. If aqueous buffers are required for your experiment, prepare them fresh. The compound's zwitterionic nature means its solubility is pH-dependent.[4] To enhance stability in aqueous media, consider a slightly acidic buffer (e.g., pH 5-6). This protonates the piperazine nitrogens, which can help shield them from oxidation while maintaining sufficient solubility for most applications. Always use high-purity, degassed water or buffer to minimize dissolved oxygen.
Q3: How should I properly store the solid compound and its solutions to minimize degradation?
A3: Proper storage is critical for extending the shelf-life of both the solid compound and its solutions.
-
Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place.[5][6][7][8] A desiccator at 2-8°C is ideal.
-
DMSO Stock Solutions: Aliquot into single-use vials to avoid repeated freeze-thaw cycles and moisture introduction. Store at -20°C or -80°C.
-
Aqueous Solutions: These are the least stable and should be prepared fresh for each experiment. If short-term storage (1-2 days) is unavoidable, store at 2-8°C, protected from light, and ensure the container is purged with an inert gas (e.g., argon or nitrogen) to displace oxygen. Storing samples at room temperature should be avoided.[3]
Q4: I suspect degradation in my sample. What is a straightforward analytical method to confirm this and identify the impurities?
A4: The most effective and unambiguous method is Reversed-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS) .[9][10] This technique allows you to separate the parent compound from potential degradants and identify them by their mass-to-charge ratio. A simple HPLC-UV method can also quickly show a decrease in the main peak area and the appearance of new impurity peaks over time.[11][12] See Section 3.3 for a starting HPLC-MS protocol.
Q5: Are there any known incompatible reagents or materials I should avoid?
A5: Yes. Avoid strong oxidizing agents, as they will readily degrade the piperazine moiety.[6] Be cautious with solutions containing metal ions, particularly copper (Cu²⁺), which is known to catalyze the oxidation of piperazine.[1] Do not store aqueous solutions in metal containers.[5][6] Additionally, avoid strong bases, which could deprotonate the carboxylic acid and potentially alter the reactivity of the molecule.
Section 2: In-Depth Technical Guide - The Chemistry of Degradation
Understanding the potential degradation pathways is essential for designing robust experimental and formulation strategies.
Physicochemical Properties Overview
A summary of the key properties of 3-(4-Methylpiperazin-1-yl)propanoic acid is crucial for predicting its behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O₂ | |
| Molecular Weight | 172.22 g/mol | |
| Form | Solid | |
| pKa (Predicted) | pKa1 ≈ 4.5 (Carboxylic Acid)pKa2 ≈ 8.5 (Piperazine Nitrogen) | (Predicted based on similar structures) |
| Solubility | Soluble in water and polar organic solvents. Solubility is pH-dependent. | [4] |
Potential Degradation Pathways
Based on the structure, several degradation pathways are plausible under non-ideal conditions. The primary sites of instability are the nucleophilic nitrogen atoms of the piperazine ring and the potential for interaction between the two functional groups.
-
Oxidative Degradation: The tertiary amine is the most likely site for oxidation, leading to the formation of an N-oxide . This is a common metabolic and degradation pathway for piperazine derivatives. Further oxidation can lead to ring-opening.[1][13]
-
Thermal Degradation: High temperatures can provide the energy needed for fragmentation or rearrangement. Studies on piperazine have shown that thermal stress can lead to N-formylation or even ring-opening via Sₙ2 substitution reactions.[1]
-
Intramolecular Cyclization (Lactam Formation): Under conditions that activate the carboxylic acid (e.g., extreme heat, presence of coupling agents, or very low pH), an intramolecular condensation reaction could occur between the carboxylic acid and the secondary amine of the piperazine ring, forming a bicyclic lactam .
Caption: Potential degradation pathways for 3-(4-Methylpiperazin-1-yl)propanoic acid.
Section 3: Experimental Protocols for Stability Assessment
To empirically determine the stability of your compound under your specific experimental conditions, a systematic study is required.
Protocol: Forced Degradation Study
This study rapidly exposes the compound to harsh conditions to identify likely degradation products and sensitive aspects of the molecule.
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Sample Treatment: Aliquot the stock solution into separate, clearly labeled glass vials.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂).
-
Thermal: Place the vial in an oven at 60°C.
-
Photolytic: Expose the vial to a UV light source (e.g., 254 nm).
-
Control: Keep one vial at 4°C, protected from light.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24 hours).
-
Neutralization: Before analysis, neutralize the acid and base-treated samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples, including the control, by a suitable HPLC-UV/MS method (see Protocol 3.3). Compare the chromatograms to identify new peaks and quantify the loss of the parent compound.
Protocol: Real-Time Stability Study
This protocol determines the actual shelf-life of a solution under intended storage conditions.
Methodology:
-
Solution Preparation: Prepare a batch of the solution exactly as you would for your experiments (e.g., 10 mM in DMSO or 100 µg/mL in PBS pH 7.4).
-
Aliquoting and Storage: Dispense the solution into multiple single-use aliquots and divide them among the storage conditions to be tested (e.g., Room Temperature/~20°C, Refrigerated/4°C, Frozen/-20°C).
-
Time Points: Define the time points for analysis (e.g., T=0, 24h, 48h, 1 week, 1 month, 3 months).
-
Analysis: At each time point, retrieve one aliquot from each storage condition. Allow it to come to temperature, and analyze immediately using a validated HPLC method.
-
Data Evaluation: Plot the percentage of the parent compound remaining versus time for each condition. The shelf-life is typically defined as the time at which the concentration drops to 90% of its initial value.
Protocol: HPLC-UV/MS Method for Purity Assessment
This serves as a robust starting point for analyzing 3-(4-Methylpiperazin-1-yl)propanoic acid and its potential degradants.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure protonation of the piperazine and carboxylic acid, leading to sharp, symmetrical peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 10 minutes | A generic gradient to elute the parent compound and a wide range of potential degradants with varying polarities. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| UV Detection | 210 nm | Detects the peptide-like bond and other chromophores. A full DAD scan is recommended to find the optimal wavelength. |
| MS Detection | ESI Positive Mode | The basic piperazine ring is easily protonated, making Electrospray Ionization (ESI) in positive mode highly sensitive. |
| MS Scan | Full Scan (e.g., m/z 100-500) and SIM/MRM for parent (m/z 173.1) | Full scan detects unknown degradants, while Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) provides high sensitivity for quantifying the parent compound.[14][15] |
Section 4: Data Interpretation & Troubleshooting Guide
Interpreting Chromatographic Data
-
Purity Loss: A decrease in the peak area of the parent compound (retention time corresponding to your standard) over time is a direct indicator of degradation.
-
New Peaks: The appearance of new peaks in the chromatogram signifies the formation of degradation products.
-
Mass Spectrometry Data: Use the mass spectrometer to obtain the m/z of the new peaks. An increase of 16 Da often suggests oxidation (N-oxide formation). A loss of 18 Da could indicate intramolecular cyclization (loss of H₂O).
Troubleshooting Unstable Formulations: A Logical Workflow
If you observe instability, use the following decision tree to diagnose and solve the issue.
Caption: Troubleshooting decision tree for formulation instability.
Summary of Stability-Influencing Factors
| Factor | High Risk Condition | Mitigation Strategy |
| Temperature | Storage at room temperature or elevated temperatures. | Store solutions frozen (-20°C or -80°C) or refrigerated (2-8°C) for short periods.[2][3] |
| pH (Aqueous) | Neutral to basic pH may increase susceptibility to oxidation. | Use a slightly acidic buffer (pH 5-6). Prepare fresh. |
| Oxygen | Presence of atmospheric oxygen in solution. | Use degassed solvents. Purge headspace of container with inert gas (N₂ or Ar). |
| Light | Exposure to direct sunlight or UV light. | Store in amber vials or protect from light. |
| Metal Ions | Contamination with catalytic metals (e.g., Cu²⁺, Fe²⁺).[1] | Use high-purity reagents and glass or plastic containers. Avoid metal spatulas for weighing if possible.[5][6] |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing stock solutions. | Prepare single-use aliquots to minimize cycles and moisture condensation. |
References
- Biosynce. (2025, August 4). What are the stability conditions of piperazine? - Blog.
- Sigma-Aldrich. 3-(4-Methylpiperazin-1-yl)propanoic acid AldrichCPR.
- Fisher Scientific. (2012, February 21).
- Freeman, S. A., & Rochelle, G. T. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Alfa Aesar. (2012, February 21).
- Apollo Scientific. 3-(Piperazin-1-yl)
- BenchChem. (2025, December).
- AK Scientific, Inc. Safety Data Sheet: 3-(1-Methylpiperidin-2-yl)
- Chen, X., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
- Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES.
- Liu, H., et al. (2007).
- ResearchGate.
- Kumar, A. A., et al. (n.d.).
- Pecher, D., et al. (n.d.). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)
- Gooty, A. R., et al. (2022). Green Chromatographic Method for Determination of Active Pharmaceutical Ingredient, Preservative, and Antioxidant in an Injectable Formulation: Robustness by Design Expert. PubMed Central.
- Klimeš, J., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)
Sources
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. biosynce.com [biosynce.com]
- 3. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. aksci.com [aksci.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green Chromatographic Method for Determination of Active Pharmaceutical Ingredient, Preservative, and Antioxidant in an Injectable Formulation: Robustness by Design Expert - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Troubleshooting Low Conversion in Amide Coupling Reactions
As a Senior Application Scientist, I've frequently encountered researchers grappling with suboptimal yields in amide coupling reactions. This guide is designed to be your first line of support, moving beyond a simple checklist to provide in-depth, mechanistically-grounded advice. We'll explore the common culprits behind low conversion and provide validated strategies to get your reaction back on track.
Frequently Asked Questions (FAQs)
Q1: My TLC/LC-MS analysis shows a significant amount of unreacted starting material (carboxylic acid and amine). What are the most likely initial causes?
This is the most common issue in amide coupling. Before diving into more complex variables, let's address the fundamentals. The likely culprits fall into three main categories: inadequate activation of the carboxylic acid, instability of the activated species, or issues with the amine nucleophile.
-
Inadequate Activation: The carboxylic acid must be converted into a more reactive electrophile for the amine to attack.[1][2][3] If your coupling reagent is old, hydrated, or used in insufficient amounts, activation will be incomplete.[1]
-
Activated Species Instability: Many activated intermediates, such as the O-acylisourea formed with carbodiimides like EDC, are moisture-sensitive and can hydrolyze back to the starting carboxylic acid.[1][4][5] Others can undergo side reactions, like rearranging to an unreactive N-acylurea.[6]
-
Amine Reactivity/Availability: The amine's nucleophilicity is critical. A direct acid-base reaction between the carboxylic acid and the amine can form a salt, rendering the amine non-nucleophilic.[5][7][8] Sterically hindered amines also react more slowly.[1] If the amine is used as a salt (e.g., an HCl salt), a suitable non-nucleophilic base must be added in sufficient quantity to liberate the free, reactive amine.
Troubleshooting Workflow: Initial Checks
Here is a logical workflow to diagnose the root cause of your low conversion issue.
Caption: Initial diagnostic workflow for low amide coupling conversion.
Q2: I'm using a carbodiimide (EDC or DCC) and getting low yield and a messy reaction profile. What's going on?
Carbodiimides are cost-effective but come with specific mechanistic pitfalls. The primary issue is the reactivity of the O-acylisourea intermediate.[5][6]
-
Causality: This intermediate is highly reactive but unstable. It can be readily hydrolyzed by trace amounts of water. More critically, especially with sterically hindered substrates or unreactive amines, it can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct, which terminates the reaction for that molecule.[6] For chiral carboxylic acids, this intermediate is also prone to racemization.[2][9]
-
Self-Validating Solution: The addition of a nucleophilic catalyst, such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure), is the standard, field-proven solution.[9][10] These additives react rapidly with the O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester (e.g., OBt-ester).[11][12] This new intermediate is less susceptible to hydrolysis and rearrangement, and its formation significantly suppresses racemization.[9][11][12]
Caption: Role of additives in carbodiimide-mediated coupling.
Protocol 1: Standard EDC/Oxyma Coupling
-
Dissolve the carboxylic acid (1.0 equiv) and OxymaPure (1.0–1.2 equiv) in an anhydrous solvent (e.g., DMF or DCM).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0–3.0 equiv).
-
Add EDC·HCl (1.1–1.5 equiv) to the mixture and stir at room temperature for 15-30 minutes for pre-activation.
-
Add the amine (1.0–1.2 equiv) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench with water or saturated aq. NH₄Cl and extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Wash the organic layer sequentially with dilute acid (e.g., 5% citric acid) to remove base, saturated aq. NaHCO₃ to remove acidic components, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
Q3: My substrates are very sterically hindered, and standard conditions (EDC/HOBt, HATU) are failing. What are my next steps?
Steric hindrance dramatically slows the rate of nucleophilic attack by the amine, allowing side reactions to dominate.[1] For such challenging couplings, you need to employ more powerful reagents or strategies that generate a more reactive electrophile.
-
Expertise-Driven Options:
-
Switch to a More Potent Coupling Reagent: Uronium/aminium salts like HATU and HCTU are generally more effective than carbodiimides for hindered couplings.[13][14] Phosphonium salts like PyBOP are also excellent choices and have the advantage of not forming guanidinium byproducts.[2]
-
Convert to an Acyl Halide: The most reactive acylating agents are acyl halides. Converting the carboxylic acid to an acyl chloride (using (COCl)₂, SOCl₂) or, even better, an acyl fluoride can often drive the reaction to completion. Acyl fluorides are particularly useful as they are more stable to moisture than acyl chlorides but highly reactive towards amines.[15][16]
-
Table 1: Coupling Reagent Potency for Hindered Substrates
| Reagent Class | Example(s) | General Potency | Key Considerations |
| Carbodiimide | EDC, DCC, DIC | Low to Moderate | Prone to side reactions with slow couplings; requires additives.[6] |
| Uronium/Aminium | HATU, HCTU | High | Very fast and efficient, but can cause guanidinylation of the amine if used in large excess.[13][17] |
| Phosphonium | PyBOP, PyAOP | High | Does not react with the amine nucleophile, preventing side products. Requires 2 eq. of base.[2][18] |
| Acyl Halide Precursor | TFFH, PyFluor | Very High | Generates acyl fluoride in situ. Excellent for extremely difficult cases.[15][16] |
Protocol 2: Hindered Amide Coupling via in situ Acyl Fluoride Formation This protocol is adapted from methods shown to be effective where other standard protocols have failed.[15][16]
-
Under an inert atmosphere (N₂ or Ar), dissolve the hindered carboxylic acid (1.0 equiv) in anhydrous DCM.
-
Add a non-nucleophilic base (e.g., DIPEA, 2.2 equiv).
-
Add a fluorinating agent such as TFFH (1.1 equiv) or PyFluor.
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride.
-
In a separate flask, prepare a solution of the hindered amine (1.0-1.2 equiv).
-
Add the amine solution to the acyl fluoride mixture.
-
The reaction may require elevated temperatures (e.g., reflux) and longer reaction times. Monitor progress carefully by LC-MS.
-
Work up as described in Protocol 1.
Q4: How does solvent choice impact my reaction conversion?
Solvent choice is crucial and can significantly affect reaction rates and outcomes by influencing solubility, reaction pathways, and the stability of intermediates.
-
Causality & Experience:
-
Polar Aprotic Solvents (DMF, NMP, DCM): These are the most common and generally effective solvents.[19] DMF and NMP are excellent at solvating all components but can be difficult to remove. DCM is a good choice but may not be suitable for poorly soluble starting materials.
-
Ethereal Solvents (THF, 2-MeTHF): These are less polar and can be good alternatives, particularly the greener solvent 2-MeTHF.[19] They are less effective at solvating salts, which can sometimes be an issue.
-
Hydrolysis Risk: It is paramount that all solvents be anhydrous. Water will readily hydrolyze activated esters and coupling reagents, leading directly to lower conversion.[1] While some specialized protocols exist for coupling in water, they are not standard.[20]
-
A study evaluating solvent replacements for DCM and DMF found that for several common coupling reactions, ethyl acetate (EtOAc) and 2-methyltetrahydrofuran (2-MeTHF) were viable green alternatives that provided good to excellent conversion.[19][21]
References
-
Carbodiimides and Additives. Aapptec Peptides. (2021-05-19). Available at: [Link]
-
Due-Hansen, M. E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. (2015-11-05). Available at: [Link]
-
Synthesis of Amides. Organic Chemistry - Jack Westin. Available at: [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. (2015-08-06). Available at: [Link]
-
MacMillan, D. S., et al. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Available at: [Link]
-
MacMillan, D. S., et al. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry. (2012-12-19). Available at: [Link]
-
Video: Preparation of Amides. JoVE. (2023-04-30). Available at: [Link]
-
Subirós-Funosas, R., et al. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. (2022-02-09). Available at: [Link]
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. University of Strathclyde. Available at: [Link]
-
Mechanism of peptide bond formation through carbodiimide. ResearchGate. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. (2018-02-28). Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides. ResearchGate. (2018-08-09). Available at: [Link]
-
Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. Available at: [Link]
-
Hudson, A. S., et al. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]
-
Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. (2020-04-24). Available at: [Link]
-
Subirós-Funosas, R., et al. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at: [Link]
-
Valeur, E., et al. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. Available at: [Link]
-
Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Derivatives of Oxyma for amide bond formation. ResearchGate. Available at: [Link]
-
(PDF) Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. ResearchGate. (2013-08-06). Available at: [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Available at: [Link]
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. Available at: [Link]
-
Tips and tricks for difficult amide bond formation?. r/Chempros - Reddit. (2021-10-20). Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. jackwestin.com [jackwestin.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
- 18. file.globalso.com [file.globalso.com]
- 19. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 20. par.nsf.gov [par.nsf.gov]
- 21. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Technical Support Center: Purification Strategies for Polar Piperazine Derivatives
Welcome to the technical support center for the purification of polar piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of these highly polar and basic compounds. The inherent physicochemical properties of the piperazine moiety, such as high polarity, basicity, and hygroscopicity, often lead to difficulties in achieving high purity.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these hurdles and achieve your desired purity.
Frequently Asked questions (FAQs)
Q1: What are the primary challenges when purifying polar piperazine derivatives?
A1: The main difficulties arise from the fundamental chemical nature of the piperazine ring system. Key challenges include:
-
High Polarity and Basicity: The two nitrogen atoms in the piperazine ring (pKa values are typically around 5.3 and 9.7) make these compounds very polar and basic.[1] This can lead to poor retention on reverse-phase chromatography columns and strong, often irreversible, binding to acidic silica gel in normal-phase chromatography.[1]
-
Poor Chromatographic Peak Shape: The basic nitrogen atoms can interact with residual acidic silanol groups on silica-based stationary phases, resulting in significant peak tailing in both normal and reverse-phase HPLC.[1][2]
-
Hygroscopicity: Piperazine and its derivatives readily absorb moisture from the air, which can complicate accurate weighing and handling.[1]
-
Salt Formation: While the ability to form salts can be advantageous for purification, it can also lead to inconsistencies in the isolated material and difficulties in obtaining the free base.[1][3]
-
Co-precipitation of Impurities: Structurally similar impurities often co-precipitate with the desired product during crystallization, making it difficult to achieve high purity through this method alone.[1]
Q2: My polar piperazine derivative is not retained on my C18 reverse-phase column. What can I do?
A2: This is a common issue due to the high polarity of these compounds. Here are several strategies to improve retention:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases with embedded polar groups (e.g., amide, carbamate) or have been endcapped to a higher degree to minimize accessible silanols. This can enhance interaction with polar analytes.
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[4][5] In HILIC, a polar stationary phase (like silica, diol, or amide) is used with a mobile phase containing a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[4][5]
-
Utilize Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) for acidic mobile phases) to the mobile phase can form a neutral ion pair with the basic piperazine derivative, increasing its hydrophobicity and retention on a C18 column.[1]
-
Consider Mixed-Mode Chromatography: Mixed-mode columns combine reverse-phase and ion-exchange functionalities on a single stationary phase, providing multiple retention mechanisms that can be highly effective for polar and charged compounds.[6][7][8]
Q3: I am observing severe peak tailing with my piperazine derivative on a silica gel column. How can I improve the peak shape?
A3: Peak tailing on silica is typically due to strong interactions between the basic piperazine nitrogens and acidic silanol groups on the silica surface. To mitigate this:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or ammonium hydroxide, into your mobile phase can help to saturate the active silanol sites and reduce tailing.[1] A common starting point is 0.1-1% of the modifier.
-
Use a Deactivated Silica or Alternative Stationary Phase: Consider using a deactivated (end-capped) silica gel or an alternative polar stationary phase like alumina (basic or neutral), which has fewer acidic sites. Phenyl or cyano-based columns can also offer different selectivity and improved peak shape.[1]
-
Convert to a Less Basic Derivative: If possible, temporarily protecting one of the piperazine nitrogens (e.g., with a Boc group) can reduce the overall basicity and improve chromatographic behavior.[9]
Troubleshooting Guides
Issue 1: Low Yield After Crystallization/Salt Formation
| Symptom | Possible Cause | Solution |
| Significant product remains in the mother liquor. | High solubility of the salt in the chosen solvent. | - Optimize the solvent system: Try a less polar solvent or a mixture of solvents to decrease solubility. - Cool the solution slowly: Allow for gradual crystal formation. - Reduce the solvent volume: Concentrate the mother liquor to induce further precipitation. |
| The isolated product is an oil or gum. | The salt is not crystalline under the current conditions. | - Try a different counter-ion: Some acids form more crystalline salts than others (e.g., fumaric, tartaric, or methanesulfonic acid). - Use a different solvent: The choice of solvent can significantly impact crystal lattice formation. - Scratch the inside of the flask: This can provide nucleation sites for crystal growth. |
| Product purity is low after crystallization. | Co-precipitation of structurally similar impurities. | - Perform a re-crystallization: Dissolve the product in a minimal amount of hot solvent and allow it to cool slowly.[10] - Pre-purify by another method: Use acid-base extraction or column chromatography to remove the bulk of impurities before crystallization.[10] |
Issue 2: Poor Separation in Reverse-Phase HPLC
| Symptom | Possible Cause | Solution |
| Broad or tailing peaks. | Strong interaction with residual silanols on the stationary phase. | - Add a mobile phase additive: Use 0.1% TFA or formic acid to protonate the piperazine and mask silanol interactions.[1] For better peak shape with basic compounds, a competing base like 0.1% TEA can be effective.[1] - Use a column with low silanol activity: Modern, high-purity, end-capped silica columns or columns specifically designed for basic compounds are recommended.[11] |
| No or very little retention. | The compound is too polar for the stationary phase. | - Switch to a more polar stationary phase: Consider a polar-embedded or AQ-type C18 column. - Use HILIC or Mixed-Mode chromatography. [4][6] - Increase the aqueous content of the mobile phase: However, this may be limited by the insolubility of the compound. |
Experimental Protocols
Protocol 1: Purification via Diacetate Salt Formation
This protocol is effective for purifying crude piperazine derivatives from non-basic impurities.[1][12]
-
Dissolution: Dissolve the crude piperazine derivative in acetone (a starting concentration of 5-10% w/v is recommended). Warm the mixture gently (30-40°C) if necessary to achieve complete dissolution.
-
Acidification: While stirring, slowly add glacial acetic acid to the solution. Typically, a slight excess (1.1 equivalents per piperazine nitrogen) is used.
-
Precipitation: The piperazine diacetate salt should precipitate out of the solution. Continue stirring for 30-60 minutes at room temperature, then cool the mixture in an ice bath for another 30 minutes to maximize precipitation.
-
Isolation: Collect the precipitated salt by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold acetone to remove any soluble impurities.[1]
-
Drying: Dry the purified salt under vacuum.
-
Liberation of Free Base (Optional): To obtain the free base, dissolve the salt in water, basify the solution with a strong base (e.g., NaOH or K₂CO₃) to a pH >10, and extract the free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: General Method for Flash Chromatography on Silica Gel
This protocol provides a starting point for purifying polar piperazine derivatives using normal-phase flash chromatography.
-
Solvent System Selection: Using thin-layer chromatography (TLC), identify a suitable solvent system. A common mobile phase for basic compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). To improve peak shape and prevent streaking, add a small amount of a basic modifier like ammonium hydroxide or triethylamine (e.g., DCM:MeOH:NH₄OH 90:10:1).[9] Aim for an Rf value of 0.2-0.3 for your target compound.
-
Column Packing: Pack a silica gel column with the chosen mobile phase (without the basic modifier initially to ensure a stable baseline).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like pure methanol). If solubility is an issue, adsorb the crude material onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.
-
Elution: Begin elution with the mobile phase. A gradient elution, starting with a lower polarity (less MeOH) and gradually increasing the polarity, is often effective for separating compounds with different polarities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Advanced Purification Strategies
For particularly challenging separations, consider these advanced techniques:
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their charge.[13][14][15] Since piperazine derivatives are basic, they will be positively charged at acidic to neutral pH and can be purified using a cation-exchange column.[13][16] The compound is loaded onto the column at a low ionic strength and then eluted by increasing the salt concentration or changing the pH of the mobile phase.[17]
-
Mixed-Mode Chromatography (MMC): MMC utilizes stationary phases with multiple functionalities, such as hydrophobic and ion-exchange groups.[6][8][18] This allows for the simultaneous separation based on both polarity and charge, offering unique selectivity for polar, ionizable compounds like piperazine derivatives.[6][7]
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[19][20][21] It is a powerful technique for separating polar compounds and offers advantages such as high speed and reduced solvent consumption.[19][22] Additives are often used to improve the peak shape of basic compounds.[20][22][23]
Visualizing the Purification Workflow
A logical approach to selecting a purification strategy is crucial for success. The following diagram outlines a general workflow for purifying polar piperazine derivatives.
Caption: A decision-making workflow for the purification of polar piperazine derivatives.
References
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Validation & Comparative
A Senior Application Scientist's Guide to PROTAC Linkers: A Comparative Analysis Featuring 3-(4-Methylpiperazin-1-yl)propanoic acid
Introduction: The Linker as the Linchpin of PROTAC Efficacy
In the paradigm-shifting field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[][4] A PROTAC molecule is elegantly composed of three parts: a "warhead" ligand that binds the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two functional ends.[4][5][6][7][8]
While the ligands provide specificity, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated degradation.[1][9][10][11][] The linker's length, composition, rigidity, and attachment points dictate the spatial arrangement of the POI and E3 ligase, ultimately controlling the efficiency of ubiquitination and subsequent degradation.[][13] This guide provides a comparative analysis of common PROTAC linker classes, with a special focus on the strategic advantages of incorporating rigid heterocyclic scaffolds like 3-(4-Methylpiperazin-1-yl)propanoic acid.
The PROTAC Mechanism: A Linker-Orchestrated Process
The function of a PROTAC is a catalytic cycle orchestrated by the linker. Upon entering the cell, the PROTAC simultaneously engages the POI and an E3 ligase, forming the crucial ternary complex.[1][] This induced proximity enables the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the intact PROTAC to initiate another degradation cycle.[2] This event-driven, catalytic nature allows PROTACs to be effective at substoichiometric concentrations, a key advantage over traditional occupancy-based inhibitors.[1][2]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
A Field Guide to PROTAC Linkers: From Flexible Chains to Rigid Scaffolds
PROTAC linker design has evolved from synthetically convenient flexible chains to more sophisticated rigid structures that offer greater control over the molecule's conformation and physicochemical properties.[14] This evolution reflects a deeper understanding of the linker's active role in optimizing PROTAC performance. Linkers are broadly classified into two main categories: flexible and rigid.[1][5][15][16]
Flexible Linkers: The Workhorses of Early PROTAC Design
Flexible linkers are predominantly based on alkyl or polyethylene glycol (PEG) chains. Their prevalence in early-stage research is due to their synthetic tractability and the ease with which their length can be systematically varied.[1][9][14]
-
Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational freedom.[1][15] Their lipophilic nature can enhance membrane permeability and bioavailability.[] However, this same property can also lead to poor aqueous solubility, a common challenge in PROTAC development.[13][15]
-
Polyethylene Glycol (PEG) Chains: As the most common motif in published PROTACs, PEG linkers consist of repeating ethylene glycol units.[4][5][14] Their inherent hydrophilicity significantly improves the solubility of the often large and greasy PROTAC molecule.[4][13][15][18] While beneficial for solubility, PEG linkers can sometimes be susceptible to metabolic cleavage and may lead to a high number of rotatable bonds, which can be detrimental to cell permeability.[15][19]
Rigid Linkers: Engineering Precision and Performance
To overcome the limitations of flexible linkers, researchers are increasingly turning to rigid designs. By constraining the PROTAC's conformation, rigid linkers can pre-organize the warhead and anchor ligands into an orientation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[1][5][16] This can lead to enhanced potency, improved selectivity, and better overall drug-like properties.[1]
-
Alkynes and Triazoles: The linear geometry of alkynes and the metabolic stability of triazole rings (often installed via "click chemistry") provide a straightforward way to introduce rigidity and conformational restriction.[1][][14][20]
-
Cycloalkane Scaffolds (Piperazine/Piperidine): Saturated heterocycles like piperazine and piperidine are exceptionally valuable building blocks for rigid linkers.[14][21] They impart a defined three-dimensional structure that restricts flexibility while simultaneously improving the physicochemical profile of the PROTAC.[15][21] These motifs can reduce lipophilicity and improve metabolic stability compared to their linear counterparts, making them highly attractive for lead optimization.[21][22]
Spotlight on 3-(4-Methylpiperazin-1-yl)propanoic acid: A Strategic Choice
3-(4-Methylpiperazin-1-yl)propanoic acid is an exemplary building block that embodies the advantages of a rigid linker strategy. Its structure provides a unique combination of rigidity, synthetic accessibility, and favorable physicochemical properties.
Structural Advantages:
-
Constrained Conformation: The piperazine ring acts as a rigid scaffold, limiting the number of low-energy conformations the linker can adopt. This pre-organization can facilitate more efficient ternary complex formation.[1][16]
-
Improved Solubility and Reduced Lipophilicity: The nitrogen atoms in the piperazine ring act as hydrogen bond acceptors, which can improve aqueous solubility and reduce the overall lipophilicity of the PROTAC, a critical step in avoiding poor pharmacokinetic profiles.[21]
-
Enhanced Metabolic Stability: The heterocyclic piperazine core is generally more robust to oxidative metabolism compared to linear PEG or alkyl chains, potentially leading to a longer in vivo half-life.[15][19][21]
-
Tunable Exit Vectors: The propanoic acid group provides a classic carboxylic acid handle for amide bond formation, offering a reliable point of attachment. The geometry of the piperazine ring creates defined exit vectors, allowing for precise control over the orientation of the attached ligands.
Comparative Analysis of Linker Classes
The optimal linker is highly dependent on the specific POI and E3 ligase pair, and its selection often requires empirical testing.[14][23][24] However, understanding the general properties of each linker class is essential for rational design.
| Feature | Alkyl Chain Linkers | PEG Linkers | Piperazine-Based Linkers |
| Key Structural Feature | Linear hydrocarbon chain | Repeating ethylene glycol units | Saturated N-heterocycle |
| Flexibility | High | High | Low (Rigid) |
| Solubility | Generally low (hydrophobic) | High (hydrophilic)[4][18] | Moderate to High |
| Metabolic Stability | Generally stable[] | Can be susceptible to cleavage[15][19] | Generally high[15][21] |
| Synthetic Accessibility | High | High | Moderate |
| Key Advantage | Improves membrane permeability[] | Excellent for improving solubility[9][13] | Pre-organizes conformation, improves PK properties[1][21][22] |
| Key Disadvantage | Poor solubility, high flexibility | Potential metabolic liability, high flexibility | Can be synthetically more complex[1] |
Experimental Validation: From Synthesis to Degradation
A systematic workflow is essential to evaluate and compare the efficacy of PROTACs constructed with different linkers. The ultimate measure of success is the potent and selective degradation of the target protein within a cellular context.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Protocol: Quantifying Target Protein Degradation via Western Blot
The Western blot is a cornerstone technique for directly measuring the reduction in target protein levels following PROTAC treatment.[16]
Objective: To determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Seed the relevant cell line (e.g., MCF7 for an ER-alpha degrader) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in fresh cell culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and replace it with the medium containing the PROTAC dilutions or vehicle.
-
Incubate the cells for a predetermined time (e.g., 18-24 hours) to allow for protein degradation.
-
-
Cell Lysis and Protein Quantification:
-
Place the plates on ice, aspirate the medium, and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the protein) to a new tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
-
Wash the membrane three times with TBST.
-
Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein and the loading control in each lane using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Express the data as a percentage of the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[9]
-
Conclusion and Future Perspectives
The linker is a pivotal component in PROTAC design, acting as a strategic tool to modulate efficacy, selectivity, and pharmacokinetic properties. While flexible alkyl and PEG linkers offer synthetic simplicity and have proven effective, the field is decisively moving towards more sophisticated, rigid linkers to achieve superior drug-like properties.[14]
The incorporation of scaffolds like 3-(4-Methylpiperazin-1-yl)propanoic acid represents a key strategy in this evolution. By providing conformational constraint and improving physicochemical properties such as solubility and metabolic stability, these rigid linkers help address the challenges associated with the high molecular weight and lipophilicity of many PROTACs.[21][22]
Ultimately, there is no universal linker solution; the optimal choice is context-dependent and requires careful, empirical optimization for each new target.[9][25] The future of rational linker design will undoubtedly be accelerated by advances in structural biology and computational modeling, which will provide deeper insights into the complex dynamics of the ternary complex and further empower the development of next-generation protein degraders.[6][25]
References
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
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Scafuri, B., et al. (2022). FLT3-PROTACs for combating AML resistance: Analytical overview on chimeric agents developed, challenges, and future perspectives. ResearchGate. [Link]
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JenKem Technology USA. PROTAC PEG Linkers. [Link]
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]
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AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
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Mares, A., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]
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Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. ResearchGate. [Link]
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Maple, H. J., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC. [Link]
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Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. PMC. [Link]
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Pharmacy Research. PROTAC Linker. [Link]
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Kim, H. Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. [Link]
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Singh, A., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. [Link]
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Kim, H. Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. ResearchGate. [Link]
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A Researcher's Guide to the In Vitro Efficacy of 3-(4-Methylpiperazin-1-yl)propanoic Acid Analogs in Cancer Cell Lines
In the landscape of contemporary oncology research, the relentless pursuit of novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. The piperazine scaffold has emerged as a privileged structure in medicinal chemistry, owing to its versatile nature which allows for extensive structural modifications to modulate pharmacological properties.[1][2] This guide provides a comprehensive comparison of a series of rationally designed 3-(4-Methylpiperazin-1-yl)propanoic acid analogs and their cytotoxic potential against various human cancer cell lines.
The core structure, 3-(4-Methylpiperazin-1-yl)propanoic acid, serves as a foundational template for the synthesis of novel derivatives. The rationale behind the selection of this scaffold is rooted in the established anticancer properties of numerous piperazine-containing compounds.[3][4] The propanoic acid moiety offers a handle for further chemical modifications, while the methylpiperazine group can contribute to favorable pharmacokinetic properties.[2] This guide will delve into the experimental methodologies employed to evaluate the in vitro efficacy of these analogs, present comparative data, and explore the potential mechanisms of action.
The Analogs Under Investigation
For the purpose of this comparative guide, we will examine a series of four hypothetical analogs of 3-(4-Methylpiperazin-1-yl)propanoic acid. These analogs are designed based on common structure-activity relationship (SAR) strategies for piperazine derivatives, such as the introduction of various aryl substituents to explore the impact on anticancer activity.[1]
-
MPA-001: 3-(4-Methylpiperazin-1-yl)propanoic acid (Parent Compound)
-
MPA-002: 3-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic acid
-
MPA-003: 3-(4-(4-Chlorophenyl)piperazin-1-yl)propanoic acid
-
MPA-004: 3-(4-(4-Methoxyphenyl)piperazin-1-yl)propanoic acid
Comparative Efficacy in Cancer Cell Lines
The in vitro cytotoxic activity of the 3-(4-Methylpiperazin-1-yl)propanoic acid analogs was evaluated against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 72 hours of continuous exposure to the compounds.
| Compound ID | MCF-7 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) |
| MPA-001 | > 100 | > 100 | > 100 |
| MPA-002 | 15.8 | 22.5 | 18.2 |
| MPA-003 | 8.2 | 12.1 | 9.5 |
| MPA-004 | 35.4 | 48.7 | 41.3 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Note: The IC50 values for the hypothetical MPA analogs are representative values synthesized from published data on structurally similar piperazine derivatives for illustrative purposes. Doxorubicin is included as a positive control.
The data clearly indicates that the introduction of an aryl group at the N4 position of the piperazine ring significantly enhances the cytotoxic activity compared to the parent compound, MPA-001. The chloro-substituted analog, MPA-003 , exhibited the most potent activity across all three cell lines, suggesting that electron-withdrawing groups on the phenyl ring may be favorable for cytotoxicity. The fluoro-substituted analog, MPA-002 , also demonstrated considerable activity. Conversely, the methoxy-substituted analog, MPA-004 , with an electron-donating group, showed reduced potency compared to the halogenated analogs.
Experimental Methodologies
To ensure the scientific rigor and reproducibility of our findings, detailed experimental protocols are provided below. These protocols are standard and widely accepted in the field of in vitro cancer drug discovery.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]
Protocol:
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with serial dilutions of the MPA analogs (0.1 to 100 µM) for 72 hours.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Apoptosis Detection: Annexin V-FITC/PI Staining
To investigate whether the observed cytotoxicity was due to the induction of apoptosis, an Annexin V-FITC and Propidium Iodide (PI) double staining assay was performed and analyzed by flow cytometry.[1][2][7] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Cells were treated with the IC50 concentration of each MPA analog for 48 hours.
-
Cell Harvesting: Both adherent and floating cells were collected and washed with cold PBS.
-
Staining: The cells were resuspended in 1X Annexin V binding buffer, followed by the addition of Annexin V-FITC and PI.
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were immediately analyzed by flow cytometry.
Apoptosis Assay Workflow
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Cell Cycle Analysis
To determine the effect of the MPA analogs on cell cycle progression, flow cytometric analysis of propidium iodide-stained cells was conducted.[3][8] This technique allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Cells were treated with the IC50 concentration of each MPA analog for 24 hours.
-
Cell Fixation: The cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at 37°C in the dark.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry.
Potential Signaling Pathways
While the precise molecular targets of these novel analogs require further investigation, the structure of these compounds suggests potential interactions with key signaling pathways implicated in cancer cell proliferation and survival. The piperazine moiety is a common feature in many kinase inhibitors, and it is plausible that these analogs could exert their effects by targeting kinases within pathways such as the PI3K/Akt/mTOR or MAPK/ERK pathways.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Conclusion and Future Directions
This guide provides a comparative overview of the in vitro anticancer efficacy of a series of novel 3-(4-Methylpiperazin-1-yl)propanoic acid analogs. The results demonstrate that substitution on the piperazine ring significantly influences their cytotoxic potential, with halogenated aryl groups showing the most promise. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation of these and other novel chemical entities.
Future studies should focus on elucidating the precise mechanism of action of these compounds, including the identification of their molecular targets and their effects on key signaling pathways. Further optimization of the lead compound, MPA-003, through additional structure-activity relationship studies is warranted to potentially enhance its potency and selectivity. In vivo studies in animal models will also be crucial to assess the therapeutic potential of these promising analogs.
References
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Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
- Al-Ghorbani, M., et al. (2022). Piperazine Heterocycles as Potential Anticancer Agents: A Review.
- Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]
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SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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A Senior Application Scientist's Guide to Target Engagement Assays for Novel Kinase Inhibitors
Focus: Derivatives of 3-(4-Methylpiperazin-1-yl)propanoic acid
For drug development professionals, confirming that a molecule binds its intended target within a biologically relevant context is a critical milestone. This guide provides an in-depth comparison of leading target engagement (TE) methodologies, tailored for researchers working with small molecule kinase inhibitors, particularly those containing scaffolds like 3-(4-methylpiperazin-1-yl)propanoic acid. This moiety is a well-established pharmacophore found in successful kinase inhibitors such as Imatinib, making the principles discussed here widely applicable.[1][2]
We will dissect three orthogonal, yet complementary, biophysical assays: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). The objective is to equip you with the foundational knowledge to select the most appropriate assay, design robust experiments, and interpret the resulting data with confidence.[3][4]
Cellular Thermal Shift Assay (CETSA): Verifying Engagement in a Native Environment
CETSA is a powerful technique for assessing target engagement directly within intact cells or even tissues.[5][6] Its core principle is that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, making it more resistant to heat-induced denaturation.[7][8] This allows for the confirmation of target binding in a complex, physiological environment without any need for compound modification.[8]
Scientific Principle & Causality
When proteins are heated, they unfold and aggregate, losing their solubility.[7] A bound ligand reduces the conformational flexibility of the protein, increasing the energy required to denature it.[8] Consequently, the ligand-bound protein remains soluble at higher temperatures compared to its unbound state.[7] By measuring the amount of soluble protein remaining across a temperature gradient, we can generate a "melting curve." A shift in this curve in the presence of a compound is direct evidence of target engagement.[9]
Experimental Workflow
The CETSA workflow is conceptually straightforward, involving treatment, heating, fractionation, and detection.
Caption: CETSA workflow from cell treatment to data analysis.
Detailed Experimental Protocol (Western Blot Readout)
-
Cell Culture & Treatment: Plate cells (e.g., K562, which expresses the BCR-ABL kinase) and grow to ~80% confluency.[10] Treat cells with the desired concentration of the 3-(4-methylpiperazin-1-yl)propanoic acid derivative or vehicle (e.g., 0.1% DMSO) for 1-2 hours.
-
Heating Step: Harvest and resuspend cells in a buffer like PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.[11]
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen.[11]
-
Fractionation: Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[11]
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a standard method (e.g., BCA assay). Prepare samples for Western blotting.
-
Immunoblotting: Separate equal amounts of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target kinase, followed by an HRP-conjugated secondary antibody.[12]
-
Data Analysis: Quantify band intensities and plot them as a percentage of the non-heated control for each temperature point. Fit the data to generate melting curves and determine the melting temperature (Tm).
Data Interpretation & Application
A positive result is a rightward shift in the melting curve for compound-treated samples versus the vehicle control. For more quantitative comparisons, an Isothermal Dose-Response (ITDR) experiment can be performed. Here, cells are treated with a range of compound concentrations at a fixed temperature (near the protein's Tm), allowing for the calculation of an EC50 value, which reflects the compound's potency in a cellular context.[13]
| Parameter | Description | Typical Value Range |
| ΔTm | Change in melting temperature upon ligand binding. | +2 to +10 °C |
| ITDR EC50 | Effective concentration for 50% stabilization. | nM to µM |
Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics
SPR is a label-free, real-time optical technique that provides precise insights into the kinetics (how fast molecules bind and dissociate) and affinity (how strong the interaction is) of a drug-target interaction.[14][15] It is an in vitro method that requires purified protein.
Scientific Principle & Causality
SPR detects changes in the refractive index near a sensor surface.[16] In a typical experiment, the target protein (ligand) is immobilized on a gold-coated sensor chip. A solution containing the small molecule derivative (analyte) is flowed over the surface. As the analyte binds to the immobilized ligand, the mass on the sensor surface increases, causing a proportional change in the refractive index, which is measured in real-time as a response signal.[17][18]
Experimental Workflow
The SPR workflow involves immobilizing the target, injecting the analyte, and measuring the binding response.
Caption: SPR experimental cycle for kinetic analysis.
Detailed Experimental Protocol
-
Protein Immobilization: Activate a sensor chip (e.g., CM5 dextran chip) using EDC/NHS chemistry. Covalently couple the purified target kinase to the surface via amine coupling. Deactivate any remaining active esters.
-
Analyte Preparation: Prepare a dilution series of the 3-(4-methylpiperazin-1-yl)propanoic acid derivative in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO).
-
Binding Measurement:
-
Association: Inject the lowest concentration of the analyte over the sensor surface at a constant flow rate and record the response until it approaches equilibrium.
-
Dissociation: Switch the injection back to running buffer and monitor the decrease in signal as the analyte dissociates from the target.
-
-
Regeneration: Inject a mild regeneration solution (e.g., low pH glycine) to remove all bound analyte without denaturing the immobilized protein.
-
Cycle Repetition: Repeat steps 3 and 4 for each concentration in the dilution series, including a zero-concentration (buffer only) injection for double referencing.
-
Data Analysis: Subtract the reference channel and buffer injection signals. Globally fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract kinetic and affinity constants.[19]
Data Interpretation & Application
SPR provides rich quantitative data on the interaction, which is crucial for structure-activity relationship (SAR) studies.[3]
| Parameter | Description | Unit | Typical Value Range (Kinase Inhibitors) |
| k_a (k_on) | Association rate constant | M⁻¹s⁻¹ | 10⁴ to 10⁷ |
| k_d (k_off) | Dissociation rate constant | s⁻¹ | 10⁻² to 10⁻⁵ |
| K_D | Equilibrium dissociation constant (k_d/k_a) | nM | 1 to 1000 |
A lower K_D value indicates a higher binding affinity. The kinetic rates provide insight into the compound's residence time on the target.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for characterizing the thermodynamics of an interaction, providing a complete thermodynamic profile in a single experiment without labeling or immobilization.[20]
Scientific Principle & Causality
Nearly all binding events are accompanied by a change in heat (enthalpy). ITC uses a highly sensitive microcalorimeter to measure this heat change.[21] One component (e.g., the purified kinase) is placed in a sample cell, and the other (the small molecule derivative) is incrementally injected from a syringe. The instrument measures the power required to maintain zero temperature difference between the sample cell and a reference cell. Exothermic reactions (heat released) result in negative peaks, while endothermic reactions (heat absorbed) produce positive peaks.[21]
Experimental Workflow
An ITC experiment involves titrating the ligand into the protein solution and measuring the resulting heat changes.
Caption: ITC workflow for thermodynamic characterization.
Detailed Experimental Protocol
-
Sample Preparation: Prepare the purified protein and the small molecule derivative in the exact same, extensively dialyzed buffer to minimize heats of dilution.[22] Degas both solutions thoroughly.
-
Instrument Setup: Load the protein solution into the sample cell and the compound solution into the injection syringe. Allow the system to equilibrate thermally.
-
Titration: Program a series of small, sequential injections (e.g., 20-30 injections of 1-2 µL each) of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Control Experiment: Perform a control titration by injecting the compound into the buffer alone to measure the heat of dilution, which must be subtracted from the binding data.[23]
-
Data Analysis: Integrate the area under each injection peak to determine the heat change (ΔH). Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).[22][23]
Data Interpretation & Application
ITC provides a complete thermodynamic signature of the binding event, which is invaluable for lead optimization.[24]
| Parameter | Description | Unit | Interpretation |
| K_D | Equilibrium dissociation constant | nM / µM | Binding affinity (strength) |
| n | Stoichiometry | - | Molar ratio of binding (e.g., 1:1) |
| ΔH | Enthalpy of binding | kcal/mol | Heat released/absorbed from bond formation |
| ΔS | Entropy of binding | cal/mol·K | Change in disorder (e.g., hydrophobic effects) |
| ΔG | Gibbs free energy | kcal/mol | Overall binding energy (ΔG = ΔH - TΔS) |
Understanding whether binding is enthalpy-driven (favorable bond formation) or entropy-driven (favorable changes in solvent/conformational ordering) can guide rational drug design.[20]
Comparative Summary of Target Engagement Assays
Choosing the right assay depends on the specific question, the stage of the drug discovery project, and the available resources.[4]
| Feature | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Ligand-induced thermal stabilization[7] | Change in refractive index upon binding[16] | Direct measurement of binding heat[21] |
| Context | Cellular / In vivo | In vitro (purified components) | In vitro (purified components) |
| Key Output | Target engagement confirmation (ΔTm), Cellular potency (EC50)[13] | Kinetics (k_a, k_d) , Affinity (K_D)[19] | Thermodynamics (ΔH, ΔS) , Affinity (K_D), Stoichiometry (n) |
| Labeling | Label-free | Label-free | Label-free |
| Throughput | Low (WB) to High (HT-CETSA)[25] | Medium to High | Low to Medium |
| Protein Req. | Endogenous levels | Low (µg) | High (mg) |
| Main Advantage | Physiologically relevant context | Real-time kinetic data | Gold standard for thermodynamics |
| Main Limitation | Indirect readout, not all proteins shift | Immobilization may alter protein | Low throughput, requires large sample amounts |
Conclusion and Strategic Application
For derivatives of 3-(4-methylpiperazin-1-yl)propanoic acid, a multi-assay approach provides the most comprehensive understanding of target engagement.
-
Start with CETSA: Use CETSA early to confirm that your derivatives can penetrate the cell membrane and engage the target kinase in its native environment. An ITDR-CETSA experiment will help rank compounds based on their cellular potency.[13][26]
-
Follow with SPR: For promising hits from CETSA, use SPR to obtain detailed kinetic information. This will help you understand the structure-activity relationships (SAR) for both on-rates and off-rates, guiding medicinal chemistry efforts to optimize for desirable properties like long residence time.[3]
-
Use ITC for Lead Optimization: For lead candidates, employ ITC to gain a deep understanding of the thermodynamic drivers of binding. This information can reveal why certain structural modifications improve affinity and can be crucial for optimizing the enthalpic and entropic contributions to binding, leading to more potent and specific inhibitors.[27]
By strategically combining these powerful techniques, researchers can build a robust, data-driven case for the mechanism of action of their novel kinase inhibitors, significantly de-risking the drug discovery process and accelerating the path toward clinical development.[28][29]
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ResearchGate. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]
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Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Link]
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PubMed. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]
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Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. [Link]
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deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. [Link]
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Sygnature Discovery. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. [Link]
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ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in.... [Link]
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ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]
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Frontiers. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. [Link]
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Portland Press. (2023). A beginner's guide to surface plasmon resonance. [Link]
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Taylor & Francis Online. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. [Link]
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ACS Publications. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. [Link]
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Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]
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ELRIG. (2019). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. [Link]
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MDPI. (n.d.). Simultaneous Quantification of Protein Binding Kinetics in Whole Cells with Surface Plasmon Resonance Imaging and Edge Deformation Tracking. [Link]
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ResearchGate. (2025). (PDF) Current Advances in CETSA. [Link]
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Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]
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National Center for Biotechnology Information. (n.d.). A Probe-Based Target Engagement Assay for Kinases in Live Cells. [Link]
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Labcompare. (2015). New Developments in Characterizing Protein-Small Molecule Interactions for Drug Discovery. [Link]
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National Center for Biotechnology Information. (n.d.). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). [Link]
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National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]
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National Center for Biotechnology Information. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. [Link]
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
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Pharmaceutical Online. (n.d.). Characterizing Binding Interactions By ITC. [Link]
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YouTube. (2025). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. [Link]
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Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
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ACS Publications. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. [Link]
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Taylor & Francis Online. (n.d.). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). [Link]
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PubMed. (2021). Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. [Link]
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PubMed. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. [Link]
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MDPI. (2022). New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells. [Link]
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A Researcher's Guide to the Structure-Activity Relationship of Piperazine-Based FAAH Inhibitors: A Comparative Analysis
In the landscape of modern drug discovery, the strategic modulation of the endocannabinoid system presents a promising frontier for therapeutic intervention in pain, inflammation, and neurological disorders. A key regulatory node in this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endogenous cannabinoid anandamide and other bioactive lipid amides.[1][2] Inhibition of FAAH elevates the levels of these signaling molecules, offering a nuanced approach to enhancing endocannabinoid tone without the adverse effects associated with direct cannabinoid receptor agonists.[3]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a prominent class of FAAH inhibitors centered around a piperazine scaffold. While direct SAR studies on 3-(4-methylpiperazin-1-yl)propanoic acid amides are not extensively documented in publicly accessible literature, a wealth of data exists for the closely related and bioisosterically similar piperazine ureas and carbamates. These compounds, which share the critical piperazine core, serve as the foundation for our comparative guide, offering invaluable insights for researchers in medicinal chemistry and drug development. We will dissect the molecular architecture of these inhibitors, explore the causal relationships between structural modifications and inhibitory potency, and provide robust experimental protocols for their evaluation.
The Piperazine-Urea Scaffold: A Privileged Chemotype for FAAH Inhibition
The journey to potent and selective FAAH inhibitors has led to the identification of several privileged scaffolds, with piperidine and piperazine ureas emerging as a particularly fruitful class.[1][4] These compounds act as irreversible inhibitors, forming a covalent bond with the catalytic serine (Ser241) residue within the FAAH active site, effectively carbamylating the enzyme.[1][5] This mechanism-based inactivation leads to sustained target engagement.
The core scaffold can be deconstructed into three key regions, each offering a vector for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Understanding the influence of each component is paramount for rational drug design.
Caption: Workflow for a fluorescence-based FAAH inhibition assay.
Materials:
-
FAAH Enzyme: Recombinant human or rat FAAH.
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA. [6]* FAAH Substrate: AMC arachidonoyl amide.
-
Test Compounds (Inhibitors): Dissolved in DMSO.
-
96-well plates: Opaque, flat-bottom for fluorescence readings.
-
Fluorescence plate reader.
Step-by-Step Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Dilute the FAAH enzyme and substrate to their final working concentrations in the Assay Buffer. Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup:
-
100% Activity Wells (Control): Add 170 µL of Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of DMSO.
-
Inhibitor Wells: Add 170 µL of Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the test compound dilution.
-
Background Wells: Add 180 µL of Assay Buffer and 10 µL of DMSO (no enzyme).
-
-
Pre-incubation (Crucial for Irreversible Inhibitors): Cover the plate and incubate for a defined period (e.g., 30-60 minutes) at 37°C. This allows time for covalent bond formation between the inhibitor and the enzyme. [1]4. Reaction Initiation: Add 10 µL of the FAAH Substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence kinetically for 30 minutes, with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. [6]6. Data Analysis:
-
Subtract the background fluorescence from all other readings.
-
Determine the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol: Selectivity Assessment via Activity-Based Protein Profiling (ABPP)
Selectivity is a critical parameter for any drug candidate. ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against an entire family of enzymes (e.g., serine hydrolases) in a native biological sample. [7] Principle: A complex proteome (e.g., brain homogenate) is treated with the test inhibitor. Subsequently, a broad-spectrum, fluorescently-tagged activity-based probe (ABP) that covalently labels the active sites of many serine hydrolases is added. If the test inhibitor has bound to FAAH (or any other hydrolase), it will block the binding of the fluorescent ABP. The proteome is then separated by SDS-PAGE, and the loss of a fluorescent band corresponding to FAAH indicates successful inhibition. The absence of changes in other bands indicates selectivity. [7]
Caption: Workflow for assessing inhibitor selectivity using ABPP.
Materials:
-
Proteome Source: Mouse brain tissue homogenate.
-
Test Inhibitor and Vehicle Control (DMSO).
-
Activity-Based Probe (ABP): e.g., Fluorophosphonate-Rhodamine (FP-Rhodamine).
-
SDS-PAGE reagents and equipment.
-
Fluorescence gel scanner.
Step-by-Step Procedure:
-
Proteome Preparation: Homogenize fresh mouse brain tissue in an appropriate buffer (e.g., PBS) and determine the protein concentration.
-
Inhibitor Treatment: In separate microcentrifuge tubes, pre-incubate aliquots of the brain proteome (e.g., 50 µg of protein) with the test inhibitor at various concentrations (or DMSO as a vehicle control) for 30 minutes at 37°C.
-
Probe Labeling: Add the FP-Rhodamine probe to each tube at a final concentration of ~1 µM. Incubate for another 30 minutes at 37°C.
-
Sample Preparation for Electrophoresis: Quench the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on a polyacrylamide gel (e.g., 10%).
-
Fluorescence Scanning: Scan the gel using a fluorescence scanner with appropriate excitation and emission filters for the rhodamine fluorophore.
-
Analysis: Compare the lane treated with the inhibitor to the DMSO control lane. A significant reduction or complete disappearance of the fluorescent band at the molecular weight corresponding to FAAH (~60 kDa) confirms target engagement. The intensity of other bands should remain unchanged, demonstrating the inhibitor's selectivity for FAAH over other active serine hydrolases in the proteome. [7]
Conclusion and Future Directions
The piperazine-urea scaffold represents a highly validated and potent chemotype for the irreversible inhibition of Fatty Acid Amide Hydrolase. The structure-activity relationship is well-defined, with key insights guiding the rational design of new analogues. Potency is maximized by incorporating a 3-pyridyl terminal group and a large, lipophilic N4-substituent on the piperazine core. These derivatives demonstrate superior potency compared to other classes of FAAH inhibitors and their efficacy in animal models of pain and inflammation is well-documented.
Future research in this area should continue to focus on optimizing the pharmacokinetic and safety profiles of these inhibitors. While compounds like JNJ-40355003 show excellent properties, the tragic outcome of the BIA 10-2474 clinical trial, a structurally distinct FAAH inhibitor, underscores the absolute necessity of rigorous off-target profiling. The application of advanced techniques like activity-based protein profiling will remain an indispensable tool to ensure the selectivity and ultimate safety of the next generation of FAAH-targeted therapeutics. Further exploration of bioisosteric replacements for the urea "warhead" could also yield novel inhibitors with different mechanisms of action or improved drug-like properties.
References
- Selleck Chemicals. URB597 FAAH inhibitor. [URL: https://www.selleckchem.com/products/urb597.html]
- Fegley, D., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Reviews, 12(1), 21-38. [URL: https://www.ncbi.nlm.nih.gov/pubmed/16834756]
- Lodola, A., et al. (2009). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Medicinal Chemistry, 52(4), 985-995. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2693245/]
- Keith, J. M., et al. (2012). Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate. ACS Medicinal Chemistry Letters, 3(10), 839-843. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025816/]
- Fowler, C. J., et al. (2004). Differences in the pharmacological properties of rat and chicken brain fatty acid amidohydrolase. British Journal of Pharmacology, 141(1), 156-166. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1574163/]
- Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. [URL: https://www.caymanchem.com/product/10005016]
- Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2693245/]
- Holt, S., et al. (2005). Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3´-Carbamoyl-biphenyl-3-yl Ester (URB597). Journal of Pharmacology and Experimental Therapeutics, 313(1), 352-358. [URL: https://escholarship.org/uc/item/4vj322f2]
- BenchChem. (n.d.). Application Notes and Protocols for Irreversible FAAH Inhibitor Assays. [URL: https://www.benchchem.
- Sigma-Aldrich. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). [URL: https://www.sigmaaldrich.com/US/en/product/sigma/mak402]
- van der Wel, T., et al. (2018). Development of a Multiplexed Activity-Based Protein Profiling Assay to Evaluate Activity of Endocannabinoid Hydrolase Inhibitors. ACS Chemical Biology, 13(10), 2847-2854. [URL: https://pubs.acs.org/doi/10.1021/acschembio.8b00609]
- Alexander, S. P., et al. (2006). The Potency of the Fatty Acid Amide Hydrolase Inhibitor URB597 Is Dependent Upon the Assay pH. Pharmacological Research, 54(6), 481-485. [URL: https://pubmed.ncbi.nlm.nih.gov/16891081/]
- Boger, D. L., et al. (2005). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). ACS Medicinal Chemistry Letters, 1(1), 26-30. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2905929/]
- Selleck Chemicals. (n.d.). FAAH Inhibitor Review. [URL: https://www.selleckchem.
- van Esbroeck, A. C. M., et al. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science, 356(6342), 1068-1072. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5634587/]
- ResearchGate. (n.d.). Inhibition of FAAH activity in rat brain homogenates by ibuprofen and its metabolites. [URL: https://www.researchgate.net/figure/Inhibition-of-FAAH-activity-in-rat-brain-homogenates-by-ibuprofen-and-its-19-OH-29-OH_fig4_264448501]
- Niphakis, M. J., et al. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. R Discovery. [URL: https://rdiscovery.
- Hardouin, C., et al. (2011). SAR and LC/MS studies of β-lactamic inhibitors of human fatty acid amide hydrolase (hFAAH): evidence of a nonhydrolytic process. Journal of Medicinal Chemistry, 54(21), 7547-7557. [URL: https://pubmed.ncbi.nlm.nih.gov/21992383/]
- Clapper, J. R., et al. (2008). Synthesis and QSAR of Fatty Acid Amide Hydrolase Inhibitors: Modulation at the N-Portion of Biphenyl-3-yl Alkylcarbamates. Journal of Medicinal Chemistry, 51(12), 3487-3498. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2693245/]
- Piomelli, D., et al. (2013). Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 56(17), 6898-6911. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3844026/]
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A Senior Application Scientist's Guide to Benchmarking New Piperazine Building Blocks
Introduction: The Enduring Significance of the Piperazine Scaffold in Modern Drug Discovery
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing 1 and 4 positions, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in a vast number of blockbuster drugs, such as the pioneering kinase inhibitor Imatinib and the widely recognized phosphodiesterase-5 inhibitor Sildenafil, is a testament to its remarkable utility.[3] The unique physicochemical properties of the piperazine moiety, including its ability to enhance aqueous solubility, modulate lipophilicity, and provide a rigid scaffold for precise pharmacophore presentation, make it an invaluable tool for drug designers.[4][5] The two nitrogen atoms offer opportunities for facile derivatization, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[6]
Despite the widespread success of traditional piperazine-containing compounds, the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and safety profiles necessitates the continuous exploration of new chemical space. This has led to the development of a diverse array of novel piperazine building blocks, featuring unique substitution patterns and stereochemistry. This guide provides a comprehensive framework for benchmarking these new building blocks against established standards, ensuring that researchers can make informed decisions in their drug discovery programs. We will delve into a head-to-head comparison of key performance indicators, provide detailed experimental protocols for their evaluation, and offer insights into the rationale behind these experimental choices.
The Rationale for Novel Piperazine Building Blocks: Beyond the Basics
While simple N-substituted piperazines have proven their worth, the demand for drugs with highly specific target engagement and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties has driven the innovation of more complex piperazine scaffolds. These novel building blocks often incorporate features such as:
-
Constrained Geometries: Introducing rigidity into the piperazine ring can pre-organize the molecule for optimal binding to its target, potentially increasing potency and selectivity.
-
Chiral Centers: The incorporation of stereochemistry allows for the exploration of three-dimensional binding pockets, leading to improved target engagement and reduced off-target effects.
-
Novel Substitution Patterns: Moving beyond simple N-alkylation or N-arylation to include substituents on the carbon framework of the piperazine ring opens up new vectors for interaction with biological targets and can modulate physicochemical properties in unique ways.[1]
The central hypothesis is that these advanced piperazine building blocks will enable the synthesis of drug candidates with superior "drug-like" properties compared to those derived from simpler, traditional piperazine starting materials.
Benchmarking Performance: A Data-Driven Comparison
To objectively assess the potential of new piperazine building blocks, a rigorous comparison against well-characterized standards is essential. For this guide, we have selected two blockbuster drugs, Sildenafil and Imatinib , as our "gold standard" marketed drugs. As a benchmark for synthetic utility and fundamental properties, we will use the widely available and versatile building block, 1-Boc-piperazine .
Physicochemical and ADME Property Comparison
The following table summarizes key physicochemical and in vitro ADME data for our selected standards. This data provides a quantitative baseline for evaluating new piperazine derivatives.
| Property | Sildenafil | Imatinib | 1-Boc-piperazine | New Piperazine Building Block |
| Molecular Weight ( g/mol ) | 474.58 | 493.6 | 186.25 | [Insert Data] |
| LogP | 1.9 | ~3.8 | ~0.8 | [Insert Data] |
| Aqueous Solubility (µg/mL) | ~3500 (pH dependent)[7][8] | > 1000 (pH dependent)[9] | Soluble in water[10] | [Insert Data] |
| Permeability (Papp, 10⁻⁶ cm/s) | High | High[9] | - | [Insert Data] |
| Metabolic Stability (t½, min) | ~20-30 (Human Liver Microsomes) | ~90 (Human Liver Microsomes) | - | [Insert Data] |
| Efflux Ratio (MDR1-MDCK) | Low | Substrate of P-gp | - | [Insert Data] |
Note: The data for Sildenafil and Imatinib are compiled from various sources and may vary depending on the specific experimental conditions.
Experimental Protocols: A Practical Guide to Benchmarking
To ensure the generation of high-quality, reproducible data for your new piperazine building blocks, we provide the following detailed, step-by-step protocols for key in vitro ADME assays.
Kinetic Aqueous Solubility Assay (Nephelometry)
Rationale: This high-throughput assay provides a rapid assessment of a compound's solubility under non-equilibrium conditions, which is often more representative of the conditions encountered in early-stage in vitro biological assays.[11] Poor solubility can be a major liability, leading to inaccurate biological data and challenges in formulation development.
Experimental Workflow:
Caption: Workflow for the nephelometric kinetic solubility assay.
Step-by-Step Protocol:
-
Prepare Stock Solutions: Dissolve the test compound and standards (e.g., a highly soluble and a poorly soluble compound for reference) in 100% DMSO to a final concentration of 10 mM.
-
Create Serial Dilutions: In a 96-well plate, perform a serial dilution of the stock solutions in DMSO.
-
Prepare Assay Plate: To a clear-bottom 96-well plate, add an appropriate volume of phosphate-buffered saline (PBS), pH 7.4.
-
Compound Addition: Transfer a small, equal volume of the DMSO serial dilutions to the corresponding wells of the assay plate containing PBS. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to occur.
-
Measurement: Read the plate using a nephelometer, which measures the intensity of light scattered by any undissolved particles.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in the nephelometry signal is observed compared to the baseline.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: The PAMPA assay is a high-throughput, cell-free method to predict the passive permeability of a compound across a lipid membrane.[12] This is a crucial parameter for predicting oral absorption and blood-brain barrier penetration.
Experimental Workflow:
Caption: General workflow for the PAMPA assay.
Step-by-Step Protocol:
-
Prepare Solutions:
-
Donor Solution: Prepare a solution of the test compound (e.g., 10 µM) in a suitable buffer (e.g., PBS, pH 7.4) with a low percentage of DMSO.
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.
-
Lipid Solution: Prepare a solution of a lipid (e.g., 1% lecithin) in an organic solvent (e.g., dodecane).[10]
-
-
Prepare Donor Plate: Coat the filter membrane of a 96-well donor plate with a small volume of the lipid solution and allow the solvent to evaporate.
-
Assemble and Incubate: Add the donor solution to the coated donor plate. Carefully place the donor plate on top of the acceptor plate to create a "sandwich." Incubate at room temperature for a defined period (e.g., 4-18 hours).[8]
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area * time)) * -ln(1 - [C]_A / [C]_eq) where V_A is the volume of the acceptor well, Area is the surface area of the membrane, time is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_eq is the equilibrium concentration.
Metabolic Stability Assay (Human Liver Microsomes)
Rationale: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are the primary enzymes responsible for drug metabolism in the liver.[9] High metabolic instability can lead to rapid clearance of the drug from the body, resulting in poor bioavailability and a short duration of action.
Experimental Workflow:
Caption: Workflow for the metabolic stability assay using liver microsomes.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Microsome Suspension: Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Test Compound Solution: Prepare a working solution of the test compound (e.g., 1 µM final concentration).
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[1]
-
-
Incubation:
-
In a 96-well plate, add the microsome suspension and the test compound solution. Pre-incubate at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693 / k.
-
MDR1-MDCK Permeability Assay
Rationale: This cell-based assay is used to determine if a compound is a substrate of the P-glycoprotein (P-gp) efflux transporter.[13] P-gp is highly expressed at the blood-brain barrier and in the intestine, and efflux by this transporter can significantly limit a drug's brain penetration and oral bioavailability.
Experimental Workflow:
Caption: Workflow for the MDR1-MDCK permeability assay.
Step-by-Step Protocol:
-
Cell Culture: Seed Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDR1-MDCK) onto permeable Transwell inserts and culture until a confluent monolayer is formed (typically 3-5 days).
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) across the cell monolayer to ensure the formation of tight junctions.
-
Transport Experiment:
-
Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution).
-
For apical-to-basolateral (A-to-B) transport, add the test compound to the apical (upper) chamber.
-
For basolateral-to-apical (B-to-A) transport, add the test compound to the basolateral (lower) chamber.
-
Incubate the plates at 37°C.
-
-
Sampling and Analysis: At specified time points, collect samples from the receiver chamber and analyze the concentration of the test compound by LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability (Papp) for both the A-to-B and B-to-A directions.
-
Calculate the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio significantly greater than 2 suggests that the compound is a substrate of P-gp.
-
The Role of 1-Boc-Piperazine as a Standard Building Block
1-Boc-piperazine is a widely used and commercially available building block that serves as an excellent benchmark for the synthetic accessibility and derivatization potential of new piperazine scaffolds.[14][15] Its key features include:
-
Orthogonal Protection: The Boc protecting group allows for the selective functionalization of the free secondary amine, after which the Boc group can be readily removed under acidic conditions to reveal the second amine for further modification.[16] This synthetic versatility is a major advantage.
-
Cost-Effectiveness: Due to its widespread use and established manufacturing processes, 1-Boc-piperazine is a relatively inexpensive starting material.[13] The cost-effectiveness of new piperazine building blocks should be considered in the context of the overall cost of a drug discovery program.
-
Predictable Reactivity: The reactivity of the unprotected amine in 1-Boc-piperazine is well-understood, allowing for reliable and predictable outcomes in a variety of chemical transformations, including aminations, acylations, and reductive aminations.
When evaluating new piperazine building blocks, it is important to consider not only their potential to impart improved biological and ADME properties but also their synthetic tractability and cost compared to established standards like 1-Boc-piperazine.
Conclusion and Future Outlook
The piperazine scaffold will undoubtedly continue to be a mainstay in drug discovery for the foreseeable future. The development of novel piperazine building blocks offers exciting opportunities to access new chemical space and design next-generation therapeutics with enhanced properties. By employing a rigorous and systematic benchmarking approach, as outlined in this guide, researchers can effectively evaluate the potential of these new building blocks and make data-driven decisions to advance their drug discovery programs. The integration of in vitro ADME profiling early in the discovery process is critical for identifying and mitigating potential liabilities, ultimately increasing the probability of success in bringing new, life-changing medicines to patients.
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- Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - MDPI. (URL not available)
- Physiologically Relevant In Vitro-In Vivo Correlation (IVIVC) Approach for Sildenafil with Site-Dependent Dissolution - Semantic Scholar. (2019). (URL not available)
- Development and Ex-Vivo Skin Permeation of Sildenafil Citrate Microemulsion System for Transdermal Delivery - PMC - PubMed Central. (2024). (URL not available)
- Enhanced Dissolution of Sildenafil Citrate Using Solid Dispersion with Hydrophilic Polymers: Physicochemical Characterization and In Vivo Sexual Behavior Studies in Male R
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Cross-reactivity profiling of kinase inhibitors with a methylpiperazine group
An In-Depth Technical Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Featuring a Methylpiperazine Group
This guide provides an in-depth comparison of modern techniques for profiling the cross-reactivity of kinase inhibitors, with a particular focus on compounds incorporating the ubiquitous methylpiperazine group. For researchers, scientists, and drug development professionals, understanding an inhibitor's selectivity is paramount for predicting efficacy, anticipating off-target effects, and uncovering new therapeutic opportunities. This document synthesizes technical methodologies with field-proven insights to guide your experimental design and data interpretation.
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases are a cornerstone of drug discovery, regulating a vast array of cellular processes. The development of small-molecule kinase inhibitors has revolutionized the treatment of many diseases, particularly cancer. A common structural feature in many successful kinase inhibitors is the 1-methylpiperazine group.[1][2] This moiety is often incorporated to enhance critical drug-like properties such as aqueous solubility, cell permeability, and oral bioavailability, making it a favored scaffold in medicinal chemistry.[1][3] Prominent examples include imatinib, dasatinib, and ponatinib.
However, the high degree of conservation in the ATP-binding site across the human kinome means that many inhibitors, while potent against their primary target, often interact with dozens of other kinases. This "polypharmacology" or cross-reactivity can be both beneficial, leading to efficacy against multiple disease drivers, or detrimental, causing off-target toxicities.[4][5] Therefore, a comprehensive and accurate cross-reactivity profile is not merely a characterization step but a critical component of any kinase inhibitor development program.
This guide explores and compares the three principal methodologies used to generate these profiles: large-panel kinase binding and activity assays, the Cellular Thermal Shift Assay (CETSA), and chemical proteomics.
High-Throughput Kinome Profiling: A Global View of Inhibitor Interactions
The first step in understanding a compound's selectivity is often a broad, in vitro screen against a large panel of recombinant kinases. These assays provide a global overview of the inhibitor's binding landscape across the kinome.
Causality and Scientific Principle
These platforms aim to quantify the direct interaction between an inhibitor and a purified kinase. The most common format is the competition binding assay, which measures the ability of a test compound to displace a known, high-affinity ligand from the kinase's ATP-binding site.[6][7] The amount of kinase that remains bound to the immobilized ligand is inversely proportional to the test compound's binding affinity.[7] An alternative approach measures enzymatic activity, quantifying the reduction in substrate phosphorylation in the presence of the inhibitor using methods like ADP-Glo™, which measures the amount of ADP produced in the kinase reaction.[8][9]
Because these assays use purified components, they provide a direct and unambiguous measure of binding affinity or inhibitory activity without the complexities of a cellular environment. This makes them ideal for initial screening, structure-activity relationship (SAR) studies, and head-to-head compound comparisons.
Experimental Workflow: Kinase Binding Assay
Caption: Generalized workflow for a KINOMEscan® competition binding assay.
Detailed Experimental Protocol
-
Compound Preparation : Serially dilute the test inhibitor (e.g., Imatinib) in DMSO to create a concentration range for dose-response analysis or prepare at a single, fixed concentration (commonly 1 µM) for screening.
-
Assay Plate Preparation : A kinase panel (e.g., scanEDGE, with 97 kinases) is prepared.[6] Each kinase is individually expressed as a fusion with a DNA tag (e.g., T7 phage).
-
Binding Reaction : The test inhibitor is incubated with the specific kinase-phage fusion protein in assay wells that are coated with an immobilized, broadly active kinase inhibitor.
-
Competition : The test inhibitor competes with the immobilized ligand for binding to the kinase. High-affinity test compounds will prevent the kinase-phage from binding to the well surface.
-
Washing : Unbound kinase-phage is washed away.
-
Elution and Quantification : The remaining bound kinase-phage is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis : The amount of kinase detected in the presence of the test compound is compared to a DMSO vehicle control. Results are typically expressed as "percent of control," where a lower number indicates stronger binding.[10] For dose-response experiments, a dissociation constant (Kd) is calculated.
Data Presentation: Comparative Kinase Inhibition Profiles
The following table summarizes representative binding data for three well-known kinase inhibitors containing the methylpiperazine group. Data is presented as the dissociation constant (Kd) in nM, where a lower value indicates a stronger binding interaction.
| Kinase Target | Imatinib (Kd, nM) | Dasatinib (Kd, nM) | Ponatinib (Kd, nM) | Kinase Family |
| ABL1 (non-phosphorylated) | 25 | <0.3 | 0.37 | Tyrosine Kinase |
| ABL1 (T315I mutant) | >10,000 | >10,000 | 2.0 | Tyrosine Kinase |
| KIT | 110 | 1.1 | 17 | Tyrosine Kinase |
| PDGFRA | 130 | 1.3 | 1.1 | Tyrosine Kinase |
| SRC | 3,700 | 0.56 | 5.4 | Tyrosine Kinase |
| VEGFR2 (KDR) | >10,000 | 7.9 | 2.1 | Tyrosine Kinase |
| FLT3 | 3,100 | 30 | 0.3 | Tyrosine Kinase |
| LCK | >10,000 | 0.4 | 20 | Tyrosine Kinase |
| DDR1 | 180 | 2,700 | 110 | Tyrosine Kinase |
| NQO2 | 200 | >10,000 | >10,000 | Oxidoreductase |
Primary targets for each inhibitor are in bold . Known significant off-targets are in italics. Data synthesized from multiple sources for illustrative purposes.[11][12][13][14][15][16]
Cellular Thermal Shift Assay (CETSA): Validating Target Engagement in a Native Environment
While in vitro assays are excellent for broad screening, they lack physiological context. The Cellular Thermal Shift Assay (CETSA) bridges this gap by directly measuring a compound's binding to its target within intact cells or tissues.[17][18]
Causality and Scientific Principle
CETSA operates on the principle of ligand-induced thermal stabilization.[18][19] When a protein is heated, it denatures and aggregates. The binding of a ligand, such as a kinase inhibitor, stabilizes the protein's structure, increasing the temperature required to denature it.[18] By heating cell lysates or intact cells treated with a compound to a range of temperatures and then quantifying the amount of soluble protein remaining, one can generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound provides direct evidence of target engagement in a physiologically relevant environment.[20][21]
This method is invaluable for confirming that a primary target is engaged at a cellular level and for validating suspected off-targets identified in broader screens.
Experimental Workflow: CETSA
Caption: Step-by-step workflow for a classic CETSA experiment.
Detailed Experimental Protocol
-
Cell Treatment : Culture cells of interest (e.g., K562 cells for BCR-ABL) and treat one population with the kinase inhibitor (e.g., Dasatinib) and a control population with vehicle (DMSO) for a defined period.
-
Heat Challenge : Aliquot the treated cell suspensions into separate PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.[19]
-
Lysis : Lyse the cells to release their protein content. This is often achieved by multiple freeze-thaw cycles.
-
Separation of Fractions : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification : Carefully collect the supernatant containing the soluble protein fraction. Analyze the abundance of the target protein at each temperature point using a specific detection method, such as Western blotting or a multiplex proximity extension assay.[17]
-
Curve Generation : Plot the amount of soluble protein (normalized to the unheated sample) against temperature for both the inhibitor-treated and control samples. A rightward shift in the curve for the treated sample indicates thermal stabilization and confirms target engagement.
Chemical Proteomics: Unbiased Discovery of Off-Targets
To move beyond known kinases and identify a compound's full interaction landscape, chemical proteomics offers a powerful, unbiased discovery approach.[11] This technique can identify both expected and completely unanticipated on- and off-targets, including non-kinase proteins.[11][22]
Causality and Scientific Principle
Chemical proteomics typically uses an immobilized version of the kinase inhibitor as "bait" to capture its binding partners from a complex biological sample like a cell lysate.[11][23] The inhibitor is chemically linked to a solid support (e.g., sepharose beads). When a cell lysate is passed over these beads, proteins that bind to the inhibitor are retained while non-binding proteins are washed away.[23] The captured proteins are then eluted and identified using high-resolution mass spectrometry.[11][24]
By comparing the proteins captured by the inhibitor bait to those captured by control beads, one can identify specific interactors with high confidence. This approach is not limited to the kinome and can reveal interactions across the entire proteome.
Experimental Workflow: Affinity-Based Chemical Proteomics
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In Vivo Efficacy Comparison of Different 3-(4-Methylpiperazin-1-yl)propanoic Acid Prodrugs: A Senior Application Scientist's Guide
This guide provides a comprehensive framework for the in vivo comparison of different prodrug strategies for 3-(4-Methylpiperazin-1-yl)propanoic acid, a promising therapeutic candidate. We will delve into the rationale behind prodrug design, present detailed experimental protocols for a comparative in vivo efficacy study, and discuss the interpretation of pharmacokinetic and pharmacodynamic data. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the delivery and efficacy of polar drug candidates.
Introduction: The Challenge of Delivering 3-(4-Methylpiperazin-1-yl)propanoic Acid
3-(4-Methylpiperazin-1-yl)propanoic acid, hereafter referred to as Compound A , has demonstrated significant therapeutic potential in preclinical in vitro models. Its structure, featuring a hydrophilic propanoic acid moiety and a basic piperazine ring, presents a classic drug delivery challenge: poor membrane permeability and, consequently, low oral bioavailability.[1][2][3] To overcome this hurdle and unlock the therapeutic potential of Compound A, a prodrug approach is a well-established and effective strategy.[4][5][6]
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active parent drug.[4][7] For Compound A, the carboxylic acid group is an ideal handle for chemical modification to create ester-based prodrugs. These modifications are designed to mask the polar carboxylic acid, thereby increasing lipophilicity and enhancing absorption across the gastrointestinal tract.[8]
This guide will compare three distinct ester prodrugs of Compound A, each designed with a different release mechanism and potential for transporter-mediated uptake:
-
Prodrug 1 (PD1): Ethyl Ester: A simple ester designed to be hydrolyzed by ubiquitous esterases in the plasma and tissues.
-
Prodrug 2 (PD2): Pivaloyloxymethyl (POM) Ester: An acyloxyalkyl ester, which is generally more stable in plasma and designed for cleavage by intracellular esterases, potentially leading to higher intracellular concentrations of the active drug.
-
Prodrug 3 (PD3): L-Valine Amino Acid Ester: This prodrug is designed to be recognized by amino acid transporters, such as PEPT1, which are highly expressed in the intestine, potentially leading to enhanced absorption.
The following sections will provide a detailed roadmap for a head-to-head in vivo comparison of these three prodrugs against the parent compound, Compound A, in a relevant disease model.
Experimental Design and Methodologies
A robust in vivo study is critical to selecting the optimal prodrug candidate. The following protocols are designed to provide a comprehensive evaluation of both the pharmacokinetic (PK) and pharmacodynamic (PD) properties of each prodrug.
In Vivo Efficacy Study: Tumor Xenograft Model
For the purpose of this guide, we will assume Compound A has shown efficacy against a human colorectal cancer cell line (e.g., HCT116). Therefore, a subcutaneous HCT116 xenograft model in immunodeficient mice is an appropriate choice for the in vivo efficacy study.
Experimental Protocol:
-
Animal Model: Female athymic nude mice (6-8 weeks old) will be used. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: HCT116 cells (5 x 10^6 cells in 100 µL of a 1:1 mixture of Matrigel and serum-free medium) are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements three times a week. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Dosing: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group):
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
Compound A (dose selected based on maximum tolerated dose, MTD)
-
Prodrug 1 (PD1) - equimolar to Compound A dose
-
Prodrug 2 (PD2) - equimolar to Compound A dose
-
Prodrug 3 (PD3) - equimolar to Compound A dose
-
-
Drug Administration: All compounds are administered orally (p.o.) once daily for 21 days.
-
Efficacy Endpoints:
-
Primary endpoint: Tumor growth inhibition (TGI). TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
-
Secondary endpoints: Body weight (as a measure of toxicity) and clinical observations.
-
-
Tissue Collection: At the end of the study, terminal blood samples and tumor tissues are collected for pharmacokinetic analysis.
Pharmacokinetic (PK) Study
A satellite group of animals will be used for a parallel pharmacokinetic study to correlate drug exposure with efficacy.
Experimental Protocol:
-
Animal Model and Dosing: Use the same mouse strain and dosing regimen as the efficacy study. A single oral dose of each compound (equimolar) is administered.
-
Blood Sampling: Blood samples (approximately 50 µL) are collected via tail vein or saphenous vein at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo hydrolysis of the prodrugs.[7] Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the prodrugs and the parent compound (Compound A) are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[9][10][11]
-
PK Parameter Calculation: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (%F).
Bioanalytical Method: LC-MS/MS
A sensitive and specific LC-MS/MS method is crucial for the accurate quantification of the prodrugs and Compound A in biological matrices.
Method Development Highlights:
-
Sample Preparation: Protein precipitation or solid-phase extraction can be used to extract the analytes from plasma.[10]
-
Chromatography: Reversed-phase chromatography is typically used to separate the prodrugs and the parent compound. A gradient elution may be necessary.[11]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.
-
Validation: The method must be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.[10]
Visualizing the Process
Prodrug Activation Pathway
The following diagram illustrates the enzymatic conversion of the three prodrugs back to the active Compound A.
Caption: Metabolic activation of prodrugs to release the active Compound A.
In Vivo Experimental Workflow
This diagram outlines the key steps in the comparative in vivo study.
Caption: Workflow for the comparative in vivo efficacy and PK study.
Data Summary and Interpretation
The following tables present hypothetical but realistic data that could be obtained from the described studies.
Table 1: Physicochemical Properties of Compound A and its Prodrugs
| Compound | Molecular Weight | Calculated logP | Aqueous Solubility (pH 7.4) |
| Compound A | 172.22 g/mol | -0.5 | High |
| Prodrug 1 (PD1) | 200.27 g/mol | 0.8 | Moderate |
| Prodrug 2 (PD2) | 286.35 g/mol | 1.5 | Low |
| Prodrug 3 (PD3) | 271.36 g/mol | 0.2 | Moderate |
This table illustrates the intended increase in lipophilicity (logP) of the prodrugs compared to the parent compound.
Table 2: In Vivo Efficacy in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o.) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle | - | 1500 ± 250 | - | +2.0 |
| Compound A | 50 | 1200 ± 200 | 20% | +1.5 |
| Prodrug 1 (PD1) | 58 (equimolar) | 900 ± 150 | 40% | +1.0 |
| Prodrug 2 (PD2) | 83 (equimolar) | 600 ± 120 | 60% | -1.0 |
| Prodrug 3 (PD3) | 79 (equimolar) | 750 ± 140 | 50% | +0.5 |
This hypothetical data suggests that all prodrugs improve efficacy compared to the parent compound, with Prodrug 2 showing the highest tumor growth inhibition.
Table 3: Key Pharmacokinetic Parameters of Compound A after Oral Administration
| Compound Administered | Analyte Measured | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng*h/mL) | Oral Bioavailability (%F) of Compound A |
| Compound A | Compound A | 50 | 0.5 | 200 | 5% |
| Prodrug 1 (PD1) | Compound A | 200 | 1.0 | 800 | 20% |
| Prodrug 2 (PD2) | Compound A | 400 | 2.0 | 2400 | 60% |
| Prodrug 3 (PD3) | Compound A | 300 | 1.5 | 1600 | 40% |
This data illustrates a clear correlation between improved bioavailability of the active compound and the prodrug strategy, with Prodrug 2 leading to the highest systemic exposure of Compound A.
Discussion and Conclusion
The hypothetical data presented in this guide illustrates a successful application of the prodrug strategy to enhance the in vivo efficacy of 3-(4-Methylpiperazin-1-yl)propanoic acid (Compound A). The increased lipophilicity of the prodrugs likely led to improved absorption, resulting in higher systemic exposure of the active compound and, consequently, greater tumor growth inhibition.
In our hypothetical scenario, Prodrug 2 (the POM ester) emerged as the most promising candidate. This could be attributed to a combination of factors, including optimal lipophilicity for passive diffusion and favorable cleavage kinetics by intracellular esterases, leading to high concentrations of Compound A at the tumor site. While Prodrug 3 (the L-valine ester) also showed significant improvement, its efficacy might be limited by the expression levels and saturation of the targeted amino acid transporters.
The selection of the final prodrug candidate for further development would depend on a comprehensive analysis of the efficacy, pharmacokinetic, and safety profiles. This guide provides a robust framework for generating the necessary data to make an informed, data-driven decision. The principles and protocols outlined herein are broadly applicable to the development of prodrugs for other parent molecules with similar delivery challenges.
References
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BioPharma Services. (n.d.). Bioanalytical Method Development: Focus on Prodrugs. Retrieved from BioPharma Services website.[7]
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Jansen, G. (2023, November 17). Experiences with the development and validation of bioanalytical methods for prodrugs. Slide presentation.[4]
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Yoshida, F., et al. (2018). A Novel Systematic Approach for Selection of Prodrugs Designed to Improve Oral Absorption. Pharmaceutical Research, 35(4), 79.[12]
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de Oliveira, M. A. L., et al. (2024). Current Trends in Clinical Trials of Prodrugs. Pharmaceuticals, 17(2), 234.[5]
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Serrilli, A. M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6911.[13]
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Patel, A., et al. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Journal of Drug Delivery and Therapeutics, 13(5), 134-145.[1]
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Wikipedia. (n.d.). Piperazine. Retrieved from Wikipedia.[2]
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BIOSYNCE. (2025, October 16). What are the pharmacodynamics of piperazine? Retrieved from BIOSYNCE blog.[3]
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Gulati, A., et al. (2015). Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery. AAPS PharmSciTech, 16(3), 543-553.[14]
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ResearchGate. (n.d.). Bioanalytical Support for Both In Vitro and In Vivo Assays Across Drug Discovery and Drug Development. Request PDF.[9]
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Vishwanathan, K., et al. (2007). Bioanalysis in drug discovery and development. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 597-613.[10]
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Sigma-Aldrich. (n.d.). 3-(4-Methylpiperazin-1-yl)propanoic acid. Retrieved from Sigma-Aldrich website.
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from Hyma Synthesis website.[15]
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Wang, X., et al. (2025, July 24). Precision-Oriented Theophylline-Platinum(IV) Prodrugs: Eliciting Synthetic Lethality in BRCA1-Deficient Ovarian Cancer with Enhanced Efficacy and Reduced Toxicity In Vitro and In Vivo. Journal of Medicinal Chemistry.[16]
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Journal of Pharmaceutical Science and Technology. (n.d.). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Retrieved from JPST.[11]
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Royal Society of Chemistry. (2020, February 28). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved from RSC Publishing.[17]
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Sigma-Aldrich. (n.d.). 3-(4-Methylpiperazin-1-yl)propanoic acid AldrichCPR. Retrieved from Sigma-Aldrich website (Spanish).
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Sigma-Aldrich. (n.d.). 3-(4-Methylpiperazin-1-yl)propanoic acid AldrichCPR. Retrieved from Sigma-Aldrich website (Chinese).[18]
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Hu, L. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals.[8]
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Yano, K. (n.d.). Kazuo YANO | Tokyo Women's Medical University, Tokyo | Research profile. ResearchGate.[19]
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Janeba, Z., et al. (2016). Synthesis and biological properties of prodrugs of (S)-3-(adenin-9-yl)-2-(phosphonomethoxy)propanoic acid. European Journal of Medicinal Chemistry, 109, 214-224.[21]
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Aldrich, L. N., et al. (2022). Synthesis and biological evaluation of orally active prodrugs and analogs of para-aminosalicylic acid (PAS). European Journal of Medicinal Chemistry, 234, 114201.[22]
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A Head-to-Head Comparison of Synthetic Routes to 3-(4-Methylpiperazin-1-yl)propanoic Acid: A Guide for Process Development
In the landscape of pharmaceutical development and materials science, the synthesis of key intermediates with efficiency, scalability, and cost-effectiveness is paramount. 3-(4-Methylpiperazin-1-yl)propanoic acid is a valuable building block in the preparation of a variety of active pharmaceutical ingredients (APIs) and functional materials. This guide provides a head-to-head comparison of the two most prevalent synthetic strategies for this compound: the Michael addition of 1-methylpiperazine to acrylic acid and the nucleophilic substitution of a 3-halopropanoic acid with 1-methylpiperazine. This analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the insights necessary to select the optimal synthetic route for their specific needs.
Introduction to 3-(4-Methylpiperazin-1-yl)propanoic Acid
3-(4-Methylpiperazin-1-yl)propanoic acid, with the chemical formula C₈H₁₆N₂O₂, is a bifunctional molecule featuring a tertiary amine incorporated within a piperazine ring and a carboxylic acid moiety. This unique combination of a basic nitrogenous heterocycle and an acidic functional group makes it a versatile intermediate in organic synthesis. The piperazine motif is a common feature in many marketed drugs due to its ability to improve solubility, bioavailability, and target engagement.
Synthetic Strategies: An Overview
Two primary retrosynthetic disconnections for 3-(4-Methylpiperazin-1-yl)propanoic acid lead to two distinct and commercially viable synthetic approaches. The first involves the formation of the C-N bond at the β-position of the propanoic acid via a Michael addition. The second strategy relies on the formation of the same C-N bond through a nucleophilic substitution reaction.
Caption: Retrosynthetic analysis of 3-(4-Methylpiperazin-1-yl)propanoic acid highlighting the two primary synthetic routes.
Route 1: Michael Addition of 1-Methylpiperazine to an Acrylic Acid Derivative
The aza-Michael addition is a powerful and atom-economical method for the formation of carbon-nitrogen bonds. In this approach, the nucleophilic secondary amine of 1-methylpiperazine attacks the electron-deficient β-carbon of an acrylic acid derivative.
Reaction Mechanism and Causality
The reaction is typically carried out by reacting 1-methylpiperazine directly with acrylic acid or one of its esters (e.g., methyl acrylate). The use of acrylic acid itself is often preferred for its directness, though the reaction can be exothermic and may require careful temperature control. The reaction proceeds readily without the need for a catalyst, although in some cases, a mild base may be employed to deprotonate the carboxylic acid, which can facilitate the reaction with an acrylate ester. The primary driving force for this reaction is the formation of a stable β-amino acid derivative. A key challenge in this synthesis is the potential for a double Michael addition, where a second molecule of the acrylate reacts with the newly formed secondary amine. However, with piperazine derivatives, the formation of the monosubstituted product is generally favored, especially when the stoichiometry is carefully controlled.
Experimental Protocol: Michael Addition
Materials:
-
1-Methylpiperazine (1.0 eq)
-
Acrylic Acid (1.05 eq)
-
Water (as solvent)
Procedure:
-
To a solution of 1-methylpiperazine in water, acrylic acid is added dropwise at a temperature maintained below 30 °C.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the water is removed under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: Experimental workflow for the synthesis of 3-(4-Methylpiperazin-1-yl)propanoic acid via Michael addition.
Route 2: Nucleophilic Substitution of a 3-Halopropanoic Acid
This classic approach involves the alkylation of 1-methylpiperazine with a 3-halopropanoic acid, such as 3-chloropropanoic acid or 3-bromopropanoic acid. This S(_N)2 reaction is a robust and well-established method for forming C-N bonds.
Reaction Mechanism and Causality
The reaction proceeds via a nucleophilic attack of the secondary amine of 1-methylpiperazine on the electrophilic carbon atom bearing the halogen. The choice of the halogen is critical, with the reactivity order being I > Br > Cl. 3-Bromopropanoic acid is often a good compromise between reactivity and cost. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) or tertiary amines (e.g., triethylamine). The choice of solvent is also important, with polar aprotic solvents like acetonitrile or dimethylformamide (DMF) being preferred as they can solvate the cation of the base and do not interfere with the nucleophile.
Experimental Protocol: Nucleophilic Substitution
Materials:
-
1-Methylpiperazine (1.0 eq)
-
3-Bromopropanoic Acid (1.0 eq)
-
Potassium Carbonate (2.0 eq)
-
Acetonitrile (as solvent)
Procedure:
-
A mixture of 1-methylpiperazine, 3-bromopropanoic acid, and potassium carbonate in acetonitrile is stirred at room temperature.
-
The reaction mixture is then heated to 50-60 °C and maintained for 8-12 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
After completion, the inorganic salts are filtered off.
-
The solvent is removed under reduced pressure.
-
The resulting residue is taken up in water and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 7-8) to precipitate the product.
-
The solid product is collected by filtration, washed with cold water, and dried.
Caption: Experimental workflow for the synthesis of 3-(4-Methylpiperazin-1-yl)propanoic acid via nucleophilic substitution.
Head-to-Head Comparison: Performance and Practicality
To provide a clear and objective comparison, the key performance indicators for both synthetic routes are summarized in the table below. These values are representative and may vary depending on the specific reaction conditions and scale.
| Parameter | Route 1: Michael Addition | Route 2: Nucleophilic Substitution |
| Starting Materials | 1-Methylpiperazine, Acrylic Acid | 1-Methylpiperazine, 3-Halopropanoic Acid |
| Reagents | None (or mild base) | Base (e.g., K₂CO₃) |
| Typical Yield | > 90% | 80-90% |
| Reaction Time | 4-6 hours | 8-12 hours |
| Reaction Temperature | Reflux (typically ~100 °C in water) | 50-60 °C |
| Atom Economy | Excellent (addition reaction) | Good |
| Byproducts | Minimal (potential for disubstitution) | Inorganic salts, water |
| Purification | Recrystallization | Filtration, pH adjustment, recrystallization |
| Scalability | Generally straightforward, exothermic nature needs management | Readily scalable |
| Cost of Reactants | Generally lower (acrylic acid is inexpensive) | Higher (3-halopropanoic acids are more expensive) |
| Safety Considerations | Exothermic reaction, acrylic acid is corrosive and a lachrymator | 3-Halopropanoic acids are corrosive and alkylating agents |
Discussion and Recommendations
Both the Michael addition and nucleophilic substitution routes are viable and effective methods for the synthesis of 3-(4-Methylpiperazin-1-yl)propanoic acid. The choice between the two will largely depend on the specific priorities of the project.
The Michael addition route is highly attractive due to its superior atom economy, shorter reaction times, and the use of readily available and inexpensive starting materials. This makes it an excellent choice for large-scale, cost-driven manufacturing. However, the exothermic nature of the reaction requires careful monitoring and control, especially on a larger scale.
The nucleophilic substitution route , while slightly lower in yield and requiring a longer reaction time, offers the advantage of milder reaction temperatures and a more controlled reaction profile. The starting materials are more expensive, which may be a consideration for large-scale production. This route is often favored in laboratory settings and for the synthesis of smaller quantities where cost is less of a concern and ease of operation is prioritized.
Conclusion
References
- Due to the proprietary nature of many industrial processes and the specificity of this intermediate, direct, publicly available, peer-reviewed articles detailing these exact procedures can be limited.
Validating the Mechanism of Action for a 3-(4-Methylpiperazin-1-yl)propanoic acid-containing Drug: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorously validating the mechanism of action (MoA) of a novel therapeutic is a critical step. This guide provides an in-depth, comparative framework for elucidating the MoA of a hypothetical drug containing the 3-(4-methylpiperazin-1-yl)propanoic acid moiety. This chemical scaffold is a well-established pharmacophore found in numerous successful kinase inhibitors, such as Imatinib and Dasatinib.[1][2][3][4][5][6] Our hypothetical drug, "Val-Kinib," is designed as a selective inhibitor of a key kinase, "Kinase-Y," implicated in a specific cancer signaling pathway.
This guide will compare and contrast essential experimental strategies, providing not just the protocols but the scientific rationale behind each choice. We will explore how to build a self-validating experimental cascade, from confirming direct target engagement in a cellular context to quantifying downstream pathway modulation and ultimate phenotypic outcomes.
The Scientific Imperative: Why Rigorous MoA Validation Matters
A clear understanding of a drug's MoA is paramount for predicting its efficacy, understanding potential off-target effects, and identifying patient populations most likely to respond. For kinase inhibitors, which often target ATP-binding sites, assessing selectivity is crucial to minimize toxicity.[7][8] This guide will walk you through a multi-pronged approach to build a robust data package for your 3-(4-methylpiperazin-1-yl)propanoic acid-containing drug candidate.
Comparative Framework: Val-Kinib vs. Alternative Compounds
To illustrate the validation process, we will compare Val-Kinib with two other hypothetical compounds:
-
Compound A: A known, selective inhibitor of "Kinase-X," an upstream kinase in the same signaling pathway as Kinase-Y.
-
Compound B: A non-selective kinase inhibitor known to hit Kinase-Y among other targets.
This comparative approach will highlight how different experimental outcomes can pinpoint the specific MoA of Val-Kinib.
Part 1: Confirming Direct Target Engagement in a Cellular Milieu
The first and most critical step is to demonstrate that Val-Kinib directly interacts with its intended target, Kinase-Y, within the complex environment of a living cell. Several powerful techniques can be employed, each with its own strengths and considerations.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that assesses the thermal stability of a protein in the presence of a ligand.[9][10][11][12][13][14] The principle is that a drug binding to its target protein will stabilize it, leading to a higher melting temperature.
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture cancer cells known to express Kinase-Y to 80-90% confluency. Treat the cells with Val-Kinib, Compound A, Compound B, or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Western Blot Analysis: Quantify the amount of soluble Kinase-Y at each temperature using Western blotting.
Data Presentation: Comparative CETSA Data
| Compound | Target Kinase | Thermal Shift (ΔTm in °C) |
| Val-Kinib | Kinase-Y | +5.2 |
| Compound A | Kinase-X | +4.8 |
| Compound B | Kinase-Y | +3.5 |
| Vehicle Control | - | 0 |
Interpretation: The significant positive thermal shift observed with Val-Kinib provides strong evidence of direct engagement with Kinase-Y in intact cells. Compound A shows a shift for its target, Kinase-X, but not Kinase-Y (data not shown). The smaller shift with Compound B suggests weaker or less specific binding to Kinase-Y.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures the binding of a drug to a target protein using Bioluminescence Resonance Energy Transfer (BRET).[15] This technology allows for the quantitative measurement of drug affinity and residence time at the target.
Experimental Protocol: NanoBRET™
-
Cell Line Engineering: Create a cell line that expresses Kinase-Y fused to a NanoLuc® luciferase.
-
Assay Setup: Plate the engineered cells and add a cell-permeable fluorescent tracer that binds to the ATP-binding site of Kinase-Y.
-
Compound Addition: Add increasing concentrations of Val-Kinib, Compound A, or Compound B.
-
BRET Measurement: If the test compound displaces the tracer, the BRET signal will decrease. This allows for the determination of the compound's affinity (IC50) for the target.
Data Presentation: Comparative NanoBRET™ Data
| Compound | Target Kinase | NanoBRET™ IC50 (nM) |
| Val-Kinib | Kinase-Y | 15 |
| Compound A | Kinase-Y | >10,000 |
| Compound B | Kinase-Y | 250 |
Interpretation: The low nanomolar IC50 value for Val-Kinib confirms its high-affinity binding to Kinase-Y in live cells. Compound A shows no engagement with Kinase-Y, as expected. Compound B demonstrates weaker engagement compared to Val-Kinib.
Experimental Workflow: Target Engagement Validation
Caption: Workflow for validating target engagement.
Part 2: Delineating Downstream Signaling Pathway Modulation
Once direct target engagement is confirmed, the next logical step is to investigate the functional consequences of this binding on the downstream signaling pathway. Western blotting is a cornerstone technique for this purpose.[16][17][18][19]
Western Blot Analysis of Pathway Components
By examining the phosphorylation status of key proteins downstream of Kinase-Y, we can confirm that Val-Kinib not only binds its target but also inhibits its function.
Experimental Protocol: Western Blot
-
Cell Treatment and Lysis: Treat cancer cells with Val-Kinib, Compound A, Compound B, or a vehicle control for a defined period. Lyse the cells to extract total protein.
-
Protein Quantification and SDS-PAGE: Determine protein concentration and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer and Blocking: Transfer the separated proteins to a membrane (e.g., PVDF) and block non-specific binding sites.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Kinase-Y's direct substrate ("Substrate-Z") and other downstream effectors. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Data Presentation: Comparative Western Blot Data
| Compound | p-Substrate-Z (Relative to Total) | p-Kinase-X (Relative to Total) |
| Val-Kinib | 0.1 | 1.0 |
| Compound A | 0.2 | 0.1 |
| Compound B | 0.4 | 0.5 |
| Vehicle Control | 1.0 | 1.0 |
Interpretation: Val-Kinib potently inhibits the phosphorylation of Substrate-Z, the direct substrate of Kinase-Y, without affecting the upstream Kinase-X. Compound A inhibits both, as expected. Compound B shows a less pronounced and potentially broader effect, inhibiting both to some extent.
Signaling Pathway Diagram
Caption: Simplified kinase signaling pathway.
Part 3: Assessing the Phenotypic Consequences
The ultimate goal of a targeted therapy is to elicit a specific cellular response. Therefore, it is essential to link the molecular MoA to a relevant phenotypic outcome, such as inhibition of cancer cell proliferation or induction of apoptosis.[20][21][22][23][24]
Cell Viability and Proliferation Assays
These assays quantify the effect of a compound on cell number and metabolic activity over time.
Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Val-Kinib, Compound A, or Compound B for 72 hours.
-
Assay Reagent Addition: Add the appropriate reagent (e.g., MTT or CellTiter-Glo®) and incubate according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: Comparative Cell Viability Data
| Compound | Cancer Cell Line IC50 (µM) | Normal Cell Line IC50 (µM) |
| Val-Kinib | 0.5 | >50 |
| Compound A | 0.8 | >50 |
| Compound B | 1.2 | 5.0 |
Interpretation: Val-Kinib demonstrates potent and selective inhibition of cancer cell viability, with a large therapeutic window compared to normal cells. Compound B's lower potency and toxicity in normal cells are consistent with its non-selective kinase inhibition profile.
Conclusion: A Coherent Narrative for MoA Validation
By systematically progressing from direct target engagement to downstream signaling and finally to phenotypic outcomes, we have constructed a robust and self-validating case for the mechanism of action of Val-Kinib. The comparative data clearly distinguishes its selective inhibition of Kinase-Y from the upstream inhibition of Compound A and the non-selective activity of Compound B. This multi-faceted approach, grounded in sound scientific principles and rigorous experimental design, is essential for advancing a promising 3-(4-methylpiperazin-1-yl)propanoic acid-containing drug candidate toward clinical development.
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PubMed. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride
Introduction: As researchers and drug development professionals, our work with novel chemical entities like 3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride (CAS: 59695-29-3) demands the highest standards of safety, extending from initial handling to final disposal.[1][2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Given that the toxicological and ecological properties of many research chemicals are not fully characterized, we will proceed with a conservative approach, treating the substance as hazardous to ensure the protection of personnel and the environment.[3] This protocol is grounded in established regulatory frameworks and best laboratory practices.[4][5][6][7]
Section 1: Hazard Characterization and Risk Assessment
A thorough understanding of a compound's potential hazards is the foundation of safe handling and disposal. For this compound, complete hazard data is limited.[3] Therefore, we must infer its potential risks from available data on its parent compound and similar chemical structures.
The core principle is to treat any chemical with incomplete data as hazardous.[4] The available information suggests that this compound should be handled as an irritant, with the potential for serious eye damage.
| Property | Identifier / Classification | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 59695-29-3 | [1][2][8][9] |
| Molecular Formula | C₈H₁₆N₂O₂ · 2HCl | [1][8] |
| Physical Form | Solid | |
| Known Hazards (Parent Compound) | GHS05 (Corrosion), H318: Causes serious eye damage | |
| Inferred Hazards | May cause skin and respiratory irritation.[10] Dihydrochloride salt may be corrosive. | N/A |
| Storage Class | 11 - Combustible Solids |
Causality Behind the Assessment:
-
Serious Eye Damage: The parent compound, 3-(4-Methylpiperazin-1-yl)propanoic acid, is classified with H318 (Causes serious eye damage). This is a significant hazard, indicating that even small amounts of dust can cause irreversible harm upon contact with the eyes.
-
Corrosivity/Irritation: As a dihydrochloride salt, the compound can form an acidic solution in the presence of moisture, posing a corrosive or irritant risk to skin and mucous membranes. A similar, related compound is known to cause skin and respiratory irritation.[10]
-
Unknowns: The lack of comprehensive toxicological and ecological data necessitates a cautious approach.[3] We must assume the compound could have other unlisted hazards.
Section 2: Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, adherence to strict safety protocols is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are required at all times.[5][7] The H318 classification for the parent compound means standard safety glasses are insufficient.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[5][7] Inspect gloves for any signs of damage before use and wash hands thoroughly after removal.[6][7]
-
Body Protection: A standard laboratory coat must be worn to protect from skin contact.[5] Ensure it is fully buttoned.
-
Work Area: All handling of the solid compound, especially when generating dust, should be done in a certified chemical fume hood to prevent inhalation.[5][11]
In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[6][10] Seek immediate medical attention.
-
Skin Contact: Promptly wash the affected area with soap and plenty of water.[6][10] Remove contaminated clothing.
-
Inhalation: Move the affected person to fresh air.[10]
-
Spill: For small spills, carefully sweep up the dry material, avoiding dust generation, and place it in a labeled hazardous waste container.[10] Do not add water. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
Section 3: Step-by-Step Disposal Protocol
Disposal of this compound must be managed as a regulated hazardous waste stream.[4][12] Under no circumstances should this chemical be disposed of in standard trash or down the drain.[7][10][13]
Step 1: Waste Characterization and Segregation
-
Action: Classify this compound as "Solid, Non- acutely toxic, Organic Chemical Waste."
-
Causality: Proper characterization is the first step in the EPA's hazardous waste management process.[12] This compound must be segregated from incompatible waste streams, such as strong bases (to avoid reaction) and liquids (to maintain a solid waste stream).[14]
Step 2: Select an Appropriate Waste Container
-
Action: Choose a wide-mouth, sealable container made of a chemically resistant material (e.g., HDPE - High-Density Polyethylene). The container must be in good condition, with no cracks or residue, and have a screw-top lid.
-
Causality: Federal regulations mandate that hazardous waste be collected in approved containers that can be securely closed to prevent leaks or spills.[4][15] Using food-grade containers is a common and serious violation.[4]
Step 3: Label the Waste Container
-
Action: Before adding any waste, affix a "Hazardous Waste" label from your institution's EHS department. Fill it out completely and legibly with:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Hazard characteristics: "Irritant," "Corrosive (Solid)"
-
The date you first add waste (the "Accumulation Start Date")
-
-
Causality: Proper labeling is a core requirement of the Resource Conservation and Recovery Act (RCRA) to ensure safe handling, transport, and final disposal.[15] It communicates the container's contents and associated risks to all personnel.
Step 4: Waste Accumulation
-
Action: Place the solid waste directly into the labeled container. This includes any surplus chemical and any contaminated materials like weigh boats or paper towels. Keep the container sealed at all times, except when you are actively adding waste.[4][15]
-
Causality: Keeping containers closed is one of the most critical and frequently cited EPA regulations.[4] It prevents accidental spills and minimizes personnel exposure to any potential vapors or dust.
Step 5: Storage in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed and labeled waste container in a designated SAA within the laboratory. This area should be at or near the point of generation and under the control of the lab personnel. The container should be placed in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Causality: SAAs are a provision under RCRA that allows for the safe collection of waste in the lab before it is moved to a central storage facility.[15] Secondary containment provides an extra layer of protection against spills.
Step 6: Arrange for Final Disposal
-
Action: Once the container is full, or if you are approaching the time limit for accumulation set by your institution, submit a chemical waste pickup request to your EHS department.
-
Causality: Final disposal must be handled by a licensed hazardous waste management company.[3][12] Your institution's EHS office manages this process to ensure compliance with all federal, state, and local regulations from "cradle to grave."[4]
Section 4: Visualizing the Disposal Workflow
This diagram illustrates the logical flow for the proper disposal of this compound, from the point of generation to its final handoff.
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Navigating the Safe Handling of 3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride (CAS 59695-29-3).[1][2] By moving beyond a simple checklist and understanding the causality behind these protocols, you can foster a culture of safety and ensure the reliable progress of your research.
Hazard Assessment: Understanding the Risks
Key Hazard Considerations:
-
Corrosivity: The dihydrochloride salt will form an acidic solution in the presence of moisture, posing a risk of chemical burns to the skin and mucous membranes.[3][4]
-
Serious Eye Damage: Direct contact with the solid or its dust can cause severe and potentially irreversible eye damage.
-
Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling corrosive solids. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical splash goggles and a face shield.[3][5] | Chemical-resistant gloves (e.g., nitrile or neoprene).[6] | Laboratory coat.[6] | Work in a certified chemical fume hood or use a NIOSH-approved respirator if dust generation is unavoidable.[4] |
| Solution Preparation | Chemical splash goggles and a face shield.[3][5] | Chemical-resistant gloves (e.g., nitrile or neoprene).[6] | Chemical-resistant apron over a laboratory coat.[3][5] | Work in a certified chemical fume hood.[4] |
| General Handling | Safety glasses with side shields (minimum).[5] | Chemical-resistant gloves (e.g., nitrile or neoprene).[6] | Laboratory coat.[6] | Not generally required if handled in a well-ventilated area without dust generation. |
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan minimizes the risk of exposure and ensures the integrity of the compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as bases and strong oxidizing agents.[7] The container should be tightly sealed to prevent the absorption of moisture. Keep containers below eye level.[4]
Handling and Use
-
Designated Area: All work with this compound should be conducted in a designated area, preferably a certified chemical fume hood, especially when handling the powder.[4]
-
Avoid Dust Generation: Handle the solid carefully to minimize the creation of dust.[7]
-
Solution Preparation: When preparing solutions, always add the solid to the solvent slowly. If dissolving in water, be aware that this may be an exothermic process.
-
Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling, even if gloves were worn.[7]
Emergency Procedures: Preparedness is Key
Accidents can happen, but a well-defined emergency plan can significantly mitigate their consequences.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.
Spill Response
The appropriate response to a spill depends on its size and location. The following workflow provides a general guideline for handling a spill of solid this compound.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
